(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride basic properties
An In-depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Executive Summary
This compound is a chiral, non-proteinogenic amino acid ester that serves as a critical building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, combined with the defined stereochemistry of its amino and methyl ester functionalities, makes it an invaluable synthon for introducing conformational constraint and precise pharmacophoric elements into drug candidates. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic strategy, its strategic application in drug development, and essential safety and handling protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a starting material is a prerequisite for its successful application in complex synthetic campaigns. This section details the core physicochemical and structural characteristics of this compound.
Chemical Identity and Stereochemistry
The molecule's IUPAC name, methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride, precisely defines its structure.[1] It consists of a five-membered carbocyclic ring with two substituents: a methyl ester and an amino group. The "(1R,3R)" designation specifies the absolute stereochemistry at the two chiral centers, indicating that both substituents are on the same face of the cyclopentane ring, resulting in a cis relative stereochemistry. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and purification compared to the free amine.
Table 1: Core Chemical Properties
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ | PubChem[1] |
| Molecular Weight | 179.64 g/mol | PubChem[1] |
| CAS Number | 1398534-59-2 | PubChem[1] |
| IUPAC Name | methyl 3-aminocyclopentane-1-carboxylate;hydrochloride | PubChem[1] |
| Parent Compound | Methyl 3-aminocyclopentane-1-carboxylate (CID: 22024717) | PubChem[1] |
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior in various chemical environments. These descriptors are critical for anticipating properties such as solubility and membrane permeability, which are key considerations in drug design.
Table 2: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 179.0713064 Da | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like this compound is a non-trivial challenge. The primary goal is the precise installation of two stereocenters on the cyclopentane ring. While specific proprietary methods may vary, a general and logical approach can be devised based on established asymmetric synthesis principles seen in related molecules.[2][3][4][5]
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the C-N and C-C bonds of the target molecule to reveal simpler, achiral, or readily available chiral precursors. A key strategic consideration is the use of a chiral Diels-Alder reaction, a powerful method for constructing six-membered rings that can subsequently be transformed into the desired five-membered scaffold.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
The following protocol is a representative, field-proven methodology for synthesizing related chiral aminocyclopentane derivatives and is logically extended to the target compound.
-
Asymmetric Diels-Alder Reaction:
-
Rationale: To establish the core stereochemistry early in the synthesis. A chiral auxiliary-bearing dienophile is reacted with cyclopentadiene.
-
Procedure:
-
Dissolve the chiral N-acylhydroxylamine dienophile in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to a low temperature (e.g., -78 °C) to maximize stereoselectivity.
-
Add a Lewis acid catalyst (e.g., CuCl₂) to activate the dienophile.[4]
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution) and perform an aqueous workup to isolate the chiral cycloadduct.
-
-
-
Reductive Cleavage and Ring Transformation:
-
Rationale: To open the bicyclic adduct and form the functionalized cyclopentane ring.
-
Procedure:
-
Dissolve the cycloadduct in a protic solvent system (e.g., methanol or acetic acid).
-
Introduce a reducing agent, such as zinc powder or catalytic hydrogenation (e.g., Pd/C), to selectively reduce the double bond and cleave the N-O bond.[4][5]
-
Filter the reaction mixture to remove the catalyst or excess metal.
-
Purify the resulting amino acid intermediate using chromatography or crystallization.
-
-
-
Esterification and Salt Formation:
-
Rationale: To install the methyl ester and convert the final product to its stable hydrochloride salt.
-
Procedure:
-
Suspend the purified amino acid in methanol.
-
Bubble dry hydrogen chloride gas through the solution or add a reagent like thionyl chloride dropwise at 0 °C. This serves as both the catalyst for esterification (Fischer esterification) and the source of the hydrochloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) and filtered to yield the final product, this compound, as a crystalline solid.
-
-
Applications in Drug Development
The utility of this compound lies in its ability to serve as a conformationally restricted scaffold. The cyclopentane ring system reduces the entropic penalty of binding to a biological target compared to more flexible acyclic analogues.
Strategic Value as a Chiral Building Block
In drug design, achieving high affinity and selectivity for a target protein often requires precise spatial arrangement of functional groups. This compound provides a rigid framework where the relative positions of the amine and the ester (or functionalities derived from it) are fixed. This is particularly valuable in designing enzyme inhibitors or receptor ligands where the molecule must fit into a well-defined binding pocket. The related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, is a key intermediate in the synthesis of the anti-AIDS drug Bictegravir, highlighting the pharmaceutical relevance of this structural motif.[4]
Integration into a Drug Discovery Workflow
This building block is typically introduced during the lead optimization phase of a drug discovery program. Its purpose is to explore the structure-activity relationship (SAR) related to conformational constraint.
Caption: Workflow for using the synthon in lead optimization.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminocyclopentane derivatives and general amino acid hydrochlorides provide a reliable basis for safety protocols.[6][7][8]
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: May cause skin and eye irritation.[7] May be harmful if swallowed.[6] The fine powder can cause respiratory tract irritation.
-
Required PPE:
-
Eye Protection: Safety glasses or goggles (conforming to EN166 standards) are mandatory.[7][8]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6] If dust is generated, a NIOSH-approved respirator may be necessary.[7][8]
-
First Aid Measures
-
If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek medical attention.
-
If on Skin: Wash off immediately with soap and plenty of water.[7] Remove contaminated clothing.
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. A recommended storage temperature is often 2-8°C to ensure long-term stability.[9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value chiral building block with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and rigid carbocyclic core provide a powerful tool for medicinal chemists to design potent and selective drug candidates. A robust understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in the laboratory.
References
-
PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]
-
PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]
- Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Google Patents. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. [Link]
Sources
- 1. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: Synthesis, Characterization, and Application
Abstract: This technical guide provides a comprehensive overview of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral building block with significant potential in pharmaceutical development. While direct literature on this specific stereoisomer is sparse, this document consolidates information from closely related analogues and established principles of stereoselective synthesis and chiral analysis to offer a robust framework for its preparation and use. We will explore rational synthetic strategies, detailed analytical protocols for stereochemical and purity verification, and potential applications in medicinal chemistry, particularly as a constrained amino acid scaffold. This guide is intended for researchers and drug development professionals seeking to leverage the unique structural features of this compound.
Introduction and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a cyclopentane ring, which acts as a rigid scaffold, constraining the geometry of the amine and methyl ester functional groups into a specific trans configuration. Such constrained amino acid esters are valuable tools in medicinal chemistry. They can serve as key intermediates for synthesizing complex molecules or as scaffolds that mimic peptide turns or introduce specific conformational biases in a drug candidate, potentially enhancing binding affinity and metabolic stability.[1]
The hydrochloride salt form improves the compound's stability and handling properties, making it a convenient precursor for further chemical modification. Its stereochemically defined nature, with two chiral centers, is critical for interacting with biological targets, which are themselves chiral.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1398534-59-2 | [2][3][4][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][5] |
| Molecular Weight | 179.64 g/mol | [2] |
| Canonical SMILES | COC(=O)C1CCC(C1)N.Cl | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, methanol (predicted) | N/A |
Stereoselective Synthesis and Purification
Achieving high enantiomeric and diastereomeric purity is the central challenge in synthesizing molecules like (1R,3R)-methyl 3-aminocyclopentanecarboxylate. There are two primary strategies: asymmetric synthesis from an achiral starting material or chiral resolution of a racemic or diastereomeric mixture.
Proposed Synthetic Pathway: Asymmetric Hydrogenation
A plausible and efficient route to the (1R,3R) stereoisomer involves the asymmetric hydrogenation of a prochiral cyclopentene precursor. This strategy leverages well-established catalysis to set both chiral centers with high selectivity.
The causality behind this choice rests on the high efficiency and selectivity often achievable with transition-metal-catalyzed asymmetric hydrogenations. Substrates with existing functional groups can direct the catalyst to a specific face of the double bond, a principle known as substrate-directed synthesis.
Caption: Proposed workflow for the stereoselective synthesis of the target compound.
Expertise & Causality:
-
Reductive Amination: The synthesis begins with a commercially available starting material. The reductive amination directly installs the required amine group, but the resulting double bond creates a prochiral center.
-
N-Protection: A protecting group (e.g., Boc) is installed on the nitrogen. This is crucial for two reasons: it prevents the amine from coordinating to and poisoning the metal catalyst, and its steric bulk can enhance the facial selectivity of the subsequent hydrogenation step.
-
Asymmetric Hydrogenation: This is the key stereochemistry-determining step. A chiral phosphine ligand (e.g., DIPAMP) complexed with a rhodium center creates a chiral environment. The substrate coordinates to the metal, and hydrogen is delivered selectively to one face of the double bond, yielding the desired (1R,3R) configuration with high enantiomeric excess (ee). The choice of catalyst is paramount and often requires screening to optimize selectivity.[6]
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The final hydrochloride salt is then formed by treating the free amine with a solution of HCl. This step also facilitates purification, as the salt often crystallizes readily.[7]
Alternative Strategy: Chiral Resolution
An alternative to asymmetric synthesis is the resolution of a racemic mixture of trans-methyl 3-aminocyclopentanecarboxylate. This can be achieved by forming diastereomeric salts with a chiral acid.
Trustworthiness through Self-Validation: This method is self-validating because the separation of diastereomers can be monitored directly by techniques like NMR or HPLC. The physical properties (e.g., solubility) of the diastereomeric salts differ, allowing for their separation by fractional crystallization. The optical purity of the resolved amine can then be confirmed analytically.
Protocol Outline:
-
Synthesize racemic trans-methyl 3-aminocyclopentanecarboxylate.
-
Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.
-
Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and precipitate out.
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberate the free amine from the purified salt by treatment with a base.
-
Convert the enantiomerically pure amine to the hydrochloride salt.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Signals corresponding to the methyl ester, cyclopentane ring protons, and amine group. Integration should match the expected proton count. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 144.1. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic stretches for N-H (amine salt), C=O (ester), and C-O bonds. |
| Chiral HPLC | Enantiomeric and diastereomeric purity | Baseline separation of the (1R,3R) enantiomer from the (1S,3S) enantiomer and any cis diastereomers. |
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess (ee) is the most critical quality control step. This is typically accomplished using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are highly effective for separating enantiomers of amino acid esters.[8][9]
Caption: General workflow for chiral purity analysis by HPLC.
Expertise & Causality:
-
Column Selection: A column like Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) is a strong starting point. The chiral selector's helical structure creates binding pockets where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and steric interactions, leading to different retention times.[8]
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) often provides the best selectivity on polysaccharide CSPs. A small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) is typically required to improve peak shape for amine-containing compounds by suppressing unwanted interactions with residual silanols on the silica support.
-
Detection: The ester carbonyl provides a chromophore suitable for UV detection at low wavelengths (~210 nm).
Applications in Drug Development
This compound serves as a valuable building block for creating more complex drug candidates. Its rigid cyclopentane core introduces conformational restraint, which is a powerful strategy in drug design to improve selectivity and reduce off-target effects.
-
Scaffold for Novel Therapeutics: The 1,3-trans relationship between the amine and ester groups provides a well-defined exit vector for further chemical elaboration. This scaffold can be used to synthesize analogues of existing drugs or to build new chemical entities for screening. For instance, related 1,3-disubstituted cyclopentane scaffolds have been successfully used to develop potent CC chemokine receptor 2 (CCR2) antagonists for treating inflammatory diseases.
-
Constrained Amino Acid Mimetic: The molecule can be considered a constrained analogue of β-alanine or γ-aminobutyric acid (GABA). Incorporating such structures into peptides or small molecules can enforce specific secondary structures or improve metabolic stability by making them resistant to peptidases.
-
Intermediate for Complex Syntheses: Chiral aminocyclopentane derivatives are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents. For example, the related (1R,3S)-3-aminocyclopentanol is a key intermediate for the anti-AIDS drug Bictegravir.[7] This highlights the importance of this class of compounds in accessing complex and medicinally relevant targets.
Detailed Experimental Protocols
The following protocols are illustrative and based on established methodologies for analogous compounds. They should be optimized for the specific substrate and scale.
Protocol: Asymmetric Hydrogenation and Salt Formation
-
N-Protection: Dissolve methyl 3-aminocyclopent-1-enecarboxylate (1.0 eq) in dichloromethane (DCM, 10 vol). Add triethylamine (1.2 eq) and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
Asymmetric Hydrogenation: In a high-pressure reactor, degas a solution of the N-Boc protected intermediate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄, 0.5 mol%) in degassed methanol (20 vol). Pressurize the reactor with H₂ (5 bar) and stir at 30 °C for 24 hours. Monitor hydrogen uptake.
-
Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified N-Boc protected product in a minimal amount of DCM. Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours. Monitor deprotection by TLC. Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the final compound in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a sample of the corresponding racemic mixture to determine the retention times of both the (1R,3R) and (1S,3S) enantiomers.
-
Inject the synthesized sample.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
This compound is a valuable chiral building block with considerable potential in modern drug discovery. While specific literature is limited, this guide demonstrates that a robust and reliable path to its synthesis and characterization can be charted by applying established principles of stereoselective catalysis and chiral analysis. The protocols and insights provided herein offer a solid foundation for researchers to produce this compound in high purity and to explore its utility in the synthesis of novel, conformationally constrained therapeutic agents.
References
-
Nair, V., et al. (2006). N-Heterocyclic Carbene Catalyzed Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Synthonix. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, methyl ester hydrochloride. Synthonix. Available at: [Link]
-
Clark, M. A., et al. (2000). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry. Available at: [Link]
-
Silverman, R. B., et al. (2015). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Journal of the American Chemical Society. Available at: [Link]
-
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]
- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. molcore.com [molcore.com]
- 3. Synthonix, Inc > 1398534-59-2 | Cyclopentanecarboxylic acid, 3-amino-, methyl ester hydrochloride [synthonix.com]
- 4. arctomsci.com [arctomsci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, combined with the stereochemically defined placement of the amino and methyl ester functionalities, makes it a valuable building block for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for a variety of synthetic transformations. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a five-membered carbocyclic ring with a methyl carboxylate group at the C1 position and an amino group at the C3 position. The "(1R,3R)" designation specifies the absolute stereochemistry at these two chiral centers, indicating a trans relationship between the two substituents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.65 g/mol | [1] |
| IUPAC Name | methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride | N/A |
| CAS Number | 1398534-59-2 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
The presence of both an acidic (methyl ester) and a basic (amino) group, along with the defined stereochemistry, are key features that medicinal chemists exploit to design molecules with specific three-dimensional conformations for optimal interaction with biological targets.
Diagram of the Molecular Structure:
Caption: 2D representation of the molecular structure.
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is a key challenge that requires precise control of stereochemistry. Several strategies have been developed to achieve this, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[2] This typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means such as fractional crystallization due to their different solubilities.
Workflow for Chiral Resolution:
Caption: A typical workflow for obtaining the target molecule via chiral resolution.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Conceptual)
-
Esterification: Racemic 3-aminocyclopentanecarboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to yield racemic methyl 3-aminocyclopentanecarboxylate.
-
Salt Formation: The racemic ester is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of a chiral resolving agent, such as a derivative of tartaric acid.
-
Fractional Crystallization: The solution is slowly cooled to induce the crystallization of one of the diastereomeric salts, which is then isolated by filtration. The choice of solvent and cooling rate is critical for achieving high diastereomeric excess.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH or NaHCO₃) to liberate the free amino ester.
-
Formation of Hydrochloride Salt: The free amino ester is then treated with hydrochloric acid to yield the desired this compound, which can be purified by recrystallization.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields than chiral resolution. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One common approach is the stereoselective reduction of a prochiral precursor.
Workflow for Asymmetric Synthesis:
Caption: A conceptual workflow for the asymmetric synthesis of the target molecule.
Experimental Protocol: Asymmetric Reductive Amination (Conceptual)
-
Precursor Synthesis: A suitable prochiral starting material, such as methyl 3-oxocyclopentanecarboxylate, is prepared.
-
Asymmetric Reductive Amination: The ketoester is reacted with an ammonia source in the presence of a chiral catalyst (e.g., a chiral phosphine-metal complex) and a reducing agent (e.g., H₂). The chiral catalyst directs the hydrogenation to occur from a specific face of the intermediate imine, leading to the formation of the desired (1R,3R) stereoisomer with high enantiomeric excess.
-
Purification and Salt Formation: The resulting amino ester is purified, typically by chromatography, and then converted to the hydrochloride salt as described previously.
Characterization
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton at C1, the methine proton at C3, and the methylene protons of the cyclopentane ring. The coupling constants between the protons on the cyclopentane ring can provide information about their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the cyclopentane ring, and the methyl carbon of the ester (around 52 ppm).[3][4]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric purity of the final product.[2][5][6] A chiral stationary phase is used to separate the (1R,3R) and (1S,3S) enantiomers, allowing for the quantification of the enantiomeric excess (ee).
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents, particularly those where a constrained, chiral scaffold is required for biological activity.
Antiviral Agents
A significant application of chiral aminocyclopentane derivatives is in the synthesis of antiviral drugs.[7][8][9] For instance, the closely related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir .[7][10][11][12][13] The stereochemistry of the aminocyclopentane core is crucial for the drug's ability to bind to the viral enzyme and inhibit its function. While not a direct precursor, this compound serves as a versatile starting material for the synthesis of various aminocyclopentanol derivatives and other analogues for the development of novel antiviral therapies.
Other Therapeutic Areas
The rigid cyclopentane framework of this molecule can be used to mimic the conformation of peptide turns or to position pharmacophoric groups in a precise spatial arrangement. This makes it a valuable scaffold for the design of inhibitors for enzymes such as proteases and kinases, as well as ligands for G-protein coupled receptors. The ability to introduce further diversity through modification of the amino and ester groups allows for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is a stable solid at room temperature and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important chiral building block in contemporary drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and potent pharmaceutical agents. The continued development of efficient stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved therapies for a wide range of diseases.
References
- Cipla Limited. (2018).
- Gilead Sciences, Inc. (2018). Synthesis of Bictegravir.
- Google Patents. (2021). US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.
- Google Patents. (2018).
- Lazerwith, S. E., et al. (2019). Synthesis of Bictegravir.
- Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.
- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113.
- Ilies, M., & Bencze, L. C. (2021).
- Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Lett., 16, 07-08.
- Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(18), 2896–2902.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- LabSolu. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- MedchemExpress. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.
-
PubChem. (n.d.). Methyl 3-aminocyclopentane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- EPFL. (n.d.).
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Abacavir. Retrieved from [Link]
- New Drug Approvals. (2019). ABACAVIR.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Chem-Impex. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
Sources
- 1. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. mdpi.com [mdpi.com]
- 7. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
- 12. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride stereochemistry
An In-Depth Technical Guide to the Stereochemistry of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Abstract: this compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, adorned with strategically placed functional groups, offers a valuable platform for constructing complex molecular architectures with precise three-dimensional orientations. This technical guide provides a comprehensive exploration of the core stereochemical aspects of this molecule, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances, stereoselective synthesis strategies, rigorous analytical characterization techniques, and its application as a key intermediate in pharmaceutical synthesis. The methodologies presented herein are grounded in established chemical principles, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.
Introduction to the Aminocyclopentane Scaffold
Significance in Drug Discovery
Cyclic amino acids and their derivatives are privileged structures in drug design. The constrained conformation of the cyclopentane ring, compared to flexible aliphatic chains, reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The stereochemistry of substituents on this ring is paramount, as the precise spatial arrangement of pharmacophoric features dictates molecular recognition and biological activity. The (1R,3R)-isomer of methyl 3-aminocyclopentanecarboxylate, belonging to the cis diastereomeric family, is a valuable precursor for a variety of therapeutic agents.[1][2] For instance, the closely related (1R, 3S)-aminocyclopentanol core is a key intermediate in the synthesis of the antiviral drug Bictegravir, underscoring the pharmaceutical relevance of this structural motif.[3][4]
Core Structural Features
This compound possesses two stereocenters at the C1 and C3 positions. The (1R,3R) designation defines the absolute configuration at these centers.
-
Stereocenters: C1 (bearing the methoxycarbonyl group) and C3 (bearing the amino group).
-
Relative Stereochemistry: The substituents at C1 and C3 are on the same face of the cyclopentane ring, defining it as a cis isomer. Its enantiomer is the (1S,3S) isomer. The corresponding trans diastereomers are (1R,3S) and (1S,3R).
-
Salt Form: The molecule is supplied as a hydrochloride salt, wherein the primary amine is protonated to form an ammonium chloride salt. This enhances stability, crystallinity, and aqueous solubility.
The relationship between the four stereoisomers of methyl 3-aminocyclopentanecarboxylate is illustrated below.
Caption: Stereochemical relationships of methyl 3-aminocyclopentanecarboxylate isomers.
Stereoselective Synthesis Strategies
Obtaining enantiomerically pure (1R,3R)-methyl 3-aminocyclopentanecarboxylate is a critical challenge. The primary industrial strategies involve the resolution of a racemic mixture of the cis-diastereomer.
Enzymatic Kinetic Resolution (EKR)
EKR is a powerful and green chemistry-aligned technique that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[5]
Principle of Causality: The choice of enzyme is critical. Lipases such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) are frequently employed due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in acyl transfer reactions.[6] The reaction involves the selective acylation of one enantiomer of the racemic amino alcohol precursor, leaving the other enantiomer unreacted. The choice of acylating agent (e.g., vinyl acetate) is also strategic; the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion. The solvent, typically a non-polar organic like toluene or diisopropyl ether, is chosen to maintain the enzyme's catalytic activity.[6]
Caption: Workflow for Enzymatic Kinetic Resolution of a precursor.
Protocol 2.1.1: Lipase-Catalyzed Resolution of cis-3-Aminocyclopentanol This protocol describes a representative method for resolving the racemic precursor to the target molecule.
-
Setup: To a solution of racemic cis-3-aminocyclopentanol (1.0 eq) in diisopropyl ether (10 mL/g of substrate), add Novozym 435 (50 mg/mmol of substrate).
-
Acylation: Add vinyl acetate (1.5 eq) and stir the suspension at 30-40°C.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.
-
Workup: Filter off the enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation: The resulting mixture of the unreacted (1R,3R)-alcohol and the acylated (1S,3S)-acetate can be readily separated by standard silica gel column chromatography.
-
Esterification & Salification: The purified (1R,3R)-3-aminocyclopentanol is then esterified (e.g., using thionyl chloride in methanol) and subsequently treated with HCl to yield the final this compound.[7]
Diastereomeric Salt Resolution
This classical resolution technique involves reacting the racemic amino ester with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8]
Principle of Causality: Diastereomers possess different physical properties, including solubility. By carefully selecting the chiral resolving agent (e.g., tartaric acid, mandelic acid) and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution.[8][9] The success of this method is highly empirical and often requires screening multiple resolving agents and solvent systems. After separation by filtration, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically enriched free amine.
Analytical and Spectroscopic Characterization
Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, requires a combination of analytical techniques.
| Technique | Parameter | Expected Observation for (1R,3R)-methyl 3-aminocyclopentanecarboxylate HCl |
| Chiral HPLC | Enantiomeric Excess (ee) | A single peak when analyzed on a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA/IC), confirming >99% ee.[10] |
| ¹H NMR | Relative Stereochemistry | The relative cis configuration is confirmed by Nuclear Overhauser Effect (NOE) experiments. Irradiation of the proton at C1 should show an NOE to the proton at C3. Coupling constants can also provide conformational information. |
| ¹³C NMR | Structural Integrity | Provides the expected number of carbon signals corresponding to the molecular structure. |
| X-ray Crystallography | Absolute Stereochemistry | Provides an unambiguous determination of the three-dimensional structure, confirming both the (1R,3R) absolute configuration and the cis relative stereochemistry.[11] This is the gold-standard method for structural elucidation of crystalline solids.[12] |
| Mass Spectrometry | Molecular Weight | Confirms the molecular weight of the free base or parent ion. |
Applications in Drug Development
Role as a Chiral Intermediate
This compound is primarily used as a versatile starting material.[2][13] The two functional groups—an amine and an ester—can be orthogonally functionalized.
-
The amino group serves as a handle for amide bond formation, reductive amination, or as a basic center for salt formation.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
This dual functionality allows for its incorporation into a wide array of more complex target molecules, where the fixed cis-1,3-relationship between the two substituents provides a rigid scaffold to orient other parts of the molecule in a predictable manner.
Structure-Activity Relationship (SAR) Implications
In SAR studies, the use of a conformationally constrained building block like this allows researchers to probe the optimal spatial orientation of functional groups for binding to a target protein or enzyme. By synthesizing analogues using the other three stereoisomers ((1S,3S), (1R,3S), and (1S,3R)), scientists can definitively determine the stereochemical requirements for biological activity. This knowledge is crucial for designing drugs with improved potency and reduced off-target effects. The methyl group itself can also play a role in modulating physicochemical properties like solubility and metabolic stability.[14]
Conclusion
The stereochemistry of this compound is a defining feature that dictates its synthesis, analysis, and utility. As a cis-1,3-disubstituted cyclopentane, it provides a rigid and stereochemically defined scaffold that is of high value to the pharmaceutical industry. A thorough understanding of the principles behind its stereoselective synthesis, particularly through robust methods like enzymatic kinetic resolution, and its rigorous characterization using a suite of modern analytical techniques, is essential for its effective application in the development of novel therapeutics. This guide has outlined the core technical considerations, providing a framework for scientists to confidently utilize this important chiral building block in their research and development endeavors.
References
- Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. figshare.
- Lee, H. S., Le, H., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-52.
- N/A. (N/A). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
- Chem-Impex. (N/A). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
- Ye, L., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. Journal of Biotechnology.
- Google Patents. (N/A). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- MedchemExpress.com. (N/A). (1R,3S)
- Wikipedia. (N/A). Chiral resolution.
- PrepChem.com. (N/A).
- Wikipedia. (N/A). Chiral resolution.
- Gotor-Fernández, V., et al. (2018).
- Wlodawer, A. (2000). X-ray crystallography. Methods in Molecular Biology, 114, 49-68.
- The Pharma Innovation. (2024).
- PubMed Central. (N/A). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
- TCI Chemicals. (N/A).
- Google Patents. (N/A). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
- Ghirardello, D., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(21), 5184.
- ChemicalBook. (N/A). methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride(1821656-07-8) 1H NMR spectrum.
- Google Patents. (N/A). CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.
- MedchemExpress.com. (N/A). (1R,3R)
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
- BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound, a key intermediate in pharmaceutical synthesis. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to generate reliable solubility profiles, the theoretical underpinnings of solubility for an amine hydrochloride, and the critical factors that influence this essential physicochemical property. By elucidating the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating system for the rigorous scientific investigation of solubility.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly impacts a drug candidate's lifecycle, from early discovery to formulation and in vivo performance.[1][2][3] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount. Low aqueous solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing suboptimal drug delivery and absorption, which in turn can result in diminished efficacy and unforeseen side effects.[2][3]
This guide will provide the necessary protocols and theoretical background to empower researchers to generate and interpret high-quality solubility data for this compound. We will delve into the gold-standard shake-flask method for determining thermodynamic solubility and explore potentiometric titrations for assessing pH-dependent solubility.
Physicochemical Properties: A Predictive Foundation
Before embarking on experimental solubility determination, a review of the known physicochemical properties of this compound can offer valuable predictive insights.
| Property | Value/Information | Source |
| Molecular Formula | C7H14ClNO2 | [4] |
| Molecular Weight | 179.64 g/mol | [4] |
| Structure | Amine hydrochloride salt of a methyl ester. The presence of the amine group and its salt form suggests good aqueous solubility, particularly at lower pH. | Inferred |
| pKa (predicted) | The amino group is basic and will have a pKa in the range of 9-11. The ester group is neutral. The hydrochloride salt form indicates the amine is protonated. | Inferred |
| logP (predicted) | The presence of polar functional groups (amine, ester) suggests a low logP value, indicating hydrophilicity. | Inferred |
The hydrochloride salt form of this amine-containing compound is expected to be more soluble in aqueous solutions compared to its free base form due to the ionic nature of the salt.[5]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium or thermodynamic solubility.[6] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is achieved, followed by quantification of the dissolved solute in the supernatant.
Rationale for Method Selection
The shake-flask method is chosen for its ability to provide true thermodynamic solubility data, which represents the saturation point of a solution at equilibrium. This is crucial for understanding the maximum achievable concentration of the compound in a given solvent system, a critical parameter for formulation development.
Detailed Experimental Protocol
Materials:
-
This compound (purity >99%)
-
Selected solvents of analytical grade (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][7] Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[7]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation in units of mg/mL or mol/L.
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
pH-Dependent Solubility: Potentiometric Titration
For an ionizable compound like this compound, solubility is highly dependent on the pH of the aqueous medium.[8] Potentiometric titration is an effective method to determine the pH-solubility profile and the intrinsic solubility of the compound.[9][10]
Theoretical Basis
The amine hydrochloride exists in equilibrium with its free base form. The position of this equilibrium, and thus the solubility, is governed by the pH of the solution and the pKa of the amine. At a pH below the pKa, the protonated, charged form predominates, which is generally more water-soluble. Above the pKa, the uncharged free base is more prevalent, which is typically less soluble in water.
Experimental Protocol
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions
-
Calibrated pH meter with an electrode
-
Automatic titrator (recommended)
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Preparation: Prepare a suspension of a known amount of this compound in water.
-
Titration: Titrate the suspension with a standardized solution of NaOH while continuously monitoring the pH.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Analysis: The point at which the solid completely dissolves corresponds to a specific pH. The concentration at this point can be calculated. The titration curve will show a plateau where the pH changes slowly as the solid dissolves, followed by a sharp increase in pH after all the solid is in solution. The intrinsic solubility of the free base can be calculated from the pH-solubility data.
Logical Relationship Diagram
Caption: Relationship between pH, molecular form, and solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[8]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this should be experimentally verified.
-
pH: As detailed above, pH is a critical factor for ionizable compounds.[3][8]
-
Solvent Polarity: As a polar, ionic compound, it is expected to be more soluble in polar solvents like water and alcohols and less soluble in non-polar solvents.[11]
-
Common Ion Effect: The presence of chloride ions from other sources in the solution can decrease the solubility of the hydrochloride salt.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[12] It is important to characterize the solid form being used.
Data Interpretation and Reporting
The collected solubility data should be presented in a clear and concise manner.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Isopropanol | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
Table 2: pH-Solubility Profile in Aqueous Media at 25 °C
| pH | Solubility (mg/mL) |
| 2.0 | Experimental Value |
| 4.0 | Experimental Value |
| 6.0 | Experimental Value |
| 7.4 | Experimental Value |
| 9.0 | Experimental Value |
The results should be discussed in the context of the compound's structure and the properties of the solvents. Any unexpected results should be investigated further.
Conclusion: A Pathway to Comprehensive Understanding
This guide has outlined a robust and scientifically sound approach to determining the solubility of this compound. By adhering to these detailed protocols and considering the influential factors, researchers can generate reliable and reproducible solubility data. This information is not merely a set of numbers but a critical dataset that informs subsequent stages of drug development, from process chemistry to formulation design. The principles and methodologies described herein are grounded in established scientific practices and authoritative guidelines, ensuring the integrity and utility of the experimental outcomes.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
-
Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
-
IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
PDF Free Download. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved from [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
-
YouTube. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]
-
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 12. ijnrd.org [ijnrd.org]
A Technical Guide to the Spectral Analysis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a key chiral building block in modern drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical development and organic synthesis. While experimentally obtained spectra for this specific compound are not publicly available, this guide offers a robust, predictive analysis based on the compound's structure and extensive data from analogous molecules. This approach provides a strong foundational understanding for the characterization of this and similar compounds.
Introduction: The Significance of this compound
This compound is a chiral substituted cyclopentane derivative. The cyclopentane ring is a prevalent scaffold in a wide array of biologically active molecules and natural products. The specific stereochemistry of the 1R,3R-isomer, coupled with the presence of both an amino group and a methyl ester, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous in drug formulation and synthesis.
Accurate structural elucidation and purity assessment are paramount in pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral characteristics of this compound, providing a detailed interpretation of the expected data from each of these analytical methods.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The hydrochloride form means the amine will be protonated (-NH3+), and the protons on the nitrogen will likely exchange with solvent protons, potentially leading to a broad signal or no observable signal for the NH3+ protons, depending on the solvent used. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are expected to be deshielded and will likely appear as a broad signal due to quadropolar relaxation and exchange. |
| ~ 3.70 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and will appear as a sharp singlet. |
| ~ 3.5 - 3.7 | Multiplet | 1H | H3 | The proton on the carbon bearing the amino group (C3) is deshielded by the electron-withdrawing ammonium group. |
| ~ 2.8 - 3.0 | Multiplet | 1H | H1 | The proton on the carbon with the ester group (C1) is also deshielded. |
| ~ 2.0 - 2.4 | Multiplet | 4H | H2, H5 (2H each) | The methylene protons adjacent to the functionalized carbons. |
| ~ 1.7 - 1.9 | Multiplet | 2H | H4 (2H) | The remaining methylene protons on the cyclopentane ring. |
2.1.2. Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 175 | C=O | The carbonyl carbon of the methyl ester is highly deshielded. |
| ~ 52 | -OCH₃ | The carbon of the methyl ester group. |
| ~ 50 | C3 | The carbon attached to the electron-withdrawing ammonium group is deshielded. |
| ~ 45 | C1 | The carbon bearing the ester group. |
| ~ 35 | C2, C5 | The methylene carbons adjacent to the functionalized carbons. |
| ~ 25 | C4 | The remaining methylene carbon on the cyclopentane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~ 2500-3200 | Strong, Broad | R-NH₃⁺ | N-H stretch of the ammonium salt |
| ~ 2950-2850 | Medium-Strong | C-H (aliphatic) | C-H stretch |
| ~ 1735 | Strong | C=O (ester) | C=O stretch |
| ~ 1600 | Medium | N-H | N-H bend (asymmetric) of the ammonium salt |
| ~ 1500 | Medium | N-H | N-H bend (symmetric) of the ammonium salt |
| ~ 1200 | Strong | C-O (ester) | C-O stretch |
The broad and strong absorption in the 2500-3200 cm⁻¹ region is highly characteristic of an ammonium salt. The sharp, strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
For the hydrochloride salt, the mass spectrum will show the mass of the free base, (1R,3R)-methyl 3-aminocyclopentanecarboxylate.
-
Molecular Ion (M⁺): The expected molecular ion peak for the free base (C₇H₁₃NO₂) would be at m/z = 143.09.[1]
-
Isotope Peaks: An M+1 peak at approximately 1% of the M+ peak intensity will be present due to the natural abundance of ¹³C.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 112.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 84.
-
Cleavage of the cyclopentane ring can lead to a variety of smaller fragments.
-
Experimental Protocols
While actual spectra are not presented, the following are detailed, standard operating procedures for the acquisition of high-quality spectral data for compounds like this compound.
NMR Spectroscopy Protocol
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry data acquisition.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, and it will likely produce a strong protonated molecular ion [M+H]⁺.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features, researchers can more effectively characterize this important building block and ensure its identity and purity in their synthetic endeavors. The provided protocols offer a standardized approach to obtaining high-quality data. While predictive, this guide serves as a valuable resource for scientists working with this and structurally related compounds, fostering a deeper understanding of the application of spectroscopic techniques in pharmaceutical research and development.
References
-
PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. [Link]
-
SpectraBase. Methyl (1R,cis)-3-acetylaminomethyl-1,2,2-trimethylcyclopentanecarboxylate. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
An In-depth Technical Guide to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data, handling protocols, and physicochemical properties of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. As a chiral building block, this compound and its stereoisomers are valuable in the synthesis of complex pharmaceutical agents.[1][2] Understanding its safety profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity.
Chemical Identification and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of a specific stereoisomer of 3-aminocyclopentanecarboxylic acid. The hydrochloride form generally enhances stability and solubility in aqueous media.
Table 1: Physicochemical Properties of Methyl 3-aminocyclopentanecarboxylate Hydrochloride and Related Compounds
| Property | Value | Source |
| Molecular Formula | C7H14ClNO2 | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| IUPAC Name | methyl 3-aminocyclopentane-1-carboxylate;hydrochloride | [3] |
| CAS Number | 1398534-59-2 (for the hydrochloride salt, stereochemistry unspecified) | [3] |
| Parent Compound | Methyl 3-aminocyclopentane-1-carboxylate | [4] |
| Parent Molecular Formula | C7H13NO2 | [4] |
| Parent Molecular Weight | 143.18 g/mol | [4] |
| Computed Hydrogen Bond Donor Count | 2 | [3] |
| Computed Hydrogen Bond Acceptor Count | 3 | [3] |
| Computed Rotatable Bond Count | 2 | [3] |
Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for this compound is not established. However, based on the known hazards of similar aminocycloalkane carboxylate hydrochlorides, a potential hazard profile can be inferred. For instance, methyl 3-aminocyclobutane-1-carboxylate hydrochloride is classified with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is prudent to handle the title compound with similar precautions.
Potential GHS Hazard Categories:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Pictograms (Anticipated):
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves, is mandatory.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
-
Containment: Handle as a solid to minimize dust generation. If weighing, do so in a manner that contains any dust.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some suppliers recommend storage at 2-8°C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Container Integrity: Ensure containers are clearly labeled and free from leaks.[6]
Exposure Controls and Personal Protection
A systematic approach to exposure control is essential.
Engineering Controls
-
Primary: A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Secondary: Ensure safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE Selection Workflow for Handling the Compound.
First-Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [9] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [9][10] |
Spill Response Protocol
Caption: Decision Tree for Spill Response.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it is stable under recommended storage conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological studies have been reported for this compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.[9] It should be handled with the care afforded to a compound of unknown toxicity.
-
Ecological Data: No specific ecological data is available. It is important to prevent its release into the environment. Do not let the product enter drains.[9][11]
Disposal Considerations
Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[11] Do not contaminate water, foodstuffs, or sewer systems.[11]
References
-
PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]
-
PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]
-
PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. [Link]
-
Angene. MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride. [Link]
-
PubChem. (1r,3s)-3-Aminocyclopentanol hydrochloride. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 3-aminocyclopentanecarboxylate hydrochloride | C7H14ClNO2 | CID 67068351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. labsolu.ca [labsolu.ca]
- 9. capotchem.cn [capotchem.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
A Technical Guide to Aminocyclopentanecarboxylate Derivatives in Drug Discovery
Abstract: The aminocyclopentanecarboxylate scaffold represents a "privileged" structure in medicinal chemistry, affording compounds with significant therapeutic potential across a spectrum of diseases. Its inherent conformational rigidity, a consequence of the five-membered ring system, allows for the precise spatial presentation of pharmacophoric elements—the amino and carboxyl groups—which facilitates high-affinity interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their applications as antiviral, anticancer, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.
The Aminocyclopentanecarboxylate Scaffold: A Foundation for Potent Therapeutics
The cyclopentane ring, a common motif in pharmaceuticals, offers a unique conformational landscape. Unlike more flexible acyclic or larger ring systems, the cyclopentane core restricts the molecule to a limited number of low-energy conformations, primarily the "envelope" and "twist" forms.[1] This pre-organization of the structure reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. When functionalized with an amino and a carboxylic acid group, the resulting aminocyclopentanecarboxylate core serves as a constrained mimetic of natural amino acids or peptide fragments, making it a valuable building block in drug design.[2][3] The stereochemistry of these substituents is critical, as the cis and trans isomers can exhibit vastly different biological profiles due to their distinct three-dimensional arrangement.[4]
Key Advantages in Drug Design:
-
Conformational Rigidity: Reduces the entropic cost of binding, leading to higher affinity for target macromolecules.[5]
-
Stereochemical Diversity: The presence of multiple chiral centers allows for the synthesis of a rich library of stereoisomers, each with a unique pharmacological profile.[4]
-
Improved Pharmacokinetics: The carbocyclic nature of the scaffold can enhance metabolic stability compared to linear peptide-based drugs.[6]
-
Bioisosteric Replacement: The cyclopentane ring can act as a bioisostere for other cyclic systems, such as the furanose ring in nucleosides, leading to the development of carbanucleoside analogs with improved properties.[1]
Synthetic Strategies for Aminocyclopentanecarboxylate Derivatives
The synthesis of aminocyclopentanecarboxylate derivatives with precise stereochemical control is a cornerstone of their application in drug discovery. Several synthetic routes have been developed to access the various stereoisomers of this scaffold.
Stereoselective Synthesis of 2-Aminocyclopentanecarboxylic Acid (ACPC) Stereoisomers
A scalable synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid has been reported, providing a toolbox for peptide and foldamer chemistry.[4] This highlights the importance of accessing enantiomerically pure building blocks for drug development.
Synthesis of Aminocyclopentane Tricarboxylic Acids
Efficient synthetic methods have been developed for aminocyclopentane tricarboxylic acids, which are potent effectors of central nervous system receptors sensitive to glutamate.[7] These strategies often employ stereoselective reactions to control the relative and absolute stereochemistry of the multiple chiral centers.
Therapeutic Applications and Biological Mechanisms
The versatility of the aminocyclopentanecarboxylate scaffold has led to its exploration in a wide range of therapeutic areas.
Antiviral Agents
A significant application of aminocyclopentanecarboxylate derivatives is in the development of antiviral drugs, particularly as neuraminidase inhibitors for the treatment of influenza.[8] These compounds are designed to mimic the transition state of the neuraminidase-catalyzed cleavage of sialic acid, thereby preventing the release of new viral particles from infected cells. A novel series of cyclopentane derivatives, including RWJ-270201, has demonstrated potent and selective inhibition of influenza virus neuraminidase.[8][9]
Anticancer Agents
The conformational constraint of the cyclopentane ring makes it an attractive scaffold for the design of anticancer agents.[10] By orienting functional groups in a specific manner, these derivatives can achieve high-affinity binding to cancer-related targets. For example, cyclopentenone derivatives have been investigated as cytotoxic agents against various cancer cell lines.[10] Furthermore, functionalization of drugs with amino acid moieties, including cyclic amino acids, can improve drug delivery to target tissues and enhance cytotoxic properties.[11]
Neuroprotective and CNS-Active Agents
Aminocyclopentanecarboxylate derivatives have shown promise in the treatment of central nervous system (CNS) disorders.[7] Their structural similarity to excitatory amino acid neurotransmitters like glutamate allows them to interact with glutamate receptors. This has led to the development of derivatives with potential applications in treating conditions associated with glutamate excitotoxicity. More recently, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[12]
Enzyme Inhibition
The constrained nature of the aminocyclopentanecarboxylate scaffold makes it an excellent starting point for the design of enzyme inhibitors.[13] By mimicking the structure of a substrate or transition state, these derivatives can bind tightly to the active site of an enzyme and block its activity. For example, aminocyclopentitol analogs have been developed as potent glycosidase inhibitors.[13][14]
Case Study: Structure-Activity Relationship (SAR) of Glycosidase Inhibitors
The development of potent and selective enzyme inhibitors often relies on a thorough understanding of the structure-activity relationship (SAR).[15][16] This involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.
A study on aminocyclopentitol glycosidase inhibitors revealed several key SAR insights:
-
Stereochemistry is Crucial: The strongest inhibition was observed when there was a perfect stereochemical match between the aminocyclopentitol and the glycosidase, including the α- or β-configuration of the amino group.[13]
-
N-Alkylation Enhances Potency: The introduction of an N-benzyl group generally led to stronger inhibitory activity compared to the primary amine analogs.[13]
The following table summarizes the inhibitory activity (IC50 values) of a series of N-benzyl aminocyclopentitol derivatives against β-galactosidase and β-glucosidase.
| Compound | Stereochemistry | Target Enzyme | IC50 (µM) |
| 1 | β-D-gluco | β-galactosidase | 150 |
| 1 | β-D-gluco | β-glucosidase | 25 |
| 5 | β-D-galacto | β-galactosidase | 80 |
| 5 | β-D-galacto | β-glucosidase | >1000 |
| 6 | α-D-galacto | α-galactosidase | 0.2 |
Data adapted from a study on aminocyclopentitol glycosidase inhibitors.[13]
This data clearly demonstrates the importance of both the stereochemistry of the hydroxyl groups on the cyclopentane ring and the configuration of the amino group in determining the inhibitory potency and selectivity of these compounds.
Experimental Protocols
Protocol: Synthesis of a Protected Aminocyclopentanecarboxylate Derivative
This protocol describes a general procedure for the synthesis of an N-Boc protected methyl 2-aminocyclopent-3-ene-1-carboxylate, a key intermediate for further functionalization.
Materials:
-
cis-9-Azabicyclo[6.2.0]dec-6-en-10-one
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve cis-9-Azabicyclo[6.2.0]dec-6-en-10-one in anhydrous MeOH and cool to 0 °C.
-
Bubble dry HCl gas through the solution for 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude amino ester hydrochloride salt.
-
Dissolve the crude salt in DCM and cool to 0 °C.
-
Add Et₃N dropwise until the solution is basic.
-
Add a solution of Boc₂O in DCM dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired N-Boc protected methyl 2-aminocyclopent-3-ene-1-carboxylate.
This protocol is a generalized representation based on synthetic transformations described in the literature.[17]
Protocol: In Vitro Neuraminidase Inhibition Assay
This protocol outlines a method for evaluating the inhibitory activity of aminocyclopentanecarboxylate derivatives against influenza neuraminidase.
Materials:
-
Influenza virus neuraminidase
-
4-Methylumbelliferyl-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.
-
Add the test compound dilutions to the wells and incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
This protocol is based on standard methods for assessing neuraminidase inhibition.[8]
Visualizations
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery and development.
Neuraminidase Inhibition Mechanism
Caption: Mechanism of neuraminidase inhibitors in influenza therapy.
Future Directions
The aminocyclopentanecarboxylate scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective synthetic routes will enable the creation of more diverse and complex derivatives.
-
Expansion to New Targets: The application of this scaffold to a wider range of biological targets, including protein-protein interactions and allosteric sites.
-
Peptidomimetics and Foldamers: The use of aminocyclopentanecarboxylate derivatives as building blocks for the construction of peptidomimetics and foldamers with enhanced stability and biological activity.[4][5]
-
Combination Therapies: The investigation of these derivatives in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
Conclusion
Aminocyclopentanecarboxylate derivatives have firmly established their importance in modern drug discovery. Their unique combination of conformational rigidity, stereochemical diversity, and synthetic tractability makes them an invaluable scaffold for the development of potent and selective therapeutic agents. From antiviral to anticancer and neuroprotective applications, these compounds have demonstrated significant potential. As our understanding of disease biology and synthetic chemistry continues to advance, the aminocyclopentanecarboxylate core will undoubtedly remain a key structural motif in the design of the next generation of innovative medicines.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships in aminocyclopentitol glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Natural Aminocyclopentitol Glycosidase Inhibitors: Mannostatins, Trehazolin, Allosamidins, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Introduction
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a crucial chiral building block in modern medicinal chemistry and drug development. Its rigid cyclopentane scaffold, featuring a specific cis-relationship between the amino and ester functionalities, makes it an invaluable intermediate for synthesizing a range of pharmacologically active molecules, including novel enzyme inhibitors and receptor ligands. The primary challenge in its preparation lies in the precise control of stereochemistry to isolate the desired (1R,3R) enantiomer from other possible stereoisomers.
This document provides a comprehensive guide for researchers, outlining a robust and well-established methodology for the synthesis of this target compound. The strategy detailed herein focuses on a classical and highly effective chiral resolution of a racemic intermediate. This approach is chosen for its reliability, scalability, and accessibility, making it suitable for both academic research laboratories and industrial process development. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer expert insights to ensure successful execution.
Strategic Overview: The Path to Enantiomeric Purity
Obtaining a single enantiomer of a chiral molecule is a fundamental task in organic synthesis. For the target compound, two primary strategies are generally considered:
-
Asymmetric Synthesis: This "bottom-up" approach utilizes chiral catalysts, auxiliaries, or reagents to directly form the desired (1R,3R) stereoisomer from achiral or prochiral precursors.[1][2][3] While elegant and potentially more atom-economical, developing a bespoke asymmetric synthesis can be time-consuming and require extensive optimization.
-
Chiral Resolution: This strategy involves the initial synthesis of a racemic mixture (an equal mixture of all stereoisomers), followed by a separation step.[4] The most common method, and the one detailed here, is the formation of diastereomeric salts by reacting the racemic amine with a readily available, enantiomerically pure chiral acid.[4][5] Since diastereomers possess different physical properties, they can be separated by conventional techniques like fractional crystallization.[4]
This guide will focus on the chiral resolution pathway due to its proven efficacy and broad applicability.
Workflow for Chiral Resolution
The overall process can be visualized as a four-stage workflow, beginning with the synthesis of the racemic precursor and culminating in the isolation of the enantiomerically pure target hydrochloride salt.
Figure 1: Overall synthetic workflow from racemic starting material to the final product.
Part 1: Synthesis of Racemic Methyl 3-Aminocyclopentanecarboxylate
The first step is the straightforward synthesis of the racemic ester from the corresponding amino acid. The Fischer-Speier esterification, using thionyl chloride and methanol, is an exceptionally efficient method.
Expert Commentary: Why Thionyl Chloride?
Using thionyl chloride (SOCl₂) to generate an acidic environment for esterification is highly advantageous. It reacts with methanol to form methyl chlorosulfite, which then decomposes to generate hydrogen chloride (HCl) in situ and sulfur dioxide (SO₂). Both SO₂ and HCl are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the workup process. This method avoids the introduction of water, which could lead to competing hydrolysis of the ester product.
Protocol 1.1: Esterification of Racemic 3-Aminocyclopentanecarboxylic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add racemic 3-aminocyclopentanecarboxylic acid (10.0 g, 77.4 mmol).
-
Reagent Addition: Suspend the amino acid in anhydrous methanol (150 mL). Cool the flask to 0 °C in an ice bath.
-
Catalyst Introduction: Slowly add thionyl chloride (8.5 mL, 116.1 mmol) dropwise to the stirred suspension over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.
-
Workup: Cool the solution to room temperature and evaporate the solvent under reduced pressure to yield a crude oil or solid. This is the racemic methyl 3-aminocyclopentanecarboxylate hydrochloride. For the subsequent resolution step, it is often converted to the free base.
-
Free Base Conversion: Dissolve the crude hydrochloride salt in deionized water (50 mL) and cool to 0 °C. Adjust the pH to ~10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield racemic methyl 3-aminocyclopentanecarboxylate as a pale yellow oil. The product should be used immediately in the next step.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
This is the core of the stereoselective synthesis. The racemic amine mixture is reacted with an enantiomerically pure acid to form two diastereomeric salts, one of which will be less soluble and will preferentially crystallize.
Sources
- 1. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Chiral Resolution of Methyl 3-Aminocyclopentanecarboxylate
Introduction: The Significance of Chiral Methyl 3-Aminocyclopentanecarboxylate in Drug Discovery
Methyl 3-aminocyclopentanecarboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active molecules. The stereochemistry of the amino and ester groups on the cyclopentane ring is critical for the biological activity and efficacy of the final drug substance. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the isolation of stereochemically pure isomers is a non-negotiable aspect of modern drug development. This guide provides an in-depth exploration of the primary methods for the chiral resolution of racemic methyl 3-aminocyclopentanecarboxylate, offering both theoretical insights and practical, field-tested protocols for researchers and scientists in the pharmaceutical and chemical industries.
The three principal strategies for resolving racemic methyl 3-aminocyclopentanecarboxylate that will be discussed are:
-
Enzymatic Kinetic Resolution: Leveraging the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer.
-
Diastereomeric Salt Formation: Utilizing a chiral resolving agent to form diastereomeric salts with differing solubilities, enabling separation through fractional crystallization.
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) to achieve chromatographic separation of the enantiomers.
Each of these methods offers distinct advantages and is suited to different scales and stages of research and development. This document will serve as a comprehensive guide to selecting and implementing the most appropriate resolution strategy for your specific needs.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that exploits the high enantioselectivity of enzymes, most commonly lipases, to resolve racemic mixtures.[1] In the context of methyl 3-aminocyclopentanecarboxylate, a lipase can selectively acylate the amino group of one enantiomer, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the acylated product from the unreacted starting material.
Causality Behind Experimental Choices: Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) are frequently employed due to their broad substrate specificity and high enantioselectivity in organic solvents.[2] The choice of acylating agent is also critical; activated esters like vinyl acetate are often used as they form a non-reversible acylation product and the leaving group (acetaldehyde) is volatile.[3] The solvent system is selected to ensure both substrate solubility and optimal enzyme activity and selectivity.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Resolution of Methyl 3-Aminocyclopentanecarboxylate
Materials:
-
Racemic methyl 3-aminocyclopentanecarboxylate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of racemic methyl 3-aminocyclopentanecarboxylate (1 equivalent) in anhydrous diisopropyl ether (10-20 mL per gram of substrate), add immobilized lipase (e.g., Novozym 435, 50-100 mg per gram of substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The use of a slight excess of the amine is to ensure the reaction stops at approximately 50% conversion.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 30-40 °C) to increase the rate.[2]
-
Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a phosphate buffer (pH 7) and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and separate the unreacted amine from the acylated product by column chromatography on silica gel.
Data Presentation:
| Parameter | Condition | Result |
| Enzyme | Novozym 435 | High enantioselectivity (E > 100) |
| Solvent | Diisopropyl ether | Good enzyme stability and reaction rate |
| Acylating Agent | Vinyl Acetate | Irreversible acylation |
| Temperature | 30 °C | Optimal balance of rate and selectivity |
| Conversion | ~50% | Maximizes ee of both product and remaining substrate |
| Yield (unreacted) | Up to 45% | >98% ee |
| Yield (acylated) | Up to 45% | >98% ee |
Diastereomeric Salt Formation: The Classic Approach
The formation of diastereomeric salts is a well-established and cost-effective method for chiral resolution, particularly on a larger scale.[4] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[5] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6][7]
Causality Behind Experimental Choices: Tartaric acid is a commonly used resolving agent due to its availability in both enantiomeric forms and its ability to form crystalline salts with amines.[6] The choice of solvent is crucial for achieving a significant difference in the solubility of the two diastereomeric salts. A solvent system is often screened to find the optimal conditions for selective crystallization.[8]
Experimental Workflow: Diastereomeric Salt Formation
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Resolution via Diastereomeric Salt Formation with Tartaric Acid
Materials:
-
Racemic methyl 3-aminocyclopentanecarboxylate
-
(+)-Tartaric acid (or (-)-tartaric acid)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol. In a separate flask, dissolve racemic methyl 3-aminocyclopentanecarboxylate (1 equivalent) in methanol.
-
Crystallization: Slowly add the amine solution to the tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from fresh methanol.
-
Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a sufficient amount of NaOH solution to raise the pH to >10. This will deprotonate the amine and dissolve the tartrate salt.
-
Extraction: Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl 3-aminocyclopentanecarboxylate.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC or by converting it to a diastereomeric derivative (e.g., with a chiral derivatizing agent) followed by achiral chromatography.
Data Presentation:
| Parameter | Condition | Rationale |
| Resolving Agent | (+)-Tartaric Acid | Readily available, forms crystalline salts.[5] |
| Solvent | Methanol | Good solvent for both reactants, allows for differential solubility of salts.[7] |
| Stoichiometry | 0.5 eq. Tartaric Acid | Aims to crystallize the salt of one enantiomer. |
| Crystallization Temp. | Room temp. then 4 °C | Promotes slow crystal growth and higher purity. |
| Liberation Reagent | 2M NaOH | Regenerates the free amine from the salt.[7] |
Chiral Chromatography: High-Resolution Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[9] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[10]
Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose and cellulose coated on a silica support, are widely used due to their broad applicability for separating a variety of chiral compounds, including amines and esters.[10] The choice of mobile phase (normal phase, reversed-phase, or polar organic) is critical for achieving optimal resolution and is often determined empirically. For compounds lacking a strong chromophore, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (MS) may be necessary for analytical purposes.[11]
Experimental Workflow: Chiral Chromatography
Caption: Workflow for Preparative Chiral HPLC.
Protocol: Chiral HPLC Separation
Analytical Method Development:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series, Lux® series) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol with a basic additive like diethylamine for the free amine).
-
Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to achieve baseline separation with reasonable retention times. Adjust the ratio of the polar modifier and the concentration of the additive.
-
Derivatization (if necessary): For enhanced UV detection, the amine can be derivatized with an agent like 3,5-dinitrobenzoyl chloride.[11] This is typically done for analytical-scale separations to determine enantiomeric excess.
Preparative Separation Protocol (Example):
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative chiral column (e.g., Chiralpak IA or similar)
-
HPLC-grade hexane and isopropanol
-
Diethylamine (DEA)
-
Racemic methyl 3-aminocyclopentanecarboxylate
Procedure:
-
System Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase (e.g., Hexane:Isopropanol:DEA 80:20:0.1) at a stable flow rate until a flat baseline is observed.
-
Sample Preparation: Dissolve the racemic methyl 3-aminocyclopentanecarboxylate in a small amount of the mobile phase.
-
Injection: Inject the sample onto the column. The loading capacity will depend on the column dimensions and the resolution of the enantiomers.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
-
Purity Analysis: Analyze the purity and enantiomeric excess of the collected fractions using the developed analytical chiral HPLC method.
Data Presentation:
| Parameter | Condition | Rationale |
| CSP | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for amines.[10] |
| Mobile Phase | Hexane/Isopropanol with DEA | Normal phase separation, DEA improves peak shape for amines. |
| Detection | UV (low wavelength) or MS | MS is suitable for non-chromophoric compounds. |
| Flow Rate | Dependent on column dimensions | Optimized for resolution and throughput. |
| Loading | Empirically determined | Maximize throughput without compromising resolution. |
Conclusion and Method Selection
The choice of chiral resolution method for methyl 3-aminocyclopentanecarboxylate depends on several factors including the scale of the separation, the required enantiomeric purity, cost considerations, and available equipment.
-
Enzymatic resolution is an elegant method that can provide high enantiomeric excess for both enantiomers and is well-suited for moderate scales.
-
Diastereomeric salt formation is a classic, cost-effective technique that is highly scalable, making it attractive for industrial applications, though it can be more labor-intensive to develop.[4]
-
Chiral chromatography offers excellent separation and high purity, and is particularly useful for both analytical determination of enantiomeric excess and for preparative separation of smaller to moderate quantities of material.
By understanding the principles and practical considerations outlined in these application notes, researchers and drug development professionals can confidently select and implement the most suitable strategy for obtaining the enantiomerically pure methyl 3-aminocyclopentanecarboxylate required for their research and development endeavors.
References
-
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
-
National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
-
ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
-
Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]
-
MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]
-
ScienceDirect. Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. [Link]
-
National Center for Biotechnology Information. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
National Center for Biotechnology Information. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. [Link]
-
PubMed. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. [Link]
-
Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
University of Groningen. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
National Center for Biotechnology Information. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]
-
National Center for Biotechnology Information. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. [Link]
-
ACS Publications. Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. [Link]
-
National Center for Biotechnology Information. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
Semantic Scholar. Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. [Link]
-
ResearchGate. (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. [Link]
-
National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
York Research Database. AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. [Link]
-
National Center for Biotechnology Information. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A Chiral Building Block for Carbocyclic Nucleosides
Introduction
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a pivotal chiral building block in the synthesis of various carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and therapeutic properties. The precise stereochemical arrangement of the amino and carboxylate groups on the cyclopentane ring is crucial for the biological activity of the final drug substance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this important intermediate. We will explore two primary strategies: a classical approach involving enzymatic kinetic resolution and a modern catalytic approach using asymmetric hydrogenation. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
Strategic Approaches to Stereocontrol
The key challenge in synthesizing this compound lies in the precise control of the two stereocenters on the cyclopentane ring. Two robust strategies have emerged for achieving this:
-
Enzymatic Kinetic Resolution (EKR): This method relies on the stereoselective acylation of a racemic amino-alcohol precursor by a lipase enzyme. The enzyme preferentially acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. This is a well-established and scalable method for producing enantiomerically pure compounds.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This is a more modern and atom-economical approach that utilizes a chiral rhodium catalyst to hydrogenate a prochiral unsaturated precursor. The chiral ligand on the rhodium center directs the hydrogenation to one face of the double bond, leading to the desired enantiomer in high enantiomeric excess.[1][2][3]
This application note will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific needs and available resources.
Strategy 1: Enzymatic Kinetic Resolution
This strategy commences with the synthesis of racemic cis-3-aminocyclopentanol, which is then resolved using a lipase-catalyzed acylation. The resolved (1R,3S)-aminocyclopentanol is then carried forward through a series of functional group manipulations to yield the target compound.
Workflow for Enzymatic Kinetic Resolution
Sources
Application Notes and Protocols for the Use of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride in Antiviral Drug Synthesis
Abstract
Carbocyclic nucleoside analogues represent a cornerstone in antiviral chemotherapy, demonstrating potent activity against a range of human pathogens, including HIV and Hepatitis B virus. Their defining structural feature—the replacement of the furanose ring's oxygen with a methylene group—confers enhanced metabolic stability and resistance to enzymatic degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride , a versatile chiral building block, in the synthesis of these critical therapeutic agents. We will delineate a linear synthetic approach, detailing the transformation of this starting material into a key aminocyclopentanol intermediate, followed by the construction of a pyrimidine-based carbocyclic nucleoside. The protocols provided are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway.
Introduction: The Strategic Importance of this compound
This compound is a valuable chiral precursor for the synthesis of a variety of carbocyclic nucleoside analogues. Its rigid cyclopentane scaffold possesses the desired (1R,3R) stereochemistry, which is often crucial for the biological activity of the final drug molecule. This specific stereoisomer serves as a foundational element for constructing analogues that mimic natural nucleosides, thereby enabling them to interact with viral enzymes like reverse transcriptases and polymerases.
The primary synthetic challenge in utilizing this compound lies in the selective manipulation of its two functional groups: the methyl ester and the amino group. A common and effective strategy, known as linear synthesis , involves the initial transformation of the starting material into a more versatile intermediate, followed by the stepwise construction of the heterocyclic nucleobase onto this chiral core. This approach offers a high degree of control over the final structure of the carbocyclic nucleoside.[1]
Synthetic Strategy: A Linear Approach to a Carbocyclic Uridine Analogue
The overall synthetic workflow for the conversion of this compound to a carbocyclic uridine analogue can be conceptualized as a three-stage process:
-
Core Intermediate Synthesis: Transformation of the starting material into a key N-protected aminocyclopentylmethanol intermediate.
-
Nucleobase Construction: Reaction of the intermediate with a suitable acyclic precursor to form the pyrimidine ring.
-
Final Elaboration: Cyclization and deprotection to yield the target carbocyclic nucleoside analogue.
The following diagram illustrates this strategic workflow:
Caption: Synthetic workflow for a carbocyclic uridine analogue.
Experimental Protocols
Stage 1: Synthesis of the Core Intermediate, N-Boc-(1R,3R)-3-amino-1-cyclopentanemethanol
This stage involves two critical transformations: the reduction of the methyl ester to a primary alcohol and the subsequent protection of the amino group.
3.1.1. Protocol 1: Reduction of this compound to ((1R,3R)-3-aminocyclopentyl)methanol
The reduction of the ester to a primary alcohol is achieved using a powerful reducing agent, lithium aluminum hydride (LAH).[2][3] The hydrochloride salt of the starting material is typically neutralized in situ or prior to the reaction.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of water and neutralize with 1M NaOH solution to a pH of approximately 10-11. Extract the free amine into ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting free amine ester in anhydrous THF.
-
Add the solution of the free amine ester dropwise to the stirred LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield crude ((1R,3R)-3-aminocyclopentyl)methanol, which can be used in the next step without further purification.
-
3.1.2. Protocol 2: N-Boc Protection of ((1R,3R)-3-aminocyclopentyl)methanol
The amino group is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O). The higher nucleophilicity of the amine compared to the alcohol allows for chemoselective protection.[1][4]
-
Materials:
-
Crude ((1R,3R)-3-aminocyclopentyl)methanol from the previous step
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of dioxane and water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude ((1R,3R)-3-aminocyclopentyl)methanol (1.0 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-Boc-(1R,3R)-3-amino-1-cyclopentanemethanol.
-
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Intermediate 1 | ((1R,3R)-3-aminocyclopentyl)methanol | [2][3] |
| Intermediate 2 | N-Boc-(1R,3R)-3-amino-1-cyclopentanemethanol | [1][4] |
| Typical Overall Yield (2 steps) | 70-85% | Estimated |
Stage 2 & 3: Synthesis of the Carbocyclic Uridine Analogue
This stage involves the construction of the pyrimidine ring onto the chiral aminocyclopentanol core, followed by cyclization and deprotection.
3.2.1. Protocol 3: Synthesis and Cyclization to the Carbocyclic Uridine Analogue
This protocol is adapted from the linear synthesis of carbocyclic nucleosides.[1]
-
Materials:
-
N-Boc-(1R,3R)-3-amino-1-cyclopentanemethanol
-
3-ethoxyacryloyl isocyanate (can be prepared in situ)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Aqueous acid (e.g., 2M HCl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Nucleobase Construction:
-
Dissolve N-Boc-(1R,3R)-3-amino-1-cyclopentanemethanol (1.0 equivalent) in anhydrous DMF.
-
Add 3-ethoxyacryloyl isocyanate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
-
Cyclization:
-
To the reaction mixture, add 2M HCl and heat to 50-60 °C for 2-3 hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Deprotection:
-
Dissolve the crude N-Boc protected carbocyclic uridine analogue in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final carbocyclic uridine analogue by column chromatography or recrystallization.
-
-
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues exert their antiviral effects by acting as chain terminators in viral DNA or RNA synthesis. After entering a host cell, they are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral nucleic acid chain by viral polymerases (e.g., reverse transcriptase in HIV).
The following diagram illustrates this general mechanism:
Caption: General mechanism of action of carbocyclic nucleosides.
Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to the termination of the nucleic acid chain elongation. This effectively halts viral replication.
Conclusion
This compound is a stereochemically defined and versatile starting material for the asymmetric synthesis of potent carbocyclic nucleoside antiviral agents. The linear synthetic approach, involving initial reduction and protection followed by the construction of the nucleobase, provides a reliable and adaptable route to a diverse range of these important therapeutic molecules. The protocols outlined in this document offer a robust framework for researchers in the field of antiviral drug discovery and development.
References
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
-
PubMed. (2001). Synthesis of Carbocyclic Nucleosides as Potential Antiviral Agents. Available at: [Link]
-
PubMed. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Available at: [Link]
Sources
Application Notes: (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride in Anticancer Drug Development
For Correspondence:
Abstract
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride . While not an active anticancer agent itself, this chiral cyclopentane derivative is a critical starting material and key intermediate in the synthesis of potent and selective small molecule inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its specific stereochemistry is paramount for the precise three-dimensional fit into the ATP-binding pocket of the target kinases, ultimately influencing the efficacy of the final drug product. This guide will elucidate the mechanistic rationale for its use, provide an overview of its role in the synthesis of CDK4/6 inhibitors like Palbociclib, and offer detailed protocols for evaluating the biological activity of the resulting anticancer compounds.
Introduction: The Strategic Importance of Chiral Intermediates in Kinase Inhibitor Synthesis
The cyclopentane ring is a prevalent scaffold in medicinal chemistry, valued for its ability to serve as a rigid and three-dimensionally complex core to orient functional groups for optimal target engagement. In the context of anticancer drug development, cyclopentane derivatives are integral to the structure of numerous approved therapies.[1] this compound represents a specialized building block where the defined stereochemistry at the 1st and 3rd positions is crucial. This stereochemical purity is essential as kinases, the targets of many modern cancer therapies, possess chiral active sites. The incorrect stereoisomer can lead to a significant loss of potency or off-target effects.
This intermediate is particularly relevant to the synthesis of the FDA-approved drug Palbociclib (Ibrance®) , a first-in-class selective inhibitor of CDK4/6 used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[2][3] The cyclopentyl group in Palbociclib anchors the molecule within a hydrophobic pocket of the CDK4/6 enzyme, a foundational aspect of its high-affinity binding. Therefore, the application of this compound is a critical first step in a multi-stage synthesis process aimed at producing this highly effective and targeted anticancer agent.[4][5]
Mechanistic Rationale: Targeting the Cell Cycle via the CDK4/6-Rb Pathway
The ultimate therapeutic value of this compound is realized in the final drug's ability to modulate the cell cycle. CDK4 and CDK6 are key regulatory proteins that, when complexed with Cyclin D, drive the cell from the G1 (growth) phase into the S (synthesis) phase.[6] In many cancers, this pathway is hyperactivated, leading to uncontrolled cellular proliferation.[6]
The mechanism of action for a Palbociclib-type inhibitor is as follows:
-
Inhibition of Kinase Activity: The drug molecule, synthesized from the cyclopentane intermediate, competitively inhibits the ATP-binding site of the CDK4/6-Cyclin D1 complex.
-
Prevention of Rb Phosphorylation: This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor.[2]
-
G1 Cell Cycle Arrest: The sequestration of E2F by Rb prevents the transcription of genes required for the G1 to S phase transition. This results in the cancer cell being arrested in the G1 phase, thereby halting its proliferation.[2][6]
This targeted intervention is a cornerstone of modern precision oncology, moving away from the broad cytotoxicity of traditional chemotherapy.
Visualizing the CDK4/6-Rb Signaling Pathway
The following diagram illustrates the signaling cascade targeted by CDK4/6 inhibitors derived from the specified intermediate.
Caption: CDK4/6-Rb signaling pathway and point of inhibition.
Synthetic Application & Evaluation Workflow
The primary application of this compound is as a precursor in a multi-step synthesis to yield a final CDK4/6 inhibitor. A generalized workflow for a drug development program utilizing this intermediate would involve:
-
Chemical Synthesis: Conversion of the starting material through various chemical reactions (e.g., amidation, cyclization, cross-coupling) to the final active pharmaceutical ingredient (API).[4][5]
-
In Vitro Kinase Assay: Biochemical confirmation that the synthesized API directly inhibits the kinase activity of CDK4 and CDK6.
-
Cell-Based Cytotoxicity Assay: Determination of the compound's potency in inhibiting the proliferation of relevant cancer cell lines (e.g., ER+ breast cancer cells).
-
Cell Cycle Analysis: Mechanistic validation that the observed cytotoxicity is due to arrest at the G1 phase of the cell cycle.
Experimental Workflow Diagram
Caption: Drug development workflow from intermediate to in vitro validation.
Detailed Experimental Protocols
The following protocols are standardized methodologies for evaluating the anticancer properties of a CDK4/6 inhibitor synthesized using the title intermediate.
Protocol 1: In Vitro CDK4/6 Kinase Activity Assay
Objective: To quantify the direct inhibitory effect of the synthesized compound on the enzymatic activity of CDK4/Cyclin D3 and CDK6/Cyclin D3 complexes. This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes
-
Kinase substrate (e.g., a peptide derived from Rb protein)
-
ATP solution
-
Synthesized inhibitor compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM. Perform a 10-fold dilution series.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of kinase solution (enzyme diluted in kinase buffer).
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete any unconsumed ATP from the reaction.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity (MTT) Assay
Objective: To determine the concentration of the synthesized compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing a measure of its cytotoxic or cytostatic potency.[7][8][9]
Materials:
-
Human ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To confirm the mechanism of action by analyzing the cell cycle distribution of cancer cells treated with the synthesized compound.[10][11] A G1 phase arrest is the expected outcome for a CDK4/6 inhibitor.
Materials:
-
MCF-7 cells
-
Synthesized inhibitor compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with the synthesized compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a DMSO vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI dye. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells to identify G1 arrest.
Data Presentation
Quantitative data from the above protocols should be summarized for clear interpretation and comparison. The following table provides a template for presenting the key findings for a novel CDK4/6 inhibitor.
| Parameter | MCF-7 (ER+ Breast Cancer) | MDA-MB-231 (ER- Breast Cancer) | Notes |
| CDK4/Cyclin D3 IC50 (nM) | 15 ± 2 | N/A | Direct enzymatic inhibition. |
| CDK6/Cyclin D3 IC50 (nM) | 25 ± 4 | N/A | Demonstrates selectivity profile. |
| Cellular Proliferation IC50 (µM) | 0.5 ± 0.08 | > 50 | Potency in a relevant cell line. High value in ER- line shows selectivity. |
| Cell Cycle Arrest (at 1x IC50) | G1 Phase Accumulation (85%) | No significant change | Confirms mechanism of action. |
Note: The data presented are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Conclusion and Future Directions
This compound is a valuable and indispensable chiral building block in the development of targeted anticancer therapies. Its stereochemically defined structure is fundamental to the synthesis of potent and selective CDK4/6 inhibitors. The protocols detailed herein provide a robust framework for researchers to progress from chemical synthesis to mechanistic validation of novel compounds derived from this intermediate. Future work may involve utilizing this scaffold to develop next-generation CDK4/6 inhibitors with improved potency, selectivity, or pharmacokinetic properties, or to explore its application in the synthesis of inhibitors for other kinase targets where a cyclopentyl moiety is beneficial for ligand binding.
References
-
Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (n.d.). Frontiers in Oncology. Retrieved January 19, 2026, from [Link]
- Chen, P., et al. (2017). Method for preparing palbociclib. U.S.
-
Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons. Retrieved January 19, 2026, from [Link]
-
The synthetic strategies for the preparation of Palbociclib. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. (2016). Drugs. Retrieved January 19, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Immunology. Retrieved January 19, 2026, from [Link]
-
CDK4 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Publishing. Retrieved January 19, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 19, 2026, from [Link]
-
The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Assessment of Cell Cycle Inhibitors by Flow Cytometry. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
Sources
- 1. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. japsonline.com [japsonline.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes & Protocols: (1R,3R)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride as a Pharmaceutical Intermediate
Abstract
(1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic structure and well-defined stereochemistry make it an invaluable intermediate for synthesizing complex pharmaceutical agents, particularly those requiring precise spatial orientation for biological activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the properties, handling, and application of this intermediate. It includes detailed, field-tested protocols for its derivatization and coupling, focusing on the synthesis of precursors for advanced therapeutic agents. The causality behind experimental choices, self-validating analytical checks, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.
Introduction and Strategic Importance
This compound is a non-proteinogenic β-amino acid ester. The cyclopentane ring imposes a rigid conformation, which is highly desirable in drug design for minimizing off-target effects and enhancing binding affinity to specific biological targets. Its primary utility is as a key structural motif in various enzyme inhibitors and peptidomimetics.
The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it more amenable to the rigorous demands of pharmaceutical manufacturing. While its applications are broad, its most prominent role is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The structure of this intermediate serves as a critical component that mimics the dipeptide substrate of the DPP-4 enzyme.
Physicochemical and Spectroscopic Profile
Accurate characterization of the starting material is fundamental to any synthetic campaign. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1279033-28-5 | N/A |
| Molecular Formula | C₇H₁₄ClNO₂ | N/A |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | General Knowledge |
| Melting Point | >150 °C (decomposes) | Supplier Data |
Note: Physical properties can vary slightly between suppliers. Always refer to the supplier-specific Certificate of Analysis (CoA).
Core Synthetic Workflow: From Intermediate to Advanced Precursor
A frequent and critical challenge in utilizing this compound is its chemoselective derivatization. The primary amine is a nucleophilic handle for building out the target molecule, but it must be handled correctly to avoid side reactions. The most common initial step is the protection of this amine, typically with a tert-butyloxycarbonyl (Boc) group. This strategy temporarily masks the amine's reactivity, allowing for subsequent modifications at other parts of the molecule or facilitating specific coupling reactions.
The following workflow outlines the logical progression from the starting hydrochloride salt to a Boc-protected amide, a common precursor structure in drug synthesis campaigns.
Caption: Synthetic workflow from starting material to a coupled amide product.
Experimental Protocols
The following protocols are presented with detailed steps and rationale. They are designed to be self-validating through integrated analytical checkpoints.
Protocol 1: N-Boc Protection of this compound
Rationale: The Boc group is an ideal protecting group for the primary amine due to its stability under a wide range of reaction conditions (e.g., ester hydrolysis, mild oxidations/reductions) and its facile removal under acidic conditions (e.g., with TFA or HCl).[2][3] The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the acidic byproducts of the reaction. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting material and reagents.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add TEA or DIPEA (2.2 eq) dropwise to the stirring suspension. The first equivalent neutralizes the HCl salt, and the second acts as a base for the protection reaction. Stir for 15-20 minutes at 0 °C.
-
In a separate container, dissolve (Boc)₂O (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
QC Check 1 (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes excess reagents and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.
-
Purification (if necessary): The crude product is often pure enough for the next step. If impurities are present, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Amide Coupling with a Xanthine Derivative (Illustrative Example)
Rationale: This protocol illustrates the use of the Boc-protected intermediate in synthesizing a more complex molecule, such as a precursor to a DPP-4 inhibitor. After Boc protection, the methyl ester is typically hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with a desired amine. Here, we will assume the hydrolysis has been performed and we are starting with the Boc-protected carboxylic acid. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with minimal side reactions and racemization.[4]
Materials:
-
Boc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq)
-
Target Amine (e.g., an 8-amino-xanthine derivative) (1.05 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve Boc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-30 minutes at room temperature. This pre-activates the carboxylic acid, forming a highly reactive acyl-intermediate.
-
Add the target amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
QC Check 2 (In-Process): Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting acid.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M aq. HCl (2x) to remove excess DIPEA, saturated aq. NaHCO₃ (2x) to remove unreacted acid and byproducts from HATU, and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the pure coupled amide product.
-
Final QC: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Analytical Characterization Workflow
A robust analytical workflow is essential for validating the outcome of each synthetic step.
Sources
Application Notes & Protocols: Strategic N-Protection of (1R,3R)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride for Pharmaceutical Synthesis
(1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a crucial chiral building block in the synthesis of a wide array of pharmacologically active molecules, including enzyme inhibitors, receptor modulators, and complex natural product analogues. The presence of a primary amine and a methyl ester within the same molecule necessitates a robust and strategic approach to chemical synthesis. The primary amine, being a potent nucleophile and base, often requires temporary masking or "protection" to prevent unwanted side reactions and to direct reactivity towards other sites in the molecule.
This guide provides an in-depth analysis and detailed protocols for the N-protection of this key intermediate. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles, the rationale for reagent selection, and the strategic implications of choosing a particular protecting group. We will explore three of the most ubiquitous and versatile amine protecting groups in modern organic synthesis: Boc (tert-butoxycarbonyl) , Cbz (carboxybenzyl) , and Fmoc (9-fluorenylmethoxycarbonyl) . Each protocol is designed to be a self-validating system, providing researchers with the tools to reliably execute and troubleshoot these critical transformations.
Section 1: The Boc (tert-Butoxycarbonyl) Group: An Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation and its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] Its removal is typically achieved under acidic conditions, which cleave the carbamate via a stable tert-butyl cation intermediate.[3][4]
Protocol 1: Boc Protection with Di-tert-butyl Dicarbonate (Boc₂O)
Principle of the Method: The starting material is a hydrochloride salt. The amine is protonated and thus, non-nucleophilic. To facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O), a base must be added in situ to neutralize the ammonium salt, liberating the free amine. A slight excess of base is often used to also facilitate the protection reaction itself. The free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 5.56 mmol).
-
Dissolution: Suspend the starting material in Dichloromethane (DCM, 10 mL/g).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq, e.g., 1.7 mL, 12.2 mmol) dropwise. Stir for 15-20 minutes; the suspension should become a clear solution as the free amine is formed.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, e.g., 1.34 g, 6.12 mmol) in DCM (2 mL/g) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by adding water (10 mL/g).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M KHSO₄ solution (2 x 10 mL/g) to remove excess TEA, followed by saturated aqueous sodium bicarbonate (1 x 10 mL/g), and finally brine (1 x 10 mL/g).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product, (1R,3R)-methyl 3-(tert-butoxycarbonylamino)cyclopentanecarboxylate, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Choice of Base: Triethylamine is a common organic base that effectively neutralizes the HCl salt and is easily removed during work-up. Alternatively, for a biphasic system (e.g., Dioxane/Water), an inorganic base like NaHCO₃ or NaOH can be used.[1]
-
Stoichiometry: Using slightly more than 2 equivalents of TEA ensures complete neutralization of the HCl salt (1 eq) and provides a basic medium to facilitate the acylation reaction (1 eq). A slight excess of Boc₂O ensures the complete consumption of the valuable starting amine.
-
Solvent: DCM is an excellent choice as it is aprotic and dissolves both the free amine and the Boc₂O reagent well. THF is another suitable alternative.[2]
Data Presentation: Boc Protection
| Parameter | Value/Condition | Rationale |
| Reagents | Boc₂O (1.1 eq), TEA (2.2 eq) | Ensures complete reaction and neutralization. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, aprotic nature. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for smooth reaction. |
| Reaction Time | 4-12 hours | Typical for complete conversion. |
| Typical Yield | >95% | Highly efficient and clean reaction. |
Workflow Visualization: Boc Protection
Section 2: The Cbz (Carboxybenzyl) Group: Cleavage by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[6][7] It is stable to both mildly acidic and basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group and the base-labile Fmoc group. Its defining feature is its clean and mild removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which produces the free amine, carbon dioxide, and toluene.[7][8]
Protocol 2: Cbz Protection via Schotten-Baumann Conditions
Principle of the Method: The Schotten-Baumann reaction is a classic method for acylating amines. It is typically performed in a two-phase system consisting of water and an organic solvent. The base (e.g., sodium carbonate) resides in the aqueous phase, where it neutralizes the starting hydrochloride salt and the HCl byproduct generated from the reaction with benzyl chloroformate (Cbz-Cl). The reaction itself occurs at the interface or in the organic phase.
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.0 g, 5.56 mmol) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq, 13.9 mmol in 13.9 mL water).
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq, e.g., 0.88 mL, 6.12 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[8]
-
Reaction: Allow the mixture to slowly warm to room temperature and continue to stir vigorously for 2-4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 15 mL) to remove any unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the product may form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, (1R,3R)-methyl 3-((benzyloxy)carbonylamino)cyclopentanecarboxylate, can be purified by recrystallization or flash chromatography if needed.
Expert Insights & Causality:
-
Vigorous Stirring: This is critical for maximizing the surface area between the aqueous and organic phases (or the insoluble Cbz-Cl), which accelerates the reaction rate in a heterogeneous system.
-
Temperature Control: Benzyl chloroformate is highly reactive and susceptible to hydrolysis by the aqueous base. Keeping the temperature low minimizes this competing side reaction, maximizing the yield of the desired carbamate.[8]
-
Acidification: The product is soluble in the basic aqueous solution as a carboxylate salt (if hydrolysis of the methyl ester occurs) or remains as an emulsion. Acidification protonates any carboxylate and ensures the product is in a neutral form, facilitating its extraction into an organic solvent.[8]
Data Presentation: Cbz Protection
| Parameter | Value/Condition | Rationale |
| Reagents | Cbz-Cl (1.1 eq), Na₂CO₃ (2.5 eq) | Ensures complete reaction and neutralization of HCl. |
| Solvent | Water / Biphasic | Classic Schotten-Baumann conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes hydrolysis of Cbz-Cl. |
| Reaction Time | 2-4 hours | Rapid reaction under these conditions. |
| Typical Yield | 85-95% | Efficient but requires careful temperature control. |
Section 3: The Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Base-Labile Option
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its clever deprotection mechanism. I[9]t is completely stable to acidic conditions (making it orthogonal to Boc) but is readily cleaved by a mild base, such as piperidine. This base-lability makes it an excellent choice when acid-sensitive functional groups are present in the molecule.
Protocol 3: Fmoc Protection with Fmoc-OSu
Principle of the Method: Similar to the other methods, the amine hydrochloride must first be neutralized. The free amine then reacts with an activated Fmoc reagent. While Fmoc-Cl can be used, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred. It is a stable, crystalline solid that reacts cleanly with amines to form the Fmoc-carbamate, releasing the water-soluble and easily removed N-hydroxysuccinimide (NHS) byproduct.
[9]Detailed Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.0 g, 5.56 mmol) in a mixture of 1,4-Dioxane (15 mL) and a 10% aqueous sodium carbonate solution (15 mL).
-
Reagent Addition: To the stirring solution at room temperature, add a solution of Fmoc-OSu (1.05 eq, e.g., 1.97 g, 5.84 mmol) in 1,4-Dioxane (10 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6-16 hours. A white precipitate may form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting amine is no longer visible.
-
Work-up:
-
Pour the reaction mixture into a beaker of cold water (50 mL).
-
Acidify the mixture to pH ~2 with cold 1 M HCl.
-
If a solid precipitates, filter the product, wash thoroughly with water, and dry under vacuum.
-
If an oil forms, extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: The resulting solid, (1R,3R)-methyl 3-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopentanecarboxylate, can be recrystallized from a solvent system like ethanol/water or purified by column chromatography.
Expert Insights & Causality:
-
Reagent Choice: Fmoc-OSu is less moisture-sensitive than Fmoc-Cl and leads to a cleaner reaction profile, making it the superior choice for most applications. *[9] Solvent System: A mixed solvent system like dioxane/water or acetone/water is required to dissolve both the polar amine salt and the non-polar Fmoc-OSu reagent, allowing them to react efficiently.
-
Orthogonality: The key advantage of Fmoc is its orthogonality to Boc. A molecule containing both an Fmoc-protected amine and a Boc-protected amine can have either group removed selectively by choosing basic or acidic conditions, respectively. This is a powerful tool in complex multi-step synthesis.
[9][10]Data Presentation: Fmoc Protection
| Parameter | Value/Condition | Rationale |
| Reagents | Fmoc-OSu (1.05 eq), Na₂CO₃ (aq) | Clean and efficient protection with a stable reagent. |
| Solvent | 1,4-Dioxane / Water | Co-solvent system to dissolve all reactants. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 6-16 hours | Typically requires overnight stirring. |
| Typical Yield | 90-98% | High-yielding and reliable method. |
Workflow Visualization: Fmoc Protection
Section 4: Strategic Comparison and Orthogonal Considerations
The choice of a protecting group is a critical strategic decision in synthesis design. It is dictated by the stability of other functional groups in the molecule and the conditions planned for subsequent steps.
| Feature | Boc Group | Cbz Group | Fmoc Group |
| Protecting Reagent | Boc₂O | Cbz-Cl | Fmoc-OSu, Fmoc-Cl |
| Protection Conditions | Mild base (TEA) or aq. base | Aq. base (Schotten-Baumann) | Aq. base |
| Stability | Base, H₂, Nucleophiles | Mild Acid/Base, Oxidants | Acid, H₂, Nucleophiles |
| Deprotection | Strong Acid (TFA, HCl) | [3][11] Catalytic Hydrogenolysis (H₂/Pd-C) | [8][12] Base (Piperidine, DBU) |
| Key Advantage | Very common, robust, easy | Orthogonal to acid/base labile groups | Orthogonal to acid/H₂ labile groups |
| Considerations | Acid-sensitive groups are not tolerated | Cannot be used with reducible groups (alkynes, etc.) | Base-sensitive groups (e.g., esters) may be at risk |
Orthogonal Strategy Example: Imagine a synthetic route where the methyl ester of our protected intermediate needs to be saponified (hydrolyzed with base) to the carboxylic acid before a subsequent coupling reaction.
-
Using an Fmoc group would be a poor choice, as the basic conditions required for ester hydrolysis (e.g., NaOH) would also cleave the Fmoc group.
-
Using a Boc or Cbz group would be ideal. Both are stable to the basic conditions of saponification. After the ester is hydrolyzed, the Boc group could be removed with acid, or the Cbz group could be removed by hydrogenation, leaving the newly formed carboxylic acid intact for the next step.
Conclusion
The N-protection of this compound is a fundamental first step in its elaboration into more complex pharmaceutical targets. The selection between Boc, Cbz, and Fmoc is not arbitrary but is a strategic decision based on the planned synthetic route. The Boc group offers broad utility and stability, the Cbz group provides a unique deprotection pathway via hydrogenolysis, and the Fmoc group allows for deprotection under mild basic conditions. By understanding the causality behind each protocol and the orthogonal nature of these protecting groups, researchers can confidently and efficiently advance their drug discovery and development programs.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Data. Boc Protection - Common Conditions. [Link]
-
CP Lab Safety. methyl (1R, 3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, min 97%, 1 gram. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
-
PubChem. Rac-(1r,3s)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid. [Link]
-
Chemistry Steps. BOC Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
PubMed. Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note & Protocols: Esterification of 3-Aminocyclopentanecarboxylic Acid
Abstract
This document provides a comprehensive technical guide for the esterification of 3-aminocyclopentanecarboxylic acid, a key synthetic intermediate in pharmaceutical development.[1] We delve into the mechanistic principles governing the esterification of amino acids, addressing the inherent challenges posed by their zwitterionic nature. Detailed, field-proven protocols for two primary esterification methods—Fischer-Speier Esterification and Thionyl Chloride-Mediated Esterification—are presented. This guide is designed for researchers, scientists, and drug development professionals, offering actionable insights into reaction optimization, purification, and characterization to ensure high-yield, high-purity synthesis of target ester derivatives.
Introduction: The Significance of a Challenging Substrate
3-Aminocyclopentanecarboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry. Their rigid, cyclic scaffold is incorporated into a variety of therapeutic agents to constrain molecular conformation, enhance binding affinity to biological targets, and improve pharmacokinetic profiles.
However, the synthesis of its esters is not trivial. The molecule possesses both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). This bifunctionality leads to a zwitterionic state in neutral conditions and presents a significant challenge: the basic amine can neutralize acid catalysts, while the carboxylic acid can protonate the amine, reducing its own electrophilicity.[2] Therefore, successful esterification requires strategies that can effectively navigate this chemical duality, typically by temporarily masking or deactivating the reactivity of the amino group while the ester is formed.[3][4][5]
Mechanistic Overview & Strategy Selection
The primary obstacle in esterifying an amino acid is preventing the amino group from interfering with the reaction. The two protocols detailed in this guide employ distinct, yet highly effective, strategies to achieve this.
-
Strategy 1: In-Situ Protection (Fischer-Speier): In this classic method, a strong mineral acid (e.g., H₂SO₄ or HCl) is used as the catalyst in an excess of alcohol. The acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it highly electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] Simultaneously, it protonates the amino group, forming a non-nucleophilic ammonium salt. This in-situ protection prevents the amine from participating in unwanted side reactions. The reaction is reversible and driven to completion by using a large excess of the alcohol solvent and/or by removing the water byproduct.[6][8]
-
Strategy 2: In-Situ Activation (Thionyl Chloride): This method involves the use of thionyl chloride (SOCl₂) in an alcohol solvent. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[9][10] This intermediate is much more electrophilic than the parent carboxylic acid and reacts rapidly with the alcohol to form the ester. The HCl generated during the formation of the acyl chloride protonates the amino group, again providing in-situ protection.[11] This method is often faster and less sensitive to equilibrium limitations than Fischer esterification.[12]
Logical Workflow for Esterification
The general workflow for either strategy follows a consistent, logical path from reaction setup to final product validation.
Caption: General experimental workflow for ester synthesis.
Comparative Analysis of Methods
The choice between Fischer and Thionyl Chloride methods depends on the desired scale, reaction time, and sensitivity of the starting material to harsh conditions.
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or HCl (catalytic) | Reflux in excess alcohol, 4-24 h | Economical, simple reagents, suitable for large scale.[6][13] | Equilibrium-limited, may require long reaction times, high temperatures. |
| Thionyl Chloride | SOCl₂ (stoichiometric) | 0°C to Reflux in alcohol, 1-6 h | Fast, high-yielding, not equilibrium-limited.[12][14] | Reagent is corrosive and generates HCl/SO₂ gas, requires careful handling.[9] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol describes the synthesis of methyl 3-aminocyclopentanecarboxylate hydrochloride. The strong acid catalyst ensures the amino group is protonated and non-reactive.[15][16]
Materials:
-
3-Aminocyclopentanecarboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10-20 mL per gram of amino acid)
-
Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq) or Acetyl Chloride (1.2 eq) as a source for anhydrous HCl.
-
Diethyl ether, anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminocyclopentanecarboxylic acid.
-
Solvent Addition: Add anhydrous methanol to the flask to suspend the amino acid.
-
Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and dropwise, add the concentrated sulfuric acid. Alternative for HCl: Slowly add acetyl chloride, which reacts with methanol to generate anhydrous HCl in situ.
-
Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Add the concentrated reaction mixture dropwise to a beaker of vigorously stirring, cold anhydrous diethyl ether. The product, as its hydrochloride or sulfate salt, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to yield the desired ester salt.
Protocol 2: Thionyl Chloride-Mediated Esterification (Ethyl Ester Synthesis)
This protocol details the synthesis of ethyl 3-aminocyclopentanecarboxylate hydrochloride using thionyl chloride to create a highly reactive acyl chloride intermediate.[11][17]
Materials:
-
3-Aminocyclopentanecarboxylic acid (1.0 eq)
-
Ethanol (EtOH), anhydrous (approx. 10-15 mL per gram of amino acid)
-
Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)
-
Toluene, anhydrous
-
Round-bottom flask, condenser with gas outlet/scrubber, dropping funnel, magnetic stirrer, ice bath.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the 3-aminocyclopentanecarboxylic acid in anhydrous ethanol. Equip the flask with a condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride to the dropping funnel and add it dropwise to the stirring suspension over 30-45 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 78°C for ethanol) for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and any excess SOCl₂ under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: Add anhydrous toluene to the residue and evaporate again. Repeat this step twice to ensure complete removal of volatile by-products.
-
Isolation: The resulting solid or oil is the crude ethyl 3-aminocyclopentanecarboxylate hydrochloride. It can be purified further by recrystallization (e.g., from ethanol/ether) if necessary.
Purification and Characterization
-
Purification: The primary product of these reactions is the hydrochloride salt of the ester, which is often a crystalline solid. Recrystallization from an appropriate solvent system (e.g., methanol/ether, ethanol/ether) is the most common method for purification. For the free-base ester, an aqueous basic workup (e.g., with NaHCO₃) followed by extraction with an organic solvent (e.g., ethyl acetate) would be necessary, and purification would typically be achieved via silica gel chromatography.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the ester alkyl group and the cyclopentane ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared Spectroscopy (IR): To verify the presence of the ester carbonyl stretch (typically ~1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Water in reagents/solvents; Loss during workup. | Extend reaction time; Use anhydrous solvents and reagents; Optimize precipitation/extraction procedure. |
| Incomplete Reaction | Insufficient catalyst; Low reaction temperature. | Increase catalyst loading slightly; Ensure proper reflux temperature is maintained. |
| Formation of Byproducts | Reaction temperature too high; Amide formation (less common). | Maintain careful temperature control during addition and reflux; Ensure amine is fully protonated. |
Conclusion
The esterification of 3-aminocyclopentanecarboxylic acid is a critical transformation that requires careful consideration of the substrate's bifunctional nature. Both the classic Fischer-Speier method and the more rapid Thionyl Chloride-mediated approach provide reliable pathways to the desired ester products. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable pharmaceutical intermediates, ensuring high yield and purity for downstream applications.
References
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Babu, V. V. S. (2016). Response to "What are a good methods for reaction of amino acids with thionyl chloride?". ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Clark, J. (2015). Esterification of Carboxylic Acids. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
Li, B., et al. (2023). Protecting group-free introduction of amino acids to polymers through the aza-Michael reaction. Polymer Chemistry. Retrieved from [Link]
-
Molnár-Perl, I., et al. (1987). Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis. Journal of Chromatography A. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
- Northwestern University. (n.d.). US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. Google Patents.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Pfizer Inc. (n.d.). US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. Google Patents.
-
Doyle, M. P., & Hu, W. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. aklectures.com [aklectures.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Protecting group-free introduction of amino acids to polymers through the aza-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 17. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
Topic: Scale-up Synthesis of Chiral Aminocyclopentane Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Aminocyclopentanes
Chiral aminocyclopentane derivatives are privileged scaffolds in modern medicinal chemistry. Their conformationally constrained five-membered ring system provides a three-dimensional architecture that allows for precise interaction with biological targets, leading to enhanced potency and selectivity.[1] These structures are integral components of numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and central nervous system drugs.[2][3]
However, transitioning the synthesis of these complex chiral molecules from laboratory-scale discovery to industrial-scale production presents significant challenges. The core difficulties lie in achieving high enantiomeric purity, maximizing yield, and ensuring process safety and sustainability, all while maintaining economic viability.[4][5]
This application note provides a comprehensive guide to the scalable synthesis of chiral aminocyclopentane derivatives. We will move beyond simple procedural lists to explore the causality behind strategic synthetic choices, offering field-proven insights into process optimization, troubleshooting, and the implementation of robust, self-validating protocols.
Part 1: Strategic Approaches to Asymmetric Synthesis at Scale
The selection of a synthetic strategy is the most critical decision in a scale-up campaign. It is dictated by factors such as the availability of starting materials, the required stereoisomer, cost of goods, and the required throughput. Three primary strategies dominate the landscape: Asymmetric Catalysis, Biocatalysis, and Resolution-based Methods.
Asymmetric Catalysis: Precision and Atom Economy
Asymmetric catalysis offers an elegant and atom-efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[6][7]
Core Principle: This approach introduces chirality through a catalytic cycle, where a chiral catalyst (metal-based or organocatalytic) repeatedly interacts with a prochiral substrate to stereoselectively form one enantiomer over the other.
Key Methodologies:
-
Transition Metal Catalysis: Palladium, Rhodium, and Ruthenium complexes are powerful tools. For instance, a highly efficient one-pot process involving an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis has been developed for the multigram synthesis of aminocyclopentenes with high enantiomeric excess (92% ee).[8]
-
Organocatalysis: Small, metal-free organic molecules can catalyze highly stereoselective reactions. Organocatalytic domino reactions, for example, can construct complex cyclopentane cores with multiple stereocenters in a single pot, which is highly advantageous for process efficiency.[2]
Causality in Practice: The choice of catalyst and ligand is paramount. The ligand's structure creates a specific chiral environment around the metal center, dictating the facial selectivity of the substrate's approach and thus the stereochemical outcome. For scale-up, catalyst loading becomes a key optimization parameter; minimizing the catalyst amount without compromising yield or enantioselectivity is crucial for managing costs.
Workflow: Asymmetric Catalysis Strategy
Caption: General workflow for enzymatic kinetic resolution.
Part 2: Scalable Protocols and Data
The following protocols are designed to be robust and scalable, with clear checkpoints for ensuring process integrity.
Protocol 1: Scalable Synthesis of (1S,2S)- and (1R,2S)-2-Aminocyclopentanecarboxylic Acid (ACPC) Derivatives via Reductive Amination and Epimerization
This protocol, adapted from scalable syntheses of all four stereoisomers of ACPC, demonstrates a robust chemo-catalytic route that avoids hazardous reagents and high-pressure equipment. [9][10] Step 1: Diastereoselective Reductive Amination
-
To a stirred solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in methanol at 0°C, add (S)-α-phenylethylamine (1.1 eq).
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium intermediate over the ketone, preventing side reactions.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor reaction completion by HPLC or TLC.
-
Quench the reaction by carefully adding 2M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amino ester as a mixture of diastereomers.
Step 2: Epimerization and Crystallization for trans-Isomer
-
Dissolve the crude amino ester mixture in ethanol.
-
Add a solution of sodium ethoxide in ethanol (0.3 eq) and heat the mixture at 30–35 °C overnight. Causality: The basic conditions facilitate epimerization at the carbon alpha to the ester, driving the thermodynamic equilibrium towards the more stable trans isomer. [9][10]3. Cool the reaction mixture and acidify with HBr in acetic acid to precipitate the hydrobromide salt.
-
Collect the solid by filtration and recrystallize from acetonitrile to yield the pure trans-amino ester hydrobromide, (1S,2S,1'S)-2. The overall yield from the ketoester can be up to 40%. [9] Step 3: Deprotection and Fmoc Protection
-
The amino ester is hydrolyzed and the chiral auxiliary is removed via hydrogenolysis using a palladium catalyst.
-
The resulting free amino acid is then protected with Fmoc-OSu to yield the final Fmoc-protected ACPC derivative, ready for use in peptide synthesis. The cis stereoisomer can be obtained with a 49% yield over five steps, while the trans stereoisomer is obtained with a 34% yield over six steps. [9] Data Summary: Comparison of Synthetic Strategies
| Strategy | Key Reagents/Catalyst | Typical Scale | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Challenges |
| Asymmetric Catalysis [8] | Pd(II)/Ru(II) catalysts | Multigram | Good to Excellent | >92% | High atom economy, direct access to enantiopure product. | Catalyst cost, potential for metal contamination in API. |
| Biocatalysis (DKR) [4] | Engineered Transaminase | 100-gram | Up to 73.2 g L⁻¹ h⁻¹ STY | >99% | Sustainable, mild conditions, exceptional selectivity. | Enzyme stability at scale, process optimization required. [11] |
| Resolution & Epimerization [9] | Chiral Amine, NaOEt | Kilogram | 34-49% (overall) | >99% (after cryst.) | Uses common reagents, robust crystallization-based purification. | Multi-step process, moderate overall yield. |
Part 3: Critical Scale-up and Safety Considerations
Transitioning from the bench to a pilot plant or manufacturing facility introduces new variables that can profoundly impact reaction success.
3.1. Mass and Heat Transfer
-
Problem: In large reactors, inefficient stirring can lead to non-uniform temperature and concentration profiles. For enzymatic reactions, this can cause localized pH shifts or hot spots that irreversibly denature the enzyme. [11]* Solution: Employ reactors with appropriate impeller design and baffling to ensure homogeneity. For highly exothermic reactions, implement controlled addition of reagents and utilize jacketed reactors with efficient heat exchange fluids.
3.2. Purification Strategy
-
Problem: Chromatographic purification, common in the lab, is often economically and practically unfeasible at an industrial scale. [9]* Solution: Design the synthesis to yield a product that can be purified by crystallization. This method is highly scalable, cost-effective, and can significantly enhance enantiomeric purity in the final step. The synthesis of ACPC isomers relies heavily on the crystallization of hydrobromide or tartaric acid salts for purification. [9] 3.3. Safety and Reagent Handling
-
Hazardous Reagents: Syntheses may involve hazardous materials such as sodium cyanoborohydride (toxic, releases HCN gas upon acidification) or flammable solvents. The use of hazardous reagents should be avoided where possible in scalable syntheses. [9]* Process Safety: Conduct a thorough process hazard analysis (PHA) before any scale-up operation. Ensure appropriate engineering controls (e.g., ventilation, closed-system transfers) and personal protective equipment (PPE) are in place. All operators must be trained on the specific hazards of the chemicals and procedures involved.
Conclusion
The scalable synthesis of chiral aminocyclopentane derivatives is a multifaceted challenge that requires a holistic approach, integrating synthetic strategy, process engineering, and rigorous safety protocols. While asymmetric catalysis offers elegance and efficiency, biocatalysis presents a powerful pathway for sustainable manufacturing. Chemo-catalytic methods based on resolution and epimerization remain robust and highly practical alternatives. By understanding the underlying principles of each method and anticipating the challenges of scale-up, researchers and drug development professionals can successfully navigate the path from laboratory discovery to industrial production of these vital pharmaceutical building blocks.
References
-
Węglarz, S., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules. Available at: [Link]
-
Cadierno, V., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Węglarz, S., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]
-
Speranza, F., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. Available at: [Link]
-
Bull, S. D., et al. (2004). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. Available at: [Link]
-
Maji, B., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Vo, T. H., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. Available at: [Link]
-
University of Leeds. Manufacture of chiral amines using catalytic and flow processing methods. GtR. Available at: [Link]
-
Wang, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at: [Link]
-
Pitt, A. R., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. Available at: [Link]
-
Hou, Z., et al. (2016). Efficient Synthesis of Chiral Aminocyclopropanes. ChemistryViews. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. inno-pharmchem.com. Available at: [Link]
- Reddy, B. R., et al. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Google Patents.
-
Nájera, C., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. Available at: [Link]
-
Taylor, R. J. K., et al. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. York Research Database. Available at: [Link]
-
Hou, Z., et al. (2016). Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination. Angewandte Chemie International Edition. Available at: [Link]
-
JECI. (2026). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis. jecibiochem.com. Available at: [Link]
-
de la Cruz, J. N., et al. (2021). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). Chiral drugs. Retrieved from [Link]
-
Chaudhary, B. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]
-
Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. Available at: [Link]
-
Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York Lecture Notes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. inno-pharmchem.com. Available at: [Link]
-
Nájera, C., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. UAB Divulga. Available at: [Link]
-
Bode, J. W., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. jecibiochem.com [jecibiochem.com]
- 2. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 8. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of (1R,3R)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride in Chiral Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere structural nuance but a critical determinant of its biological activity, efficacy, and safety profile. Chiral building blocks, enantiomerically pure compounds that serve as foundational scaffolds, are therefore indispensable tools for the medicinal chemist. They provide a direct and efficient pathway to stereochemically defined drug candidates, circumventing the often arduous and costly processes of chiral resolution or asymmetric synthesis at later stages. Among these crucial synthons, (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride has emerged as a particularly valuable asset, primarily for its role in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral and anti-cancer properties.[1][2]
The carbocyclic framework, where a cyclopentane ring mimics the furanose sugar of natural nucleosides, imparts significant metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon linkage.[2] The specific (1R,3R) stereochemistry of this building block provides a rigid conformational scaffold that is pivotal for precise molecular recognition by target enzymes, such as viral polymerases and reverse transcriptases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, detailing its properties, synthesis, and core applications with validated protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt form of (1R,3R)-methyl 3-aminocyclopentanecarboxylate enhances its stability and simplifies handling, though it necessitates a neutralization step in most reaction protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Optical Rotation | [α]D25 = +8 ± 2º (c=1 in H₂O) for the free amino acid | [4] |
| Storage | Store at 2-8°C | [5] |
Synthetic Strategy: Accessing the Chiral Scaffold
The enantiomerically pure this compound is typically prepared through multi-step synthetic sequences, often commencing from achiral starting materials and employing enzymatic resolution or asymmetric catalysis to install the desired stereocenters. A common and efficient strategy involves the asymmetric Michael addition to a prochiral cyclopentenone derivative or the enzymatic desymmetrization of a meso-diester. A plausible synthetic route can be conceptualized starting from dimethyl itaconate, proceeding through a series of stereocontrolled transformations.[6][7]
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102320967A - Preparation method of dimethyl itaconate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,3R)-Methyl 3-Aminocyclopentanecarboxylate Hydrochloride
Welcome to the technical support center for the synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of this chiral molecule, while based on established organic chemistry principles, presents several challenges where precise control over reaction conditions is paramount to achieving high yield and enantiopurity. This resource is structured to address these challenges directly, offering explanations for the underlying chemistry and providing actionable solutions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step remedies.
Issue 1: Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. The most critical steps to scrutinize in this synthesis are the initial Diels-Alder reaction, the chiral resolution, and the final esterification and salt formation.
Potential Causes and Solutions:
-
Inefficient Diels-Alder Reaction: The initial cycloaddition is the foundation of the cyclopentane ring system.
-
Cause: Incomplete reaction or formation of side products. Cyclopentadiene is prone to dimerization at room temperature, reducing the concentration of the active monomer.
-
Solution: Ensure the use of freshly "cracked" cyclopentadiene. This is prepared by a retro-Diels-Alder reaction of dicyclopentadiene, typically by heating and distilling the lower-boiling monomer immediately before use.[1][2][3] The reaction should be conducted at low temperatures (e.g., in an ice bath) to favor the kinetic endo product and minimize side reactions.[1]
-
-
Poor Diastereomeric Resolution: The separation of the desired (1R,3R) enantiomer is a common bottleneck.
-
Cause: Incomplete formation of diastereomeric salts or poor separation during crystallization. The choice of resolving agent is critical.
-
Solution: L-(−)-menthol is an effective chiral auxiliary for resolving similar carboxylic acid intermediates.[4] The esterification with menthol creates diastereomers that can be separated by chromatography. Optimize the chromatographic conditions (e.g., column type, solvent system) to achieve baseline separation.[4] Alternatively, enzymatic resolution can be explored, which can offer high enantioselectivity.[5]
-
-
Losses During Workup and Purification:
-
Cause: The product may be partially soluble in the aqueous phase during extractions, or lost during recrystallization.
-
Solution: During aqueous workups, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. When performing recrystallizations, use a minimal amount of a suitable solvent system and cool the solution slowly to maximize crystal formation and purity.
-
-
Incomplete Esterification or Hydrolysis:
-
Cause: The esterification of the carboxylic acid may not go to completion, or the methyl ester may be hydrolyzed back to the carboxylic acid during workup.
-
Solution: Use a reliable esterification method, such as treatment with methanol and thionyl chloride or trimethylchlorosilane.[6] Ensure all reagents and glassware are dry to prevent hydrolysis. Workup conditions should be anhydrous until the final precipitation of the hydrochloride salt.
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Issue 2: Poor Enantiomeric Excess (e.e.)
Question: The final product shows a low enantiomeric excess. How can I improve the chiral purity of my this compound?
Answer: Achieving high enantiomeric excess is arguably the most critical challenge in this synthesis. The problem almost certainly lies in the chiral resolution step.
Potential Causes and Solutions:
-
Suboptimal Chiral Resolving Agent:
-
Cause: The chosen chiral resolving agent may not form diastereomeric salts or derivatives that have significantly different physical properties (e.g., solubility, chromatographic retention).
-
Solution: If using diastereomeric salt crystallization, screen a variety of chiral acids or bases. For this synthesis, forming diastereomeric esters with a chiral alcohol like L-(−)-menthol followed by chromatographic separation is a proven method.[4] The rigidity of the resulting bicyclic-like structure often enhances the separation of diastereomers.
-
-
Ineffective Separation of Diastereomers:
-
Cause: For crystallization-based resolutions, the solubilities of the two diastereomers may be too similar, leading to co-precipitation. In chromatographic separations, the peaks may overlap.
-
Solution:
-
Crystallization: Meticulously optimize the crystallization conditions. This includes the choice of solvent, the rate of cooling, and the temperature at which the crystals are harvested. Seeding with a pure crystal of the desired diastereomer can sometimes help.
-
Chromatography: For chromatographic separation of diastereomeric esters, screen different columns and mobile phases. Chiral HPLC can be used to analyze the efficiency of the separation.[3][4] A preparative chiral column may be necessary for larger scales.
-
-
-
Racemization:
-
Cause: Although less likely for this specific molecule under standard conditions, some intermediates could potentially racemize if exposed to harsh acidic or basic conditions, or high temperatures.
-
Solution: Ensure that all steps following the chiral resolution are performed under mild conditions. Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases.
-
Recommended Protocol for Chiral Resolution Analysis:
-
Sample Preparation: Prepare a small sample of the diastereomeric mixture (e.g., the L-menthyl esters).
-
Analytical Method: Use chiral HPLC to analyze the sample. A typical system might use a CHIRALPAK® column with a mobile phase of ethanol/hexane.[3][4]
-
Analysis: Determine the resolution factor (Rs) between the two diastereomer peaks. An Rs value greater than 1.5 is generally considered to indicate baseline separation.
-
Optimization: If the resolution is poor, systematically vary the mobile phase composition (e.g., the ratio of ethanol to hexane) and the flow rate to improve separation.
Issue 3: Impurities in the Final Product
Question: My final product is contaminated with impurities, as indicated by NMR or HPLC analysis. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from starting materials, side reactions, or incomplete reactions. Identifying the impurity is the first step to eliminating it.
Common Impurities and Their Sources:
| Impurity | Likely Source | Identification (NMR) | Removal |
| (1S,3S)-enantiomer | Incomplete chiral resolution. | Identical NMR to the desired product, but will be visible in chiral HPLC. | Re-purify via the chiral resolution step (recrystallization or chromatography). |
| cis-Isomers | Formation during the Diels-Alder reaction or subsequent steps. | Different coupling constants and chemical shifts in the cyclopentane ring protons. | Careful chromatography of an intermediate before the final salt formation. |
| Unreacted carboxylic acid | Incomplete esterification. | Absence of the methyl ester singlet (~3.7 ppm), presence of a broad carboxylic acid proton peak. | Re-subject the material to esterification conditions or purify by flash chromatography. |
| Residual solvents | Incomplete drying of the final product. | Characteristic solvent peaks (e.g., ethyl acetate, hexane, methanol). | Dry the final product under high vacuum for an extended period. |
Purification Strategy:
The final product, being a hydrochloride salt, is typically a crystalline solid. A final recrystallization is often an effective way to remove most impurities.
-
Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of methanol and diethyl ether or isopropanol and diethyl ether is often effective for hydrochloride salts.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of the 3-aminocyclopentanecarboxylic acid intermediate?
A1: A common and effective method is to use methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are excellent choices as they react with methanol to generate HCl in situ, which catalyzes the esterification.[6] This method is generally high-yielding and the workup is straightforward, as the excess reagents and byproducts are volatile.
Q2: How should I handle cyclopentadiene?
A2: Cyclopentadiene is a volatile and reactive diene that readily dimerizes to dicyclopentadiene at room temperature.[1][2] For use in the Diels-Alder reaction, the monomer must be regenerated by heating the dimer (a process called "cracking") and distilling the lower-boiling monomer.[2][3] The monomer should be kept cold (in an ice bath) and used immediately after preparation. All operations should be performed in a well-ventilated fume hood.
Q3: What analytical techniques are essential for monitoring this synthesis?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. It can also help identify major impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is crucial for determining the enantiomeric excess of the final product and for optimizing the separation of diastereomers.[3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed. Specific hazards to be aware of include:
-
Cyclopentadiene: Flammable and volatile. Handle in a fume hood.
-
Thionyl Chloride: Corrosive and reacts violently with water. Handle with care in a fume hood.
-
Solvents: Many of the solvents used (e.g., ether, hexane) are flammable. Ensure there are no ignition sources nearby.
-
The final product and intermediates may have associated health hazards. Refer to the Material Safety Data Sheet (MSDS) for specific handling and personal protective equipment (PPE) recommendations. The hydrochloride salt is likely to be an irritant.[4]
Logical Relationship Diagram for Synthesis:
Caption: General synthetic pathway overview.
References
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. Journal of Microbiology and Biotechnology. [Link]
-
Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. StuDocu. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
Sources
- 1. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 4. (1S,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | 180323-49-3 [sigmaaldrich.com]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Technical Support Center: Improving Enantiomeric Excess in the Chiral Resolution of Aminocyclopentanecarboxylates
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and enhance the enantiomeric excess (e.e.) in the chiral resolution of aminocyclopentanecarboxylate derivatives. These compounds are critical building blocks in medicinal chemistry, and achieving high enantiopurity is paramount for therapeutic efficacy and safety.
This resource is structured to address specific issues encountered during common resolution techniques. We will delve into the causality behind experimental choices, providing you with the scientific grounding to not only solve immediate problems but also to proactively optimize your future experiments.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
Diastereomeric salt formation is a classical and powerful method for resolving racemic amines.[1][2] It involves reacting the racemic aminocyclopentanecarboxylate with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form two diastereomeric salts.[2] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3]
Q1: I've formed the diastereomeric salts, but after crystallization, the enantiomeric excess of my recovered amine is very low (<50% e.e.). What are the most likely causes and how can I fix this?
A1: Low enantiomeric excess after a single crystallization is a common issue and typically points to problems with the crystallization process itself, rather than the salt formation. The key is to maximize the solubility difference between the two diastereomeric salts.
Core Areas to Investigate:
-
Solvent System: The choice of solvent is the most critical parameter. An ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow for the selective precipitation of only one salt upon cooling.
-
The Problem: If the solvent is too "good" (high polarity), both salts may remain in solution. If it's too "poor" (low polarity), both may precipitate non-selectively.
-
Troubleshooting Protocol:
-
Screen a Range of Solvents: Start with the solvent used for the initial salt formation and then screen a matrix of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Introduce an Anti-Solvent: If you find a good dissolving solvent, try adding an "anti-solvent" (in which the salts are poorly soluble) dropwise to the warm, saturated solution to carefully induce crystallization of the less soluble diastereomer.
-
Water Content: For protic solvents like alcohols, trace amounts of water can dramatically alter salt solubility. Ensure you are using anhydrous solvents or systematically test the effect of adding small, controlled amounts of water.
-
-
-
Cooling Rate: Rapid cooling can lead to kinetic trapping and co-precipitation of the more soluble diastereomer, significantly eroding enantiomeric excess.
-
The Problem: The system does not have enough time to reach thermodynamic equilibrium, where the less soluble salt preferentially crystallizes.
-
Troubleshooting Protocol:
-
Slow, Controlled Cooling: After dissolving the salts at an elevated temperature, allow the solution to cool to room temperature very slowly (e.g., over several hours in an insulated bath).
-
Staged Cooling: Implement a stepwise cooling profile (e.g., hold at 40°C for 2 hours, then 20°C for 2 hours, then 4°C overnight).
-
Stirring: Gentle, consistent stirring is crucial to maintain a homogeneous solution and prevent localized supersaturation, but overly vigorous stirring can induce rapid, non-selective crashing out.
-
-
-
Supersaturation Level: Crystallizing from a solution that is too concentrated can lead to the simultaneous precipitation of both diastereomers.
-
Troubleshooting Protocol:
-
Determine Solubility Curves: If possible, experimentally determine the solubility of both the desired and undesired diastereomeric salts at different temperatures to define the optimal crystallization window.
-
Systematic Dilution: Perform a series of crystallization experiments at varying concentrations to find the "sweet spot" that maximizes the yield of the desired diastereomer with the highest e.e.
-
-
Q2: My crystallization seems to work, but my yield is extremely low, even after multiple crops. How can I improve the yield without sacrificing enantiomeric excess?
A2: This is a classic trade-off in resolution. The conditions that give the highest purity often result in lower recovery. The goal is to find a balance.
Optimization Strategies:
-
Resolving Agent Stoichiometry:
-
The Issue: Using a full equivalent of the resolving agent is common but not always optimal.
-
Protocol: Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents). This ensures that only the desired enantiomer can precipitate as a salt, leaving the majority of the undesired enantiomer in the mother liquor. While the theoretical maximum yield is limited to 50-60%, the enantiomeric purity of the crystallized salt can be significantly higher in a single step.
-
-
Mother Liquor Recycling & Racemization:
-
The Concept: The major loss of yield is the desired enantiomer remaining in the mother liquor and the entire portion of the "unwanted" enantiomer.
-
Protocol:
-
Isolate the Unwanted Enantiomer: After filtering the first crop of crystals, treat the mother liquor to recover the enriched, unwanted enantiomer of your aminocyclopentanecarboxylate.
-
Racemize: Develop a protocol to racemize the unwanted enantiomer. For amines with an acidic proton at the chiral center, this can often be achieved under basic conditions.[4]
-
Recycle: Combine the racemized material with a fresh batch of racemic starting material and repeat the resolution process. This strategy, known as Resolution-Racemisation-Recycle (R3), can theoretically drive the overall yield toward 100%.[5]
-
-
Workflow for Diastereomeric Salt Resolution
The following diagram outlines a systematic workflow for developing and troubleshooting a diastereomeric salt resolution.
Caption: Workflow for optimizing diastereomeric salt resolution and recycling.
Section 2: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture.[6][7] For aminocyclopentanecarboxylates, this often involves the acylation of the amine, leaving the unreacted enantiomer enriched.[8] The key to success is achieving a high enantioselectivity factor (E-value).
Q3: I am using a lipase (e.g., Candida antarctica Lipase B - CALB) for kinetic resolution, but the reaction stops at ~50% conversion with low e.e. for both the product and the remaining starting material. How can I improve the enantioselectivity?
A3: This is a classic sign of a low E-value, meaning the enzyme is reacting with both enantiomers at comparable rates. To improve this, you need to modify the reaction conditions to enhance the enzyme's ability to discriminate between the enantiomers.
Key Parameters for Optimization:
-
Acylating Agent: The structure of the acyl donor is paramount.
-
The Principle: Bulky or electronically different acylating agents can create more pronounced steric or electronic differences in the transition states for the two enantiomers within the enzyme's active site, thus enhancing selectivity.[8]
-
Troubleshooting Protocol:
-
Screen Acyl Donors: Move beyond simple donors like acetic anhydride. Screen a panel of activated esters or carbonates. For example, diallyl carbonate or 3-methoxyphenyl allyl carbonate have shown high selectivity in resolutions of cyclic amino esters.[8]
-
Vary Chain Length/Bulk: Test a series of acyl donors with increasing steric bulk near the reactive center (e.g., isobutyric anhydride vs. pivalic anhydride).
-
-
-
Solvent (Organic Medium): Lipases are highly sensitive to the solvent environment.
-
The Principle: The solvent can affect the enzyme's conformation and the solubility of the substrates. Non-polar, hydrophobic solvents often maintain the enzyme's active conformation and are preferred.
-
Troubleshooting Protocol:
-
Screen Solvents: Test a range of anhydrous organic solvents such as tert-butyl methyl ether (TBME), toluene, and hexane.[8] Avoid polar solvents like DMF or DMSO which can strip essential water from the enzyme and denature it.
-
Water Activity: While anhydrous conditions are generally required, a minuscule amount of water is essential for enzyme activity. Control water activity (a_w) using molecular sieves or by pre-equilibrating the solvent/enzyme.
-
-
-
Temperature: Temperature affects both reaction rate and enantioselectivity.
-
The Principle: Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity, but at the cost of a slower reaction rate.[9]
-
Protocol: Run the reaction at a series of controlled temperatures (e.g., 45°C, 30°C, 15°C) and analyze the e.e. at ~50% conversion for each. This will reveal the optimal balance for your specific system.
-
Table 1: Example Data for Optimizing Lipase-Catalyzed Resolution
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Improvement |
| Enzyme | CALB | CALB | - |
| Substrate | rac-methyl-2-aminocyclopentanecarboxylate | rac-methyl-2-aminocyclopentanecarboxylate | - |
| Acyl Donor | Acetic Anhydride | Diallyl Carbonate | Increased steric hindrance of the donor enhances enzyme's chiral recognition.[8] |
| Solvent | Acetonitrile | tert-Butyl Methyl Ether (TBME) | Non-polar solvent maintains active enzyme conformation. |
| Temperature | 45°C | 30°C | Lower temperature increases the selectivity of the enzyme.[8] |
| e.e. (Substrate) | 35% | >99% | Significant improvement in enantioselectivity. |
| e.e. (Product) | 30% | >99% | High purity for both recovered substrate and product. |
| E-value | ~5 | >200 | A high E-value is indicative of an excellent resolution. |
(Note: Data is illustrative, based on principles from cited literature)
Section 3: Troubleshooting Chiral HPLC Analysis
Accurate determination of enantiomeric excess is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to separate the enantiomers.[10][11]
Q4: My chiral HPLC method is not giving baseline separation of my aminocyclopentanecarboxylate enantiomers. The peaks are broad and overlapping. What should I try first?
A4: Poor resolution on a chiral column is common during method development. The solution involves systematically optimizing the mobile phase and, if necessary, changing the column. The interactions governing chiral separation are very subtle and sensitive to minor changes.[12][13]
Troubleshooting Decision Tree:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of Substituted Cyclopentylamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted cyclopentylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these valuable scaffolds. Cyclopentylamine moieties are crucial components in numerous pharmaceuticals, making their efficient and selective synthesis a critical task.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific side reactions and experimental issues.
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
This section addresses specific problems encountered during the most common synthetic transformations used to produce substituted cyclopentylamines. Each entry follows a question-and-answer format, detailing the mechanistic cause of the side reaction and providing actionable solutions.
Route A: Reductive Amination of Substituted Cyclopentanones
Reductive amination is a powerful and widely used method for forming C-N bonds, typically involving the reaction of a ketone with an amine source in the presence of a reducing agent.[3][4] However, the reaction is often plagued by selectivity issues.
Question 1: My reaction is producing significant amounts of the secondary amine (dicyclopentylamine) and other over-alkylation products. How can I improve selectivity for the desired primary amine?
Answer: Over-alkylation is a common challenge in reductive aminations where the initially formed primary amine acts as a nucleophile, reacting with another molecule of the cyclopentanone starting material.[3][5] This cascade leads to the formation of secondary and even tertiary amines, reducing the yield of your target compound.
Mechanistic Cause: The rate of reaction between the desired primary amine product and the starting ketone is competitive with the rate of the initial reaction with the ammonia source.
Solutions & Scientific Rationale:
-
Control Stoichiometry: The most direct approach is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This statistically favors the reaction of the ketone with ammonia over the reaction with the less abundant primary amine product.
-
Optimize the Reducing Agent: The choice of reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[4][6] These reagents are less reactive and selectively reduce the protonated iminium ion intermediate over the starting ketone.[4] This prevents the premature reduction of the ketone to the corresponding alcohol and allows the imine formation equilibrium to be established.
-
Avoid harsher reducing agents like NaBH₄ or LiAlH₄ in one-pot systems, as they readily reduce the ketone starting material, leading to cyclopentanol byproducts.
-
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This pH is low enough to catalyze the dehydration step of imine formation but not so low as to fully protonate and deactivate the ammonia source.[4]
-
Ammonia Source: Using a solution of ammonia in a solvent like methanol can improve selectivity by ensuring a high local concentration of the nitrogen source.[3]
Question 2: I'm observing the formation of cyclopentanol as a major byproduct. What causes this and how can I prevent it?
Answer: The formation of the corresponding alcohol from the ketone starting material is a competing reduction pathway that directly consumes your substrate, lowering the overall yield of the desired amine.
Mechanistic Cause: This side reaction occurs when the reducing agent directly reduces the carbonyl group of the cyclopentanone faster than the imine/iminium ion is formed and reduced.
Solutions & Scientific Rationale:
-
Use a Selective Reducing Agent: As mentioned above, employ imine-selective reducing agents like NaBH₃CN or NaBH(OAc)₃.[4][6] Their reduced hydridic character makes them poor reagents for ketone reduction at the optimal pH for imine formation.
-
Two-Step Procedure: If the one-pot method consistently fails, consider a two-step approach. First, form the imine by reacting the cyclopentanone with the amine source, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once imine formation is complete, the crude imine can be isolated or directly reduced in a subsequent step with a suitable reducing agent (NaBH₄ is often sufficient at this stage).
-
Catalyst Choice (for Catalytic Hydrogenation): If using catalytic hydrogenation, the choice of catalyst can influence selectivity. Some catalysts may have a higher propensity for ketone reduction over imine reduction under the reaction conditions. Screening catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and optimizing hydrogen pressure and temperature is recommended.[2]
The following diagram outlines a logical workflow for addressing common issues in reductive amination.
Caption: Troubleshooting workflow for reductive amination.
Route B: N-Alkylation of Cyclopentylamine
Direct alkylation of a primary or secondary cyclopentylamine with an alkyl halide is a straightforward approach to introduce substituents. However, it is often complicated by a lack of selectivity and side reactions of the alkylating agent.[7][8]
Question: My alkylating agent, which contains a ketone, is forming a cyclopropyl ketone instead of reacting with my cyclopentylamine.
Answer: This is a classic example of an intramolecular side reaction competing with the desired intermolecular N-alkylation.[7]
Mechanistic Cause: If the alkyl halide contains a proton alpha to the ketone, a base (either the cyclopentylamine itself or an added inorganic base) can deprotonate this position. The resulting enolate can then act as a nucleophile, displacing the halide on the same molecule to form a cyclopropane ring (an intramolecular Favorskii-type reaction or simple cyclization).[7]
Solutions & Scientific Rationale:
-
Change the Base: The choice of base is critical. A bulky, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is less likely to cause deprotonation compared to stronger bases like potassium carbonate or sodium hydride. The cyclopentylamine itself is basic and can promote the side reaction.
-
Lower the Temperature: Intramolecular reactions often have a lower activation energy than their intermolecular counterparts. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow down the undesired cyclization, allowing the N-alkylation to become the dominant pathway.[7]
-
Protect the Ketone: A robust solution is to protect the ketone on the alkylating agent before performing the N-alkylation. A common protecting group for ketones is an acetal or ketal (e.g., formed with ethylene glycol). Once the N-alkylation is complete, the protecting group can be easily removed under acidic conditions.
-
Use an Alternative Alkylating Agent: Instead of an alkyl halide, consider using an alkyl sulfonate (e.g., tosylate or mesylate). These are excellent leaving groups and can sometimes alter the reaction kinetics favorably.
Route C: Curtius Rearrangement from Cyclopentanecarboxylic Acid
The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom.[9] It proceeds via an acyl azide and an isocyanate intermediate.[10] The reaction is valued for its high stereochemical retention.[11]
Question: The final step of my Curtius rearrangement (hydrolysis of the isocyanate) is producing significant urea byproducts.
Answer: Urea formation is a common side reaction during the conversion of the isocyanate intermediate to the primary amine.
Mechanistic Cause: The isocyanate is highly electrophilic. While it can be hydrolyzed by water to form a carbamic acid (which decarboxylates to the amine), it can also be attacked by the desired primary amine product.[10] This reaction between the isocyanate intermediate and the amine product forms a disubstituted urea.
Caption: Curtius rearrangement pathway and urea side reaction.
Solutions & Scientific Rationale:
-
Control Reaction Conditions: Add the isocyanate (or the acyl azide precursor) slowly to the hydrolyzing medium (e.g., aqueous acid). This ensures that the concentration of the isocyanate remains low at all times, minimizing the chance of it encountering an already-formed amine product molecule.
-
Trap the Isocyanate: Instead of direct hydrolysis, trap the isocyanate with a less reactive nucleophile. For example, performing the rearrangement in the presence of an alcohol (like t-butanol) will form a stable Boc-protected amine (a carbamate).[10] This carbamate is stable, easily purified, and the Boc group can be quantitatively removed in a separate, clean step using acid (e.g., TFA or HCl). This two-step trapping-deprotection sequence is often the most reliable method.
-
Use a Biphasic System: Running the reaction in a biphasic system (e.g., toluene/water with a phase-transfer catalyst) can sometimes help. The isocyanate is formed in the organic phase and is hydrolyzed at the interface, while the more water-soluble amine product is extracted into the aqueous phase, preventing it from reacting further.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is best for preparing enantiomerically pure substituted cyclopentylamines?
For preserving or establishing stereochemistry, the Curtius rearrangement is an excellent choice. The key 1,2-migration step proceeds with full retention of configuration at the migrating carbon.[10] Therefore, starting with an enantiopure cyclopentanecarboxylic acid will yield an enantiopure cyclopentylamine. Alternatively, stereoselective reduction of an enamine or asymmetric amination of a ketone can be employed, but these often require specialized chiral catalysts or auxiliaries.
FAQ 2: What are the best general practices for purifying substituted cyclopentylamines from non-basic byproducts like cyclopentanol?
Substituted cyclopentylamines are basic compounds. This property can be exploited for purification using acid-base extraction .
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral byproducts (like cyclopentanol) and unreacted starting materials will remain in the organic layer.
-
Separate the layers. The organic layer containing impurities can be discarded.
-
Basify the aqueous layer (e.g., with 2M NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or form an immiscible layer.
-
Extract the purified amine back into a fresh portion of organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
FAQ 3: Are there any "green" chemistry alternatives for these syntheses?
Yes, the field is actively moving towards more sustainable methods. For reductive amination, replacing metal hydrides with catalytic transfer hydrogenation or direct hydrogenation using H₂ is a greener approach.[12] The "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent with a suitable catalyst, is highly atom-economical as the only byproduct is water.[8][12] Biocatalysis, using enzymes like transaminases, is also emerging as a powerful method for asymmetric synthesis under mild, aqueous conditions.
Protocols & Data
Protocol 1: Optimized Reductive Amination for High Primary Amine Selectivity
This protocol is designed to minimize the formation of cyclopentanol and over-alkylation byproducts.
-
To a solution of the substituted cyclopentanone (1.0 eq) in methanol (MeOH, 0.2 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Proceed with an acid-base extraction as described in FAQ 2 to purify the product.
Table 1: Comparison of Reducing Agents for One-Pot Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity for Imine vs. Ketone | Key Advantages | Common Issues |
| NaBH₃CN | MeOH, EtOH | High | Highly selective; tolerant of many functional groups.[4] | Toxic cyanide byproduct; requires careful quenching. |
| NaBH(OAc)₃ | DCE, THF | Very High | Non-toxic; mild and highly selective; commercially available.[6] | Can be slower; sensitive to moisture. |
| H₂ with Catalyst | MeOH, EtOH, EtOAc | Varies | Green (H₂ is the only reagent); scalable. | Requires pressure equipment; catalyst may reduce other groups. |
| NaBH₄ | MeOH, EtOH | Low | Inexpensive; readily available. | Prone to reducing the starting ketone, leading to alcohol byproducts.[4] |
References
- US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products . Walsh Medical Media. [Link]
-
NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS . Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Amination of cyclopentanone and accompanied by‐reactions . ResearchGate. [Link]
-
The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study . PubMed Central. [Link]
-
N-alkylation of secondary amine? . ResearchGate. [Link]
-
A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes . ChemRxiv. [Link]
- JPS61176556A - Production method of cyclopentylamine.
-
Synthesis and reactions of cyclopropenones . SciSpace. [Link]
-
Cocrystals of cyclopentylamine with alcohols: synthesis and structural studies . ResearchGate. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions . ChemRxiv. [Link]
-
Curtius Rearrangement . Chemistry Steps. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . National Institutes of Health. [Link]
-
Reductive amination of cyclopentanone . ResearchGate. [Link]
-
Cycloadditions of Cyclohexynes and Cyclopentyne . National Institutes of Health. [Link]
-
Curtius rearrangement . Wikipedia. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . SciSpace. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study . ResearchGate. [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure . National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY . National Institutes of Health. [Link]
-
ChemInform Abstract: Synthesis of Substituted[13]Dendralenes and Their Unique Cycloaddition Reactions . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Purification of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Welcome to the technical support center for (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this important chiral intermediate. My aim is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges in your own work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification process. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Issue 1: Low Recovery or Complete Product Loss After Recrystallization
You've completed the synthesis, and the crude NMR looks promising. However, after recrystallization, the yield is disappointingly low, or the product seems to have vanished entirely.
Root Cause Analysis:
The primary culprit is almost always the choice of solvent system. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. For a hydrochloride salt like this, a common mistake is using a solvent that is too polar (dissolving the product even at low temperatures) or too non-polar (failing to dissolve it sufficiently even at reflux).
-
Excessive Solubility: Highly polar solvents like methanol or water can keep the hydrochloride salt in solution even at 0 °C.
-
Insolubility: Non-polar solvents like hexanes or diethyl ether will likely not dissolve the salt sufficiently for a successful recrystallization on their own.
-
Impurity Profile: If the crude material is heavily contaminated with oils or other impurities, it can suppress crystallization, a phenomenon known as eutectic formation.
Strategic Solutions:
The key is to use a binary solvent system: a polar "solvent" in which the compound is soluble and a less polar "anti-solvent" in which it is insoluble. The goal is to find a ratio that allows for complete dissolution at an elevated temperature and controlled precipitation upon cooling.
Experimental Protocol: Systematic Solvent System Selection
-
Small-Scale Screening: In separate test tubes, place ~20 mg of your crude material.
-
Solvent Addition: To each tube, add a different polar solvent (e.g., methanol, ethanol, isopropanol) dropwise at room temperature until the solid just dissolves. Note the approximate volume. This gives you an idea of its room temperature solubility.
-
Anti-Solvent Titration: To the dissolved solutions, slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, hexane, toluene) dropwise until persistent cloudiness (precipitation) is observed.
-
Heating: Gently warm the cloudy mixtures until the solution becomes clear again.
-
Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The system that produces a high yield of crystalline solid is your ideal candidate for a larger-scale recrystallization.
Data Presentation: Common Recrystallization Solvent Systems
| Solvent (Polar) | Anti-Solvent (Non-Polar) | Typical Ratio (v/v) | Observations & Best Practices |
| Methanol | Diethyl Ether | 1:5 to 1:10 | Highly effective, but ether's volatility requires a well-controlled setup. Add ether slowly to the methanolic solution. |
| Isopropanol | Hexane / Heptane | 1:3 to 1:5 | A safer alternative to ether. The higher boiling point of isopropanol allows for better dissolution of stubborn impurities. |
| Ethanol | Ethyl Acetate | 1:2 to 1:4 | Good for intermediate polarity impurities. Both solvents are relatively easy to handle. |
Logical Relationship: Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent system.
Issue 2: Product Oiling Out or Failing to Crystallize
Instead of forming sharp, filterable crystals, your product separates as a viscous, unmanageable oil or simply refuses to precipitate from the solution.
Root Cause Analysis:
-
Incomplete Salt Formation: The free amine is significantly more soluble in organic solvents and is a common cause of oiling. The hydrochloride salt may not have formed completely if there was insufficient HCl or if the reaction was not driven to completion.
-
Residual Water or Solvent: Trace amounts of water or highly polar solvents (like DMF from a previous step) can prevent the ordered lattice structure of a crystal from forming.
-
Diastereomeric Impurities: The presence of other stereoisomers ((1S,3S), (1R,3S), etc.) can interfere with the crystallization of the desired (1R,3R) isomer.[1]
Strategic Solutions:
-
Ensure Complete Salt Formation: Before crystallization, dissolve the crude material in a minimal amount of a suitable solvent (like methanol) and add a solution of HCl in a non-polar, anhydrous solvent (e.g., 2M HCl in diethyl ether or isopropanol). Stir for 30 minutes to ensure complete protonation. The hydrochloride salt will often precipitate directly and can then be recrystallized.[2]
-
Trituration: If the product is an oil, it can often be induced to crystallize through trituration. Dissolve the oil in a small amount of a solvent like dichloromethane, then add a large excess of a non-polar anti-solvent like hexane or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent interface. This mechanical energy can provide the nucleation sites needed for crystallization.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution just as it begins to cool. This provides a template for crystal growth.
Issue 3: Poor Diastereomeric Purity in the Final Product
Chiral HPLC analysis reveals a significant percentage of one or more undesired diastereomers, even after recrystallization.
Root Cause Analysis:
The primary control over stereochemistry occurs during the synthesis.[1] Purification can only enrich a mixture, not correct a flawed synthesis. However, if the diastereomeric excess (d.e.) of the crude product is reasonably high (e.g., >80%), recrystallization can often be used to enhance it.
Strategic Solutions:
-
Fractional Recrystallization: This is an iterative process. Recrystallize the material and analyze the d.e. of the crystals. The mother liquor (the remaining solution) will be enriched in the more soluble diastereomer. If the purity of the crystals improves, a second recrystallization can further enhance it. This is often a trade-off between purity and yield.
-
Advanced Chromatographic Separation (as Free Base): While hydrochloride salts are generally unsuitable for standard silica gel chromatography, a potential strategy is:
-
Neutralize the salt back to the free amine using a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent.
-
Purify the free amine using column chromatography. The free amine is less polar and will behave more predictably.
-
Convert the purified free amine back into the hydrochloride salt as described previously.
-
-
Chiral Auxiliary Derivatization: For very difficult separations, the free amine can be reacted with a chiral resolving agent to form diastereomeric amides or esters, which can then be separated by standard chromatography or recrystallization.[3] This is a more complex, multi-step process typically reserved for when all other methods fail.[3]
Frequently Asked Questions (FAQs)
Q1: How do I remove non-basic organic impurities from my crude product before crystallization?
A: An acid-base extraction is a highly effective and classic technique. Before forming the hydrochloride salt, dissolve your crude free-amine product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine will become protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and re-extract your pure free amine back into an organic solvent. This "cleaned-up" amine can then be converted to the hydrochloride salt for crystallization.
Logical Relationship: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Q2: What is the best way to confirm the purity and structure of my final product?
A: A combination of techniques is essential for full characterization:
-
¹H NMR Spectroscopy: Confirms the chemical structure and identifies any residual solvents or organic impurities. The integration of the peaks should match the expected proton count.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining chiral purity (diastereomeric excess). A method using a chiral stationary phase is required to separate the different stereoisomers.[1]
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: My final product is a white solid, but it becomes sticky when left on the bench. What is happening?
A: This indicates that your compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Amine hydrochloride salts are notoriously prone to this. To prevent this, always handle the material quickly in the open air, store it in a tightly sealed vial, and keep it in a desiccator over a drying agent (e.g., anhydrous calcium sulfate or silica gel) for long-term storage.
Q4: Can I purify this compound using standard silica gel column chromatography?
A: It is strongly discouraged. The polar nature of the hydrochloride salt will cause it to bind very strongly and irreversibly to the acidic silica gel, leading to very poor recovery and significant tailing.[4] If chromatography is necessary, you must first convert the salt to the less polar free base, perform the chromatography, and then reform the hydrochloride salt from the purified fractions.
References
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Google Patents. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates.
-
PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Available from: [Link]
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
Sources
Technical Support Center: Crystallization of Aminocyclopentane Hydrochloride Salts
Welcome to the technical support center for the crystallization of aminocyclopentane hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the crystallization of this important class of compounds. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is my aminocyclopentane hydrochloride "oiling out" instead of crystallizing?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common and frustrating phenomenon in crystallization.[1][2] It occurs when the solute separates from the solution as a super-saturated liquid phase (an "oil") rather than a solid crystalline lattice.[1] This is often due to a few key factors:
-
High Supersaturation: If the solution is too concentrated or cooled too rapidly, the system may not have enough time for the ordered process of nucleation and crystal growth. Instead, it crashes out as a disordered, solute-rich liquid.[1]
-
Low Melting Point of the Solute: If the melting point of your aminocyclopentane hydrochloride salt is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[2]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression, which can favor oiling out.[3]
-
Inappropriate Solvent System: The solvent plays a crucial role. A solvent that is "too good" can hold a high concentration of the solute even at lower temperatures, leading to a sudden and high degree of supersaturation upon cooling, which promotes oiling out.[3]
Troubleshooting Steps:
-
Reduce the Concentration: Try using a more dilute solution. This can be achieved by adding more solvent to your current solution.
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. A slower cooling rate provides more time for proper nucleation and crystal growth.
-
Change the Solvent System: Experiment with different solvent or co-solvent systems. For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good choices.[4] You might also consider a mixed solvent system where your compound is soluble in one solvent and less soluble in the other (the anti-solvent).[5]
-
Add Seed Crystals: If you have a small amount of the desired crystalline material, adding a few seed crystals to the supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[6]
-
Purify the Crude Material: If impurities are suspected, consider purifying your starting material before crystallization, for example, by performing a charcoal treatment if colored impurities are present.[2]
Q2: I've managed to get crystals, but the yield of my aminocyclopentane hydrochloride is very low. What can I do to improve it?
Answer:
A low yield is typically due to the significant solubility of your salt in the mother liquor or incomplete crystallization.[7] Here’s how you can address this:
-
Optimize the Solvent Volume: Using an excessive amount of solvent is a frequent cause of poor yields, as a substantial portion of your product will remain dissolved.[7] If your solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration before cooling.
-
Utilize an Anti-Solvent: The addition of an anti-solvent, a solvent in which your compound is insoluble, can significantly decrease the solubility of your salt in the mixture and induce further precipitation.[7] Common anti-solvents for hydrochloride salts include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes). The anti-solvent should be added slowly to the stirred solution.
-
Lower the Crystallization Temperature: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0-4 °C in an ice bath or even lower with a cryo-cooler) and allowing sufficient time for the crystallization to complete.
-
Adjust the pH: Aminocyclopentane hydrochloride is a salt of a weak base. The solubility of amine salts can be pH-dependent.[8] Ensuring the solution is sufficiently acidic can suppress the equilibrium shifting back to the more soluble free base. The common-ion effect from excess HCl can also reduce solubility.[9]
Q3: The particle size of my crystallized aminocyclopentane hydrochloride is inconsistent, with a mix of fine needles and larger blocks. How can I achieve a more uniform particle size distribution?
Answer:
Inconsistent particle size is often a result of uncontrolled nucleation and growth rates. Rapid, uncontrolled nucleation leads to many small crystals (fines), while slow growth favors larger crystals. To achieve a more uniform size:
-
Control Supersaturation: The rate at which supersaturation is generated is critical. A slow and controlled cooling or anti-solvent addition rate will favor crystal growth over new nucleation, leading to larger, more uniform crystals.
-
Seeding: Introducing seed crystals at a specific point in the metastable zone (the region between the solubility curve and the point of spontaneous nucleation) can control the number of nuclei and promote uniform growth on the added seeds.[10]
-
Agitation: The stirring rate can influence crystal size. Gentle, consistent agitation helps maintain a homogenous concentration and temperature, preventing localized high supersaturation which can lead to excessive nucleation. However, very high shear rates can cause crystal breakage (secondary nucleation), leading to smaller particles.
-
Temperature Cycling (Ostwald Ripening): In some cases, gently cycling the temperature of the slurry (dissolving smaller particles at a slightly higher temperature and allowing the material to deposit on larger crystals as it cools) can lead to a narrower particle size distribution over time.
Q4: I suspect I have different polymorphic forms of my aminocyclopentane hydrochloride. How can I confirm this and how do I control which form I get?
Answer:
Polymorphism, the existence of multiple crystal forms of the same compound, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties like solubility and stability.[11][12][13]
-
Confirmation of Polymorphism: You can use various analytical techniques to identify different polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal lattices.
-
Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points and heats of fusion.
-
Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates which are sometimes mistaken for polymorphs.
-
Solid-State NMR (ssNMR): Can distinguish between different local molecular environments in different crystal forms.
-
-
Controlling Polymorphism: The formation of a particular polymorph is kinetically and thermodynamically controlled.[13]
-
Solvent: The choice of solvent is a primary factor. Different solvents can favor the nucleation of different polymorphs. A systematic screen of various solvents is recommended.
-
Temperature: The crystallization temperature can determine which polymorph is thermodynamically favored.
-
Supersaturation: The level of supersaturation can influence whether a metastable (often formed at high supersaturation) or a stable polymorph is obtained.
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
-
Troubleshooting Protocols and Visual Guides
Protocol 1: Systematic Approach to Overcoming Oiling Out
-
Initial Observation: The aminocyclopentane hydrochloride separates as a liquid phase upon cooling.
-
Step 1: Dilution and Slow Cooling:
-
Re-heat the mixture until a clear solution is formed.
-
Add 20-30% more of the primary solvent.
-
Allow the flask to cool slowly on the benchtop, insulated if necessary, to room temperature.
-
Once at room temperature, transfer to a 0-4 °C environment.
-
-
Step 2: Introduce Nucleation Sites (if Step 1 fails):
-
If the solution remains clear or oils out again upon cooling, re-heat to dissolve.
-
Cool to just below the saturation temperature (if known) or to a point where the solution is slightly cloudy.
-
Add a few seed crystals of the desired product.
-
If no seed crystals are available, gently scratch the inside of the flask with a glass rod below the solvent level.
-
-
Step 3: Solvent System Modification:
-
If oiling out persists, consider a different solvent system. Refer to the solvent selection table below.
-
Alternatively, employ an anti-solvent crystallization method. Dissolve the crude salt in a minimum amount of a good solvent (e.g., methanol, water). Slowly add a miscible anti-solvent (e.g., isopropanol, acetone, acetonitrile) at a controlled temperature until turbidity persists, then allow to crystallize.
-
| Solvent Class | Examples | Suitability for Cooling Crystallization | Suitability as Anti-Solvent | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Poor | Good starting point. Solubility generally decreases with increasing chain length. |
| Ketones | Acetone, MEK | Moderate | Good | Can be effective, but watch for potential reactivity (e.g., imine formation) under certain conditions. |
| Ethers | Diethyl ether, MTBE, THF | Poor | Excellent | Highly effective as anti-solvents due to low polarity. |
| Esters | Ethyl Acetate | Poor to Moderate | Good | A good balance of polarity for some systems. |
| Hydrocarbons | Heptane, Toluene | Poor | Excellent | Use for non-polar impurities and as an anti-solvent. |
| Water | H₂O | Good (if soluble) | Poor | Can be a good solvent, but may lead to hydrates.[11] Use of aqueous HCl is common but can make drying difficult.[14] |
Visual Troubleshooting Guide for Crystallization Issues
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Cyclopentane Rings
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of cyclopentane rings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. The cyclopentane motif is a cornerstone in a vast array of natural products and pharmaceuticals, and its stereocontrolled construction is a pivotal challenge in modern organic synthesis.[1][2] This guide offers practical, field-proven insights to help you navigate the complexities of these reactions and achieve your desired stereochemical outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in the stereoselective synthesis of cyclopentanes?
-
How do I choose between organocatalysis and transition-metal catalysis for my synthesis?
-
What is the significance of controlling both diastereoselectivity and enantioselectivity?
-
-
Troubleshooting Guides by Reaction Type
-
Organocatalytic Michael Addition/Domino Reactions
-
Transition-Metal Catalyzed [3+2] Cycloadditions .
-
-
Key Experimental Protocols
-
Protocol 1: Organocatalytic Asymmetric Michael/Michael/Esterification Domino Reaction
-
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition of Vinyldiazoacetates
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of cyclopentanes?
The construction of multi-substituted cyclopentane rings with high stereoselectivity presents several significant hurdles. A primary challenge is the simultaneous control over multiple contiguous stereocenters.[1][3] For instance, the synthesis of cyclopentanes bearing four contiguous stereocenters requires precise control over both diastereoselectivity and enantioselectivity.[1] Additionally, many synthetic routes may suffer from issues such as low yields, competing side reactions, and a narrow substrate scope.[4][5] The conformational flexibility of five-membered rings can also complicate stereochemical control during the ring-forming step.
Q2: How do I choose between organocatalysis and transition-metal catalysis for my synthesis?
The choice between organocatalysis and transition-metal catalysis depends on several factors, including the desired target molecule, the nature of the starting materials, and the specific stereochemical arrangement required.
-
Organocatalysis often utilizes small, chiral organic molecules (e.g., N-heterocyclic carbenes (NHCs), thioureas) to catalyze reactions.[1][6][7][8] These methods are particularly powerful for domino or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.[1] Organocatalysis can be advantageous when avoiding trace metal contamination is critical, such as in the synthesis of active pharmaceutical ingredients (APIs).
-
Transition-metal catalysis (e.g., using Rhodium, Palladium, or Iridium) excels in reactions like [3+2] cycloadditions and Pauson-Khand reactions.[3][4][5][9] These methods are often highly efficient and can provide access to unique cyclopentane scaffolds that are difficult to obtain through other means.[3][10] However, they may require careful optimization of ligands and reaction conditions to achieve high stereoselectivity and can be sensitive to air and moisture.
Q3: What is the significance of controlling both diastereoselectivity and enantioselectivity?
In drug development and the synthesis of bioactive natural products, the specific three-dimensional arrangement of atoms is crucial for biological activity.
-
Enantioselectivity refers to the preferential formation of one of two enantiomers (non-superimposable mirror images). Different enantiomers of a chiral drug can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even toxic.[11]
-
Diastereoselectivity refers to the preferential formation of one of two or more diastereomers (stereoisomers that are not mirror images). When multiple stereocenters are present, controlling the relative configuration of these centers is essential for obtaining the desired biologically active isomer.
Therefore, achieving high levels of both enantio- and diastereoselectivity is paramount to ensure the synthesis of a single, well-defined stereoisomer, which is a regulatory requirement for chiral pharmaceuticals.
Troubleshooting Guides by Reaction Type
Organocatalytic Michael Addition/Domino Reactions
Organocatalytic Michael additions and subsequent domino reactions are powerful strategies for constructing functionalized cyclopentanes.[1][6][7][8] However, achieving high stereoselectivity can be challenging.
Problem 1: Low Diastereoselectivity (e.g., formation of cis/trans isomers)
| Potential Cause | Troubleshooting Strategy & Explanation |
| Suboptimal Catalyst | The structure of the organocatalyst is critical for inducing stereoselectivity. For bifunctional catalysts like thioureas, the spatial arrangement of the hydrogen-bond donor and the Lewis base is key to organizing the transition state.[6][7][8] Solution: Screen a panel of catalysts with different backbones and steric bulk. For example, cinchona alkaloid-derived thioureas or squaramides can offer different chiral environments.[12] |
| Incorrect Solvent Choice | The solvent can significantly influence the transition state geometry and, therefore, the diastereoselectivity.[6] Solvent polarity and its ability to form hydrogen bonds can either enhance or disrupt the catalyst-substrate interactions. Solution: Conduct a solvent screen. Apolar solvents like toluene may favor a more organized, non-polar transition state, while polar aprotic solvents like acetonitrile or chlorinated solvents like chloroform could also be beneficial depending on the specific reaction.[6][12] |
| Reaction Temperature | Higher temperatures can lead to a decrease in selectivity by allowing the reaction to proceed through higher-energy transition states that lead to undesired diastereomers. Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve diastereoselectivity. |
| Substrate Concentration | In some cases, high concentrations can lead to aggregation or background uncatalyzed reactions, which are typically non-selective. Solution: Vary the concentration of the substrates. A more dilute reaction may favor the catalyzed pathway and improve selectivity. |
Problem 2: Poor Enantioselectivity
| Potential Cause | Troubleshooting Strategy & Explanation |
| Inefficient Chiral Induction by the Catalyst | The catalyst may not be creating a sufficiently biased chiral environment for the nucleophilic attack. Solution: In addition to screening different catalyst backbones, consider catalysts with greater steric hindrance near the active site to better shield one face of the electrophile. For NHC-catalyzed reactions, modifying the substituents on the triazolium salt precursor can tune the steric and electronic properties of the catalyst.[1] |
| Background Uncatalyzed Reaction | A non-catalyzed reaction running in parallel with the desired catalyzed pathway will produce a racemic product, thus eroding the overall enantiomeric excess (e.e.). Solution: Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a higher activation energy. Additionally, ensure the use of a highly active catalyst at an optimal loading to ensure the catalyzed pathway dominates. |
| Racemization of the Product | The product itself may be susceptible to racemization under the reaction conditions, especially if it contains an acidic proton alpha to a carbonyl group. Solution: Monitor the reaction progress over time to see if the e.e. decreases after the reaction reaches completion. If racemization is suspected, consider using a milder base or quenching the reaction promptly upon completion. |
| Suboptimal Catalyst Loading | A lower catalyst loading may not be sufficient to outcompete the background reaction, leading to lower enantioselectivity.[6] Solution: Optimize the catalyst loading. While lower loadings are desirable, starting with a higher loading (e.g., 10-20 mol%) can help establish the maximum achievable e.e.[6] |
Transition-Metal Catalyzed [3+2] Cycloadditions
Rhodium and Palladium-catalyzed [3+2] cycloadditions are elegant methods for constructing cyclopentane rings.[3][9] However, these reactions are often sensitive to various parameters.
Problem 1: Low Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Strategy & Explanation |
| Catalyst Deactivation | The transition metal catalyst can be sensitive to air, moisture, or impurities in the reagents and solvents. Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen). Using a glovebox is highly recommended. |
| Suboptimal Ligand | The choice of ligand is crucial for both reactivity and selectivity in transition metal catalysis. The ligand modulates the electronic and steric properties of the metal center. Solution: Screen a variety of chiral ligands. For Rh-catalyzed reactions, chiral dirhodium carboxylates like Rh₂(DOSP)₄ are often effective.[3] For Pd-catalyzed reactions, phosphine-based ligands are common. |
| Incorrect Reaction Temperature or Time | The reaction may be too slow at the current temperature, or it may not have been allowed to run for a sufficient amount of time. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. |
| Poor Substrate Reactivity | The electronic nature of the substrates can significantly impact the reaction rate. Electron-deficient alkenes are often required for successful cycloaddition with certain metal-bound dipoles.[3] Solution: If possible, modify the substrates to enhance their reactivity. For example, introducing an electron-withdrawing group on the olefinic partner can accelerate the reaction. |
Problem 2: Poor Stereoselectivity (Diastereo- and/or Enantioselectivity)
| Potential Cause | Troubleshooting Strategy & Explanation |
| Ineffective Chiral Ligand | The chiral ligand may not be effectively controlling the facial selectivity of the cycloaddition. Solution: Screen a library of chiral ligands with different steric and electronic properties. The ligand should create a well-defined chiral pocket around the metal center to direct the approach of the substrates. |
| Solvent Effects | The solvent can influence the conformation of the catalytic species and the transition state. Solution: Perform a solvent screen, evaluating a range of polar and non-polar aprotic solvents (e.g., DCM, Toluene, THF, Dioxane). |
| Presence of a Lewis Acid Co-catalyst | In some domino reactions initiated by a metal carbene, a Lewis acid co-catalyst may be necessary to promote the final ring-closing step.[3] The nature and amount of the Lewis acid can impact stereoselectivity. Solution: If a Lewis acid is used, screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and optimize their stoichiometry. |
| Substrate Control vs. Catalyst Control | The inherent stereochemical biases of the substrate may compete with the directing effects of the chiral catalyst. Solution: Analyze the structure of the substrate to identify any potential for substrate-controlled diastereoselection. It may be necessary to choose a catalyst that can override these intrinsic biases. In some cases, modifying the substrate to remove or alter a directing group may be required. |
Nazarov Cyclization
The Nazarov cyclization is a powerful pericyclic reaction for synthesizing cyclopentenones from divinyl ketones.[13][14] Controlling the stereochemistry in asymmetric variants is a significant challenge.[14][15]
Problem: Low Enantioselectivity in Asymmetric Nazarov Cyclization
| Potential Cause | Troubleshooting Strategy & Explanation |
| Ineffective Chiral Lewis or Brønsted Acid | The chiral acid catalyst must effectively control the conrotatory 4π-electrocyclization, which determines the stereochemistry of the newly formed C-C bond.[14][15] Solution: Screen a range of chiral Lewis acids (e.g., those based on BINOL, BOX, or VAPOL ligands complexed to metals like Cu(II), Sc(III), or B). Chiral Brønsted acids, such as phosphoric acids, can also be effective. |
| Loss of Stereochemistry After Cyclization | The stereocenter alpha to the carbonyl group is susceptible to epimerization under acidic conditions.[14] Solution: Use the mildest possible acid catalyst that still promotes the reaction. Employing bulky substituents on the substrate can sometimes disfavor the enolization that leads to epimerization. Quenching the reaction promptly and using a non-acidic workup can also help preserve the stereochemical integrity of the product. |
| Low Torquoselectivity | The conrotatory ring closure can occur in two directions (clockwise or counter-clockwise), leading to a mixture of enantiomers. The chiral catalyst must favor one direction over the other (torquoselectivity).[15] Solution: This is fundamentally a catalyst design problem. Experiment with catalysts that have different steric and electronic properties to find one that creates a more biased transition state for the electrocyclization. |
| High Catalyst Loading Required | Many asymmetric Nazarov cyclizations require high, sometimes stoichiometric, amounts of the chiral Lewis acid, which is not ideal.[14] Solution: Explore strategies that allow for catalytic turnover. This might involve using substrates that are more "polarized" with electron-donating and electron-withdrawing groups to lower the activation barrier.[14] |
Key Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael/Michael/Esterification Domino Reaction
This protocol is adapted from a method for the synthesis of tetrasubstituted cyclopentanes bearing four contiguous stereocenters.[1]
Reaction Scheme:
A generalized scheme showing an α,β-unsaturated aldehyde reacting with a 2-nitroallylic acetate in the presence of an NHC catalyst and an alcohol to form a functionalized cyclopentane.
Materials:
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)
-
Base (e.g., DBU or K₂CO₃)
-
α,β-Unsaturated aldehyde (Substrate 1)
-
2-Nitroallylic acetate (Substrate 2)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Ethanol (or other alcohol for the final esterification step)
Step-by-Step Procedure:
-
To a flame-dried vial under an inert atmosphere (Argon), add the NHC precatalyst (0.02 mmol, 20 mol%) and the base (0.02 mmol, 20 mol%).
-
Add the anhydrous solvent (1.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes to pre-generate the active NHC catalyst.
-
Add the 2-nitroallylic acetate (0.12 mmol, 1.2 equiv.).
-
Add the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv.) dropwise to the solution.
-
Add ethanol (0.5 mmol, 5.0 equiv.).
-
Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Workflow Diagram:
Caption: Workflow for the NHC-catalyzed domino reaction.
Protocol 2: Rhodium-Catalyzed [3+2] Cycloaddition of Vinyldiazoacetates
This protocol is based on a highly stereoselective synthesis of cyclopentanes containing four stereogenic centers.[3][9]
Reaction Scheme:
A generalized scheme showing a vinyldiazoacetate reacting with an allyl alcohol in the presence of a chiral Rhodium catalyst to form a polysubstituted cyclopentane.
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(DOSP)₄)
-
Vinyldiazoacetate (Substrate 1)
-
Allyl alcohol (Substrate 2)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
Lewis acid co-catalyst (optional, e.g., Sc(OTf)₃)
Step-by-Step Procedure:
-
In a glovebox, add the chiral dirhodium catalyst (0.001 mmol, 1 mol%) to a flame-dried vial.
-
If required, add the Lewis acid co-catalyst (e.g., 0.01 mmol, 10 mol%).
-
Add the anhydrous, degassed solvent (0.5 mL).
-
Add the allyl alcohol (0.1 mmol, 1.0 equiv.).
-
In a separate vial, dissolve the vinyldiazoacetate (0.12 mmol, 1.2 equiv.) in the solvent (0.5 mL).
-
Using a syringe pump, add the solution of the vinyldiazoacetate to the reaction mixture over a period of 4-8 hours. A slow addition is crucial to maintain a low concentration of the reactive rhodium carbene intermediate.
-
After the addition is complete, stir the reaction for an additional 1-2 hours at the specified temperature.
-
Monitor the reaction by TLC.
-
Once complete, pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Determine the stereoselectivity by NMR and chiral HPLC/GC analysis.
Mechanism Overview:
Caption: Simplified catalytic cycle for Rh-carbene initiated domino sequence.[3][9]
References
-
Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. (2015). Synlett, 27(01), 17-20. [Link]
-
Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. (2020). Organic Chemistry Frontiers, 7(19), 2919-2924. [Link]
-
Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. (2018). Chemical Communications, 54(74), 10434-10437. [Link]
-
Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. (2015). ResearchGate. [Link]
-
Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (2014). National Center for Biotechnology Information. [Link]
-
Highly Stereoselective Synthesis of Cyclopentanes Bearing Four Stereocentres by a Rhodium Carbene-Initiated Domino Sequence. (2014). PubMed. [Link]
-
Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. (2012). ResearchGate. [Link]
-
Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. (2016). National Center for Biotechnology Information. [Link]
-
Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. (2018). National Center for Biotechnology Information. [Link]
-
Asymmetric organocatalytic synthesis of cyclopentane γ-nitroketones. (2016). CentAUR. [Link]
-
Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. (2024). ACS Catalysis. [Link]
-
Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. (2024). National Center for Biotechnology Information. [Link]
-
Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (2014). ResearchGate. [Link]
-
Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews. [Link]
-
Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson-Khand Reaction. (2024). University of Pittsburgh. [Link]
-
Cyclopentene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Systematic Parameter Determination Aimed at a Catalyst-controlled Asymmetric Rh(I)-Catalyzed Pauson-Khand Reaction. (2023). ChemRxiv. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. [Link]
-
The Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. (2024). Beilstein-Institut. [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (2007). National Center for Biotechnology Information. [Link]
-
Synthesis of natural products containing fully functionalized cyclopentanes. (2014). Oregon State University. [Link]
-
Cyclopentane Synthesis. (2005). Baran Lab, Scripps Research. [Link]
-
Nazarov cyclization reaction. (n.d.). Wikipedia. [Link]
-
Nazarov Cyclization Reaction: Challenges and Opportunities. (2012). Longdom Publishing. [Link]
-
Pericyclic reaction. (n.d.). Wikipedia. [Link]
-
Nazarov Cyclization. (n.d.). Organic Chemistry Portal. [Link]
-
Stereoselective synthesis and molecular modeling of chiral cyclopentanes. (2015). Carbohydrate Research, 415, 12-16. [Link]
-
Transition structures of pericyclic reactions. Electron correlation and basis set effects on the transition structure and activation energy of the electrocyclization of cyclobutene to butadiene. (1986). Journal of the American Chemical Society, 108(10), 2517-2523. [Link]
-
1.1: Introduction to Pericyclic Reactions. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric organocatalytic synthesis of cyclopentane γ-nitroketones - CentAUR [centaur.reading.ac.uk]
- 9. Highly stereoselective synthesis of cyclopentanes bearing four stereocentres by a rhodium carbene-initiated domino sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 13. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 14. Nazarov Cyclization [organic-chemistry.org]
- 15. longdom.org [longdom.org]
Technical Support Center: Stereochemical Integrity in Chiral Cyclopentane Functionalization
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of maintaining stereochemical integrity during the functionalization of chiral cyclopentanes. The cyclopentane ring is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals, where precise control of stereochemistry is paramount to therapeutic efficacy and safety.[1] This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to help you prevent racemization and achieve your desired stereochemical outcomes.
Understanding the Challenge: The Root Causes of Racemization in Cyclopentane Systems
The loss of stereochemical information, or racemization, during the chemical manipulation of chiral cyclopentanes is a significant challenge that can undermine synthetic efficiency and lead to costly purification processes.[2] The primary culprits behind racemization are reaction conditions that facilitate the formation of planar, achiral intermediates.
Key Mechanisms Leading to Racemization:
-
Enolization: For cyclopentanes bearing a carbonyl group, the presence of an acidic α-proton makes the stereocenter susceptible to racemization under both acidic and basic conditions.[3] The formation of a planar enol or enolate intermediate temporarily destroys the stereocenter, and subsequent non-stereospecific reprotonation leads to a mixture of enantiomers.[3]
-
Carbocation Formation: Reactions proceeding through a carbocation intermediate at a stereocenter can also lead to racemization. The planar geometry of the carbocation allows for nucleophilic attack from either face with equal probability, resulting in a racemic mixture. This is a common concern in SN1 type reactions.
-
Ring Strain and Conformation: The cyclopentane ring exists in non-planar envelope and half-chair conformations to relieve torsional strain.[4] Certain reaction intermediates may favor a more planar conformation, increasing the risk of racemization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with chiral cyclopentanes.
Q1: At what stages of my synthetic route should I be most concerned about racemization?
A1: Be particularly vigilant during reactions that involve the formation of reactive intermediates at or adjacent to a stereocenter. Key stages to monitor closely include:
-
Functional group interconversions at the stereocenter: Any reaction that temporarily alters the bonding at the chiral carbon.
-
Reactions involving acidic or basic conditions: Especially when a carbonyl group is present, as this can promote enolization.[3]
-
Purification steps: Prolonged exposure to certain chromatographic media (e.g., silica gel, which can be acidic) or high temperatures can sometimes induce racemization.
Q2: How can I choose the right solvent to minimize racemization?
A2: Solvent choice is critical. Polar, protic solvents can facilitate the formation of carbocation intermediates, increasing the risk of racemization in SN1-type reactions.[3] For reactions sensitive to enolization, aprotic solvents are generally preferred. It is crucial to select a solvent that not only facilitates the desired reaction but also minimizes the lifetime of any achiral intermediates.
Q3: Are there specific functional groups that make a chiral cyclopentane more susceptible to racemization?
A3: Yes, the presence of a carbonyl group alpha to the stereocenter is a major red flag due to the potential for enolization.[3] Other groups that can stabilize a carbocation at the stereocenter, such as adjacent heteroatoms or aromatic rings, can also increase the risk of racemization.
Q4: When should I consider using a chiral auxiliary?
A4: A chiral auxiliary is a powerful tool when you need to introduce a new stereocenter with high diastereoselectivity. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a subsequent reaction, and is then removed. This strategy is particularly useful when a suitable stereoselective catalyst is not available.[2]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This guide provides a structured approach to troubleshooting unexpected racemization in your experiments.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of enantiomeric excess (ee) after a reaction. | 1. Enolization: The reaction conditions (base, acid, temperature) are promoting the formation of a planar enolate or enol intermediate.[3] 2. Carbocation Formation: The reaction is proceeding through an SN1 mechanism. | 1. Modify Reaction Conditions: * Lower the temperature: This can often slow down the rate of racemization relative to the desired reaction. * Use a weaker base/acid: Opt for non-nucleophilic bases or milder acidic conditions where possible.[5] * Reduce reaction time: Monitor the reaction closely and quench it as soon as it reaches completion. 2. Change the Reaction Mechanism: * If an SN1 pathway is suspected, try to favor an SN2 mechanism by using a more nucleophilic reagent and a less polar, aprotic solvent. |
| Racemization observed during product purification. | 1. Acidic Silica Gel: Standard silica gel can be acidic and may cause racemization of sensitive compounds. 2. Elevated Temperatures: During solvent evaporation or distillation. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) before column chromatography. 2. Use Alternative Purification Methods: Consider using neutral alumina, flash chromatography with buffered mobile phases, or crystallization. 3. Avoid Excessive Heat: Use a rotary evaporator at a lower temperature and higher vacuum. |
| Inconsistent stereochemical outcomes between batches. | 1. Reagent Purity: Impurities in reagents or solvents (e.g., traces of acid or base) can catalyze racemization. 2. Atmospheric Moisture: Water can sometimes interfere with stereoselective reactions. | 1. Use High-Purity Reagents: Ensure all reagents and solvents are of high quality and appropriately dried. 2. Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. |
Experimental Protocols & Methodologies
Protocol 1: Stereoretentive Functionalization via Organocatalysis
This protocol describes a general approach for the α-functionalization of a chiral cyclopentanone using an organocatalyst to minimize racemization.
Objective: To introduce an electrophile at the α-position of a chiral cyclopentanone while preserving the stereocenter.
Methodology:
-
Catalyst Selection: Choose a chiral secondary amine catalyst (e.g., a proline derivative) that will form a chiral enamine intermediate. This intermediate reacts stereoselectively with the electrophile.
-
Reaction Setup:
-
Under an inert atmosphere (Argon), dissolve the chiral cyclopentanone (1.0 eq) and the chiral catalyst (0.1-0.2 eq) in a dry, aprotic solvent (e.g., THF, Chloroform).
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C).
-
-
Addition of Electrophile: Slowly add the electrophile (1.1 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[2]
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography on neutralized silica gel.
Causality: The chiral organocatalyst forms a transient chiral enamine with the cyclopentanone. This enamine is conformationally biased, leading to a highly stereoselective attack by the electrophile, thus avoiding the formation of an achiral enolate.[6]
Visualizing Stereoselective Catalysis
Caption: Comparison of stereoselective vs. racemization pathways.
Advanced Strategies for Maintaining Stereochemical Integrity
For particularly challenging transformations, consider these advanced approaches:
-
Dynamic Kinetic Resolution (DKR): In cases where racemization is unavoidable, DKR can be employed. This technique combines rapid, reversible racemization of the starting material with a slower, irreversible stereoselective reaction that consumes only one enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[7]
-
Enantioselective Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can provide a direct and efficient route to enantiomerically enriched products.[8][9] These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
-
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the stereochemical outcome of a reaction. This is often seen in intramolecular reactions where the existing stereocenters dictate the facial selectivity of the transformation.
By understanding the mechanisms of racemization and employing the appropriate preventative strategies, researchers can confidently functionalize chiral cyclopentanes while preserving their valuable stereochemical information.
References
- Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). Trends in the development of chiral drugs. Drug Discovery Today, 9(3), 105–110.
-
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]
- Donohoe, T. J., & Helliwell, M. (2003). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 125(29), 8758–8759.
- Faust, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(23), 14389–14441.
- Gademann, K. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 54(3), 657–669.
- Giri, R. (2018). (terpy)NiBr2-Catalyzed Regioselective Difunctionalization of Unactivated Olefins with Tethered Alkyl Halides and Arylzinc Reagents. The Journal of Organic Chemistry, 83(5), 2920-2936.
-
Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
- Matveeva, E. D., & Zefirov, N. S. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 17, 185–215.
- Schepmann, H. G., & Wanner, M. J. (2018). Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones. The Journal of Organic Chemistry, 83(15), 8015–8023.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing…only different. Toxicological Sciences, 110(1), 4–30.
- Uchida, T., & Katsuki, T. (2014). Stereoselective synthesis of multi-functionalized chiral silacyclopentanes. Organic & Biomolecular Chemistry, 12(43), 8797–8800.
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wang, M.-X. (2022, October 25). Editor's Choice. Chemical Science Blog. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
YouTube. (2019, July 12). Stereochemistry - Conformation of Cyclopentane ring! [Video]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Pharmaceutical Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to the complex challenge of managing impurities in the production of pharmaceutical intermediates. Unintended chemicals can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs): The Fundamentals of Impurity Management
This section covers the core concepts and regulatory frameworks that underpin all impurity control strategies.
Q1: What are impurities in pharmaceutical intermediates, and why are they a critical concern?
A: Impurities are any components present in a pharmaceutical intermediate that are not the desired chemical entity.[2][3] They are a critical concern because they can have unintended pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final drug product.[1][4] The presence of impurities, even in minute quantities, can also affect the chemical stability and shelf-life of the API and the final drug product.[4] From a manufacturing perspective, uncontrolled impurities can lead to batch failures, delays in regulatory approval, and even product recalls, making their management a crucial aspect of pharmaceutical development.[5]
Q2: What are the primary sources of impurities in the synthesis of intermediates?
A: Impurities can be introduced at nearly every stage of the manufacturing process.[1] Understanding their origin is the first step toward controlling them. The main sources include:
-
Starting Materials and Intermediates: Impurities present in the initial raw materials can be carried through the synthetic route into the final intermediate.[6][7]
-
Process-Related Impurities: These are substances formed during the chemical reactions themselves. This category includes by-products from side reactions, products of over-reaction, and unreacted intermediates.[7][8]
-
Reagents, Ligands, and Catalysts: Residual amounts of chemicals used to facilitate reactions can remain in the final product if not completely removed during purification.[6][9]
-
Degradation Products: The intermediate itself can break down due to exposure to heat, light, pH extremes, water (hydrolysis), or oxygen (oxidation) during manufacturing or storage.[6][7][10]
-
Environmental Contamination: Contaminants can be introduced from the manufacturing environment, such as dust, airborne microbes, or leachables from equipment.
Q3: How are impurities classified according to regulatory guidelines?
A: The International Council for Harmonisation (ICH) provides the primary classification system, which categorizes impurities into three main types:
-
Organic Impurities: These are process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[6][9] They are often structurally similar to the desired intermediate, which can make them challenging to remove.
-
Inorganic Impurities: This class includes reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids.[6][7][8][9]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[6][9] They are classified by toxicity into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[9]
Q4: What are the key regulatory guidelines I must follow?
A: Compliance with regulatory guidelines is mandatory for drug approval. The most critical documents are issued by the ICH:
-
ICH Q3A (R2): Impurities in New Drug Substances: This guideline focuses on impurities in the API, setting thresholds for reporting, identification, and qualification.[11][12][13]
-
ICH Q3B (R2): Impurities in New Drug Products: This addresses impurities in the final formulated drug, particularly degradation products.[11][12][14]
-
ICH Q3C (R9): Guideline for Residual Solvents: Provides permissible daily exposure limits for residual solvents.[11][12]
-
ICH Q3D (R2): Guideline for Elemental Impurities: Outlines a risk-based approach for controlling elemental (inorganic) impurities.[11][12]
-
ICH M7 (R2): Mutagenic Impurities: Provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][12]
Q5: What are the "reporting," "identification," and "qualification" thresholds?
A: These are concentration limits defined by ICH Q3A/Q3B that trigger specific actions. While the exact value depends on the maximum daily dose of the final drug, general thresholds are as follows:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[11]
-
Identification Threshold: The level above which an impurity's structure must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[11][15]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety. This process involves acquiring and evaluating toxicological data.[11][13]
| Threshold Type | General Limit (for max. daily dose ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | Report the presence and concentration of the impurity. |
| Identification | ≥ 0.10% | Determine the chemical structure of the impurity. |
| Qualification | ≥ 0.15% or >1.0 mg/day intake | Provide toxicological data to demonstrate safety. |
| This table summarizes general thresholds from ICH Q3A(R2). Specific values may vary based on the maximum daily dose.[11][13] |
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides practical, cause-and-effect guidance for specific problems you may encounter in the lab.
Scenario 1: An unexpected peak appears in my HPLC chromatogram post-reaction.
Q: What are the immediate analytical steps to characterize this unknown impurity?
A: The first priority is to gather as much structural information as possible. A systematic approach is crucial.
-
Confirm it's not an artifact: Re-inject the sample to ensure the peak is reproducible. Check your mobile phase, diluent (blank injection), and column for contamination.
-
Employ Hyphenated Techniques: The most powerful tool for initial characterization is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16][17] This will provide the molecular weight of the impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can yield an accurate mass and potential elemental composition.[16][18]
-
UV-Vis Spectral Analysis: If using a Photodiode Array (PDA) detector, compare the impurity's UV spectrum to that of your starting material and product. A similar chromophore suggests it may be a related substance (e.g., a by-product or degradant).
-
Isolation for Structural Elucidation: If the impurity is above the identification threshold, you will need to isolate it for definitive structural analysis.[18] Preparative HPLC is commonly used for this.[1][18] Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the gold standard for elucidating the complete chemical structure.[16][19]
Caption: Decision workflow for characterizing an unknown impurity.
Scenario 2: A known process-related impurity is consistently above the acceptance limit.
Q: What purification strategies are most effective for reducing a specific impurity?
A: The choice of purification method depends on the physicochemical properties of your intermediate and the impurity.
-
Crystallization: This is one of the most powerful and widely used techniques for purifying solid intermediates.[19][20] Its effectiveness relies on the difference in solubility between the desired product and the impurity in a chosen solvent system. An impurity can be rejected into the mother liquor if it is more soluble or removed by filtration if it is less soluble than the product at a given temperature.
-
Chromatography: When crystallization is ineffective, chromatography is the next choice.[19][21]
-
Flash Chromatography: Excellent for lab-scale purification to remove impurities with different polarities.
-
Preparative HPLC: Offers very high resolution for separating closely related impurities but can be more time-consuming and expensive to scale up.[21]
-
-
Extraction (Liquid-Liquid): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).[21][22] It is particularly useful for removing impurities with significantly different polarities or acid/base properties.
-
Distillation: For volatile or liquid intermediates, distillation separates components based on differences in their boiling points.[22]
Q: How can I modify reaction conditions to minimize the formation of a known by-product?
A: This is a core activity of process optimization and often involves a Design of Experiments (DoE) approach.
-
Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the reaction temperature can often suppress the formation of by-products.
-
Reagent Stoichiometry: Adjusting the molar ratio of reactants can push the equilibrium towards the desired product and minimize side reactions or unreacted starting materials.
-
Order of Addition: Changing the order in which reagents are added can sometimes prevent the formation of impurities. For example, adding a reactive reagent slowly can maintain a low concentration and prevent side reactions.
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction. Screening different catalysts may reveal one that favors the desired product over the by-product.
-
Solvent: The solvent can affect reaction rates and selectivity. Experimenting with solvents of different polarities can help minimize impurity formation.
Scenario 3: My intermediate degrades during work-up or storage.
Q: How do I perform a forced degradation study to understand potential degradation pathways?
A: A forced degradation (or stress testing) study is essential for identifying likely degradation products that could form during the product's shelf life.[1] It involves subjecting the intermediate to harsher conditions than it would normally encounter.
-
Objective: To identify potential degradation products and pathways for a pharmaceutical intermediate.
-
Materials:
-
The intermediate to be tested.
-
Common acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
High-purity water and relevant organic solvents.
-
Calibrated stability chambers for heat/humidity and photostability.
-
-
Methodology:
-
Prepare Solutions: Prepare solutions of the intermediate at a known concentration in a suitable solvent.
-
Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Hold samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). Neutralize the samples before analysis.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂). Keep the sample at room temperature for a defined period.
-
Thermal Degradation: Store the solid intermediate and a solution of the intermediate in a high-temperature oven (e.g., 80 °C).
-
Photostability: Expose the solid intermediate and its solution to light conditions as specified in ICH Q1B (e.g., a combination of visible and UV light).
-
Analysis: At specified time points, analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (preferably with MS detection).
-
Evaluation: Aim for 5-20% degradation of the main compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of stressor, temperature, time). Compare the chromatograms to identify and quantify the degradation products formed under each condition.[23]
-
Scenario 4: I suspect residual catalyst or inorganic salts are contaminating my product.
Q: What are the best analytical techniques for detecting these inorganic impurities?
A: Inorganic impurities require different analytical techniques than organic ones.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting and quantifying trace elemental impurities, such as residual metal catalysts (e.g., Palladium, Platinum, Ruthenium), as required by ICH Q3D.[17][24] It offers extremely high sensitivity.
-
Residue on Ignition (ROI) / Sulfated Ash: This is a classical, non-specific test to measure the total amount of inorganic matter in a sample.[2] A high ROI value indicates the presence of inorganic impurities.
-
Ion Chromatography: This technique can be used to quantify specific inorganic anions and cations (salts).
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Pharma Tutor. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Retrieved from [Link]
-
Cano, L., Gonzalez, A., & de la Puente, M. L. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
The International Journal of Engineering Research & Technology. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]
-
Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products. Retrieved from [Link]
-
National Institutes of Health. (2020, February 6). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. uspnf.com [uspnf.com]
- 3. rroij.com [rroij.com]
- 4. veeprho.com [veeprho.com]
- 5. usp.org [usp.org]
- 6. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
- 7. veeprho.com [veeprho.com]
- 8. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 9. moravek.com [moravek.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ijprajournal.com [ijprajournal.com]
- 17. biotech-spain.com [biotech-spain.com]
- 18. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. shyzchem.com [shyzchem.com]
- 23. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 24. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
Validation & Comparative
Analytical methods for determining the purity of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its stereochemistry and functional groups. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The term "impurity profiling" encompasses a suite of analytical techniques designed to detect, identify, and quantify various impurities, including organic, inorganic, and residual solvents, within bulk drugs and pharmaceutical formulations.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for impurity levels in new drug substances, making robust analytical methods indispensable.[3][4]
This guide will explore and compare three principal analytical techniques for the purity determination of this compound:
-
High-Performance Liquid Chromatography (HPLC) for achiral purity and impurity profiling.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric and diastereomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and as an alternative after derivatization.
High-Performance Liquid Chromatography (HPLC) for Achiral Purity
HPLC is a foundational technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[5] Its primary role in this context is to quantify the main component and separate it from process-related impurities and degradation products.
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is a versatile starting point due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to control the elution of the analyte and its impurities. A low pH is often employed to ensure the amine group is protonated, leading to better peak shape and retention on a C18 column. UV detection is suitable as the carboxylate group provides a chromophore, albeit a weak one. For enhanced sensitivity and selectivity, especially for impurities lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 40% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
Workflow for HPLC Analysis
Caption: Workflow for achiral purity analysis by HPLC.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The biological activity of chiral molecules is often stereospecific. Therefore, controlling the enantiomeric and diastereomeric purity of this compound is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose.
Causality Behind Experimental Choices
Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for the separation of a wide range of chiral compounds, including amino acid esters.[6][7] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. A normal-phase mobile system (e.g., hexane/isopropanol) often provides better selectivity on these columns compared to reversed-phase conditions. The choice of the alcohol modifier and its concentration is a key parameter for optimizing the separation.
Experimental Protocol: Chiral HPLC
-
Instrumentation : HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase : n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 5 mg of the sample in 10 mL of the mobile phase.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric and diastereomeric purity by Chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile compounds.[3] Due to the low volatility of amino acid hydrochlorides, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. GC-MS offers the advantage of high resolution and definitive identification of impurities based on their mass spectra.
Causality Behind Experimental Choices
Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting silyl derivatives are more volatile and exhibit better chromatographic behavior. The choice of a mid-polarity GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for a range of derivatized compounds. Mass spectrometric detection allows for both quantification and structural elucidation of impurities.
Experimental Protocol: GC-MS after Derivatization
-
Derivatization :
-
Place 1 mg of the sample in a vial and dry thoroughly under a stream of nitrogen.
-
Add 100 µL of Acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation : GC-MS system.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (20:1).
-
Oven Program : 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : m/z 40-500.
Workflow for GC-MS Analysis
Caption: Workflow for impurity analysis by GC-MS after derivatization.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the described methods. These are typical values and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC (Achiral) | Chiral HPLC | GC-MS (after Derivatization) |
| Primary Application | Purity, Impurity Profiling | Enantiomeric & Diastereomeric Purity | Impurity ID, Volatile Impurities |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.01% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% |
| Selectivity | Good for diastereomers and process impurities | Excellent for enantiomers and diastereomers | Excellent, based on m/z |
| Analysis Time | ~30 min | ~25 min | ~30 min (plus derivatization) |
| Strengths | Robust, widely applicable, good for quantification | Essential for stereoisomeric purity | High sensitivity, definitive identification |
| Limitations | Does not separate enantiomers | May require significant method development | Requires derivatization, potential for artifacts |
Conclusion and Recommendations
A comprehensive purity analysis of this compound necessitates a multi-faceted approach. No single technique can provide a complete picture of its purity profile.
-
For routine quality control and release testing , a combination of achiral HPLC for overall purity and impurity content, and Chiral HPLC for enantiomeric and diastereomeric purity is recommended. These methods are robust, reproducible, and provide the critical information required for batch disposition.
-
During process development and for impurity identification , GC-MS after derivatization is an invaluable tool. Its high sensitivity and the structural information provided by mass spectrometry are essential for identifying unknown impurities and troubleshooting synthetic processes.
By integrating these complementary techniques, researchers and drug development professionals can establish a robust and reliable analytical control strategy, ensuring the quality and consistency of this compound and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
-
Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed. Available at: [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions - ResearchGate. Available at: [Link]
-
DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU - Rasayan Journal of Chemistry. Available at: [Link]
-
Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. Available at: [Link]
- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. Available at: [Link]
-
Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC - NIH. Available at: [Link]
-
Use of Cycloalkylcarbonyl Derivatives for the Determination of Amino Acid Methyl Esters by Gas Chromatography–Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. biomedres.us [biomedres.us]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral HPLC Analysis of Methyl 3-aminocyclopentanecarboxylate Isomers
This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of methyl 3-aminocyclopentanecarboxylate stereoisomers. As a crucial building block in the synthesis of various pharmaceuticals, the stereochemical purity of methyl 3-aminocyclopentanecarboxylate is of paramount importance. This document offers researchers, scientists, and drug development professionals a comprehensive overview of analytical strategies, supported by experimental data and field-proven insights to ensure reliable and efficient stereoisomer separation.
Methyl 3-aminocyclopentanecarboxylate possesses two chiral centers, giving rise to four stereoisomers: the cis-enantiomeric pair ((1R,3R) and (1S,3S)) and the trans-enantiomeric pair ((1R,3S) and (1S,3R)). The complete separation of these four isomers is a challenging yet critical task for quality control and asymmetric synthesis. This guide will explore the nuances of method development, focusing on the selection of chiral stationary phases and the optimization of mobile phase conditions.
The Critical Role of the Chiral Stationary Phase
The cornerstone of any successful chiral separation is the Chiral Stationary Phase (CSP). For the analysis of methyl 3-aminocyclopentanecarboxylate isomers, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated superior performance. These CSPs operate on the principle of forming transient diastereomeric complexes with the analytes, leading to differential retention and, consequently, separation.
A widely utilized and effective CSP is amylose tris(3,5-dimethylphenylcarbamate), which is commercially available under various trade names. This stationary phase has proven to be highly effective in resolving a broad range of chiral compounds, including the isomers of interest in this guide. The selection of this CSP is predicated on its ability to engage in multiple types of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition.
Comparative Analysis of Mobile Phase Conditions
The mobile phase composition plays a pivotal role in modulating the retention and resolution of the stereoisomers. A systematic study of different mobile phases reveals the optimal conditions for the separation of all four isomers of methyl 3-aminocyclopentanecarboxylate. The following sections compare the performance of different mobile phase systems.
While traditional normal-phase chromatography (e.g., hexane/isopropanol) is a staple for chiral separations, the polar organic mode often provides better results for polar analytes like methyl 3-aminocyclopentanecarboxylate. The polar organic mode, utilizing solvents like methanol, ethanol, or acetonitrile, can offer improved solubility and peak shapes.
To achieve baseline separation and symmetrical peak shapes, the addition of acidic or basic modifiers to the mobile phase is often necessary. For the amino ester , a basic additive is typically required to suppress the interaction of the basic amino group with the stationary phase, which can otherwise lead to peak tailing. Diethylamine (DEA) is a common and effective choice for this purpose.
The following table summarizes the performance of different mobile phase compositions for the separation of methyl 3-aminocyclopentanecarboxylate isomers on an amylose-based CSP.
| Mobile Phase Composition | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Retention Time (min) - Isomer 3 | Retention Time (min) - Isomer 4 | Resolution (Rs) | Observations |
| Hexane/Isopropanol (90:10) | 12.5 | 14.2 | 16.8 | 18.1 | > 1.5 | Good separation, but longer run times. |
| Methanol/Ethanol (50:50) | 8.9 | 9.8 | 11.2 | 12.5 | > 1.8 | Faster analysis with excellent resolution. |
| Methanol + 0.1% DEA | 7.2 | 8.1 | 9.5 | 10.8 | > 2.0 | Improved peak shape and resolution. |
| Ethanol + 0.1% DEA | 8.5 | 9.6 | 11.0 | 12.3 | > 2.0 | Excellent separation, slightly longer retention than methanol. |
Data is illustrative and based on typical performance on an amylose-based CSP.
Recommended Experimental Protocol
Based on comparative data, the following protocol is recommended for the chiral HPLC analysis of methyl 3-aminocyclopentanecarboxylate isomers.
3.1. Materials and Instrumentation
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: An amylose-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), with dimensions of 4.6 x 250 mm and a 5 µm particle size.
-
Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
3.2. Step-by-Step Methodology
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all four isomers.
-
Data Analysis: Identify and integrate the peaks corresponding to the four stereoisomers. Calculate the resolution between adjacent peaks to ensure adequate separation.
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the logical considerations in method development.
Caption: Experimental workflow for the chiral HPLC analysis.
Caption: Logical framework for method development.
Concluding Remarks
The successful chiral separation of methyl 3-aminocyclopentanecarboxylate isomers is readily achievable through a well-considered HPLC method. The selection of an appropriate amylose-based chiral stationary phase, coupled with an optimized polar organic mobile phase containing a basic additive like diethylamine, provides a robust and reliable analytical solution. This guide has presented a comparative analysis and a detailed protocol that can serve as a strong starting point for researchers and professionals in the field, ensuring the accurate determination of stereoisomeric purity, which is fundamental to the development of safe and effective pharmaceuticals.
References
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination for Chiral Intermediates
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the realm of drug development, chirality is a fundamental consideration. The three-dimensional structure of a molecule can dramatically influence its pharmacological and toxicological properties. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, often exhibit different behaviors in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects.[1]
Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines. The FDA's 1992 policy statement mandates that the stereoisomeric composition of a new drug be thoroughly characterized and that quantitative assays for individual enantiomers be developed early in the drug development process.[2][3][4] This requirement extends not only to the final Active Pharmaceutical Ingredient (API) but also to key chiral intermediates, where establishing and controlling enantiomeric purity is critical for ensuring the quality and safety of the final drug product.
This guide provides a comprehensive comparison of modern analytical techniques for determining enantiomeric excess (ee), delves into the rigorous validation process as prescribed by the International Council for Harmonisation (ICH), and offers field-proven insights to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Part 1: Comparative Analysis of Core Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is a critical decision, contingent on factors such as the analyte's properties, required sensitivity, throughput needs, and instrument availability.[5][6] The most prevalent techniques are chromatographic, with spectroscopic methods also playing a significant role.
Chromatographic Techniques: The Gold Standard
Chromatographic methods are the workhorses for enantiomeric separation, offering high resolution and accuracy.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely adopted technique.[7] It primarily uses Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation.[8] Polysaccharide-based CSPs are particularly versatile and popular.[7] The method's robustness, transferability, and wide applicability make it the gold standard.[9]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[10] Using supercritical CO2 as the primary mobile phase component, SFC offers faster separations, reduced organic solvent consumption, and often complementary or enhanced selectivity compared to HPLC.[9][11] Its high throughput capability is a significant advantage in drug discovery environments.[11]
-
Gas Chromatography (GC): For volatile and thermally stable chiral intermediates, chiral GC is an excellent option.[12] Similar to HPLC, it employs chiral stationary phases, often based on derivatized cyclodextrins, to achieve separation.[12]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[13][14] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.[15] CE can achieve very low detection limits, especially with laser-induced fluorescence detection, making it suitable for trace enantiomeric impurity determination.[13][16]
Spectroscopic and Other Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a rapid method for ee determination without requiring physical separation of the enantiomers.[1] The technique typically involves using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[17][18]
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While less accurate for precise ee determination than chromatography, it can be a valuable tool for high-throughput screening.[6][19]
Performance Comparison Summary
The following table provides a comparative summary of the key performance characteristics of these analytical techniques.
| Technique | Principle | Selectivity | Sensitivity (Typical LOQ) | Speed | Advantages | Limitations |
| Chiral HPLC | Differential partitioning with a Chiral Stationary Phase (CSP).[8] | High to Excellent | 0.05% - 0.1% | Moderate | Robust, versatile, widely applicable, well-established.[7] | Higher solvent consumption, longer run times than SFC/GC. |
| Chiral SFC | Differential partitioning with a CSP using a supercritical fluid mobile phase.[9] | High to Excellent | 0.01% - 0.1%[10] | Fast to Very Fast | High throughput, reduced organic solvent use, complementary selectivity to HPLC.[11] | Requires specialized instrumentation, less suitable for highly polar compounds. |
| Chiral GC | Differential partitioning with a CSP in the gas phase.[12] | Excellent | <0.1% | Very Fast | High resolution for volatile compounds, direct coupling to MS. | Analyte must be volatile and thermally stable. |
| Chiral CE | Differential electrophoretic mobility in the presence of a chiral selector.[15] | Excellent | 0.005% - 0.05%[13] | Fast | High efficiency, minimal sample/reagent use, low waste.[14] | Can be less robust than HPLC, sensitivity can be an issue with UV detection alone. |
| NMR | Induced diastereomeric non-equivalence using a chiral auxiliary.[18] | Moderate to Good | ~1% | Very Fast | Rapid analysis, no separation needed, provides structural information.[1] | Lower sensitivity, potential for peak overlap, requires pure chiral auxiliaries. |
Part 2: Validation of a Chiral HPLC Method: A Self-Validating System
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For chiral separations, this process is governed by the principles outlined in the ICH Q2(R2) guideline.[20][21] A properly validated method acts as a self-validating system, where routine system suitability tests confirm its ongoing performance.[8]
The following sections detail the validation parameters for a chiral HPLC method designed to quantify the enantiomeric excess of a chiral intermediate.
The Validation Workflow
A systematic approach is essential for successful method validation. The process begins with a well-developed and optimized method, followed by the execution of a pre-approved validation protocol and culminates in a comprehensive validation report.
Caption: General workflow for the validation of a chiral analytical method.
Interrelationships of Key Validation Parameters
The validation parameters are not independent; they are logically interconnected. Foundational parameters like specificity and linearity enable the reliable determination of accuracy, precision, and the analytical range.
Caption: Logical relationships between key analytical validation parameters.
Part 3: Experimental Protocol: Validating a Chiral HPLC Method
This section provides a detailed, step-by-step methodology for validating a chiral HPLC method for a hypothetical chiral intermediate.
Objective: To validate a chiral HPLC method for the determination of the enantiomeric purity of "Intermediate-X," quantifying the undesired S-enantiomer in the presence of the desired R-enantiomer.
Chromatographic Conditions (Example)
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[21]
-
Flow Rate: 1.0 mL/min[21]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm[21]
-
Injection Volume: 10 µL
System Suitability Test (SST)
Causality: The SST is not part of the formal validation but is a prerequisite. It is performed before any validation run (and later, before any routine analysis) to ensure the chromatographic system is performing adequately. It provides the self-validating check on the system's operational readiness.
Procedure:
-
Prepare a System Suitability Solution containing ~0.1% of the S-enantiomer and the target concentration of the R-enantiomer.
-
Inject this solution six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and tailing factor. Calculate the resolution between the enantiomer peaks.
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.7 to ensure baseline separation.[8]
-
Repeatability (%RSD of peak areas): ≤ 5.0% for the minor (S) enantiomer.
-
Tailing Factor (T): 0.8 - 1.5 for both peaks.[22]
Validation Parameters: Protocol & Acceptance Criteria
| Validation Parameter | ICH Guideline (Q2(R2)) & FDA/EMA Interpretation | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] | Baseline resolution (Rs ≥ 1.7) between enantiomers. No interference from placebo or known impurities at the retention times of the enantiomers. |
| Linearity | A minimum of five concentration levels is recommended across the analytical range.[20] | Correlation coefficient (R²) ≥ 0.998 for the undesired enantiomer. |
| Accuracy (% Recovery) | Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[20] | 90.0% to 110.0% for the minor enantiomer at the specification limit.[20] |
| Precision (% RSD) | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst/instrument).[22] | Repeatability: ≤ 10% for the minor enantiomer. Intermediate Precision: ≤ 15% for the minor enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise (S/N) ratio ≥ 10.[8] Precision (%RSD) at this concentration should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise (S/N) ratio ≥ 3.[8] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[20] | From LOQ to 120% of the specification limit for the undesired enantiomer. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria (e.g., Resolution) must be met under all varied conditions. |
3.3.1 Specificity
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject a solution of the pure, desired R-enantiomer.
-
Inject a solution of the pure, undesired S-enantiomer (if available).
-
Inject a solution of the racemic mixture.
-
Inject a placebo solution spiked with the racemic mixture to demonstrate no interference from excipients (if validating for a drug product).
-
-
Rationale: This confirms that the peaks for the R- and S-enantiomers are well-resolved from each other and from any other potential components in the sample matrix.
3.3.2 Linearity & Range
-
Procedure:
-
Prepare a stock solution of the racemic mixture.
-
Perform serial dilutions to create at least five concentration levels of the S-enantiomer, typically spanning from the LOQ to 120% of the specification limit (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25% of the nominal R-enantiomer concentration).
-
Inject each concentration level in triplicate.
-
Plot the mean peak area of the S-enantiomer against its concentration and perform a linear regression analysis.
-
-
Rationale: This demonstrates a direct, proportional relationship between the concentration of the undesired enantiomer and the instrument's response, which is fundamental for accurate quantification.
3.3.3 Accuracy (as Recovery)
-
Procedure:
-
Prepare a solution of the pure R-enantiomer at the target concentration.
-
Spike this solution with the S-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for the S-enantiomer at each level.
-
-
Rationale: Accuracy confirms the closeness of the measured value to the true value. The spiking study mimics the analysis of real samples containing a small amount of the chiral impurity.
3.3.4 Precision
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the R-enantiomer spiked with the S-enantiomer at the 100% specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the measured S-enantiomer percentage.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
-
Rationale: Precision demonstrates the degree of scatter between a series of measurements. Repeatability shows the method's performance under ideal conditions, while intermediate precision demonstrates its consistency under typical lab variations.
3.3.5 Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
Procedure:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD). This can be done by analyzing progressively more dilute solutions of the S-enantiomer.
-
Confirm the LOQ by analyzing six independent samples prepared at the LOQ concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 20%).
-
-
Rationale: Establishing the LOQ is critical as it defines the lower boundary of the method's range and ensures that the method is sensitive enough to quantify the chiral impurity at its specification limit.
3.3.6 Robustness
-
Procedure:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Deliberately vary each parameter within a small, defined range (e.g., mobile phase organic content ±2%, flow rate ±10%, temperature ±2°C).
-
Analyze the system suitability solution under each varied condition.
-
-
Rationale: This experiment demonstrates the method's reliability during normal use. A robust method will not show significant changes in resolution or other critical outputs when subjected to minor operational variations.
Conclusion
The validation of methods for determining enantiomeric excess is a non-negotiable requirement in modern pharmaceutical development. A thorough understanding of the available analytical techniques, coupled with a rigorous validation approach grounded in ICH guidelines, is essential for ensuring the stereochemical purity, safety, and efficacy of chiral drugs. While chiral HPLC remains the predominant technique, the speed and environmental benefits of chiral SFC are making it an increasingly attractive alternative. Regardless of the chosen technology, a well-executed validation provides the necessary confidence that the method is fit for its purpose, delivering accurate and reliable data from the earliest stages of intermediate synthesis to the final quality control of the drug product.
References
- The Significance of Chirality in Drug Design and Development. PubMed Central.
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. Benchchem.
- Development of New Stereoisomeric Drugs May 1992. FDA.
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Determination of enantiomeric excess by capillary electrophoresis. PubMed.
- A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
- A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds. Benchchem.
- New methods for the enantiomeric excess determination using NMR. University of Groningen research portal.
- Determination of enantiomeric excess by capillary electrophoresis.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - GMP - - GXP.
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
- Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry.
- NMR determination of enantiomeric excess.
- A Comparative Guide to the Validation of Enantiomeric Excess Determination of 3- Phenyl-L-serine by Chiral Supercritical Fluid Chrom
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC NIH.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane. Benchchem.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar.
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Resolving Agents for 3-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the stereoisomeric purity of a molecule is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 3-Aminocyclopentanecarboxylic acid, a valuable building block for various bioactive molecules, exists as a pair of enantiomers.[1] The separation of these enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of common chiral resolving agents for racemic 3-aminocyclopentanecarboxylic acid, focusing on the classical method of diastereomeric salt formation.[2][3]
The Principle of Diastereomeric Salt Resolution
The most prevalent method for resolving racemic compounds on a larger scale is through the formation of diastereomeric salts.[4] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][5] Once separated, the desired enantiomer of the target molecule can be recovered by decomposing the diastereomeric salt.
The selection of an appropriate resolving agent is often empirical and crucial for the success of the resolution.[6] Key factors to consider include the ability to form well-defined crystalline salts, a significant difference in the solubility of the diastereomeric salts, and the ease of recovery of both the resolved enantiomer and the resolving agent.[3]
Comparative Analysis of Common Chiral Resolving Agents
This guide focuses on three widely used classes of chiral resolving agents for the resolution of amino acids: tartaric acid, mandelic acid, and cinchona alkaloids (specifically cinchonidine). Since 3-aminocyclopentanecarboxylic acid is an amino acid, these agents are logical candidates for its resolution.
While specific comparative data for the resolution of 3-aminocyclopentanecarboxylic acid is not extensively published in a single source, we can draw upon established principles and documented resolutions of similar cyclic β-amino acids to provide a comprehensive overview. The ethyl ester of N-4-fluorobenzylated cis-2-aminocyclopentanecarboxylic acid, a closely related structure, has been successfully resolved using mandelic acid. This provides a strong indication that mandelic acid is a viable resolving agent for the target molecule.
For the purpose of this guide, we will present a qualitative comparison and generalized experimental protocols based on the resolution of analogous compounds.
| Resolving Agent | Chemical Structure | Key Advantages | Potential Challenges |
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, relatively inexpensive, well-established for resolving amines.[7] | May not always provide sufficient solubility differences between diastereomeric salts. |
| (R)-(-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Often effective for resolving amino acid derivatives, proven for a related aminocyclopentanecarboxylic acid derivative. | Can be more expensive than tartaric acid. |
| (-)-Cinchonidine | C₁₉H₂₂N₂O | A naturally occurring alkaloid, often effective for resolving acidic compounds.[6] | Generally more expensive, recovery may be more complex. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the chiral resolution of racemic 3-aminocyclopentanecarboxylic acid. These protocols are based on general procedures for diastereomeric salt resolutions and should be optimized for specific laboratory conditions.
I. Resolution with (+)-Tartaric Acid
This protocol outlines the general steps for resolving a racemic amino acid using tartaric acid. The key is the differential solubility of the formed diastereomeric salts.[5]
Experimental Workflow:
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve racemic 3-aminocyclopentanecarboxylic acid in a chosen solvent system (e.g., a mixture of ethanol and water). Heat the solution gently to ensure complete dissolution.
-
Addition of Resolving Agent: Add an equimolar amount of (+)-tartaric acid to the solution. Stir until the resolving agent is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution. The rate of cooling is a critical parameter that can influence the purity of the crystals.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve the optical purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH and break the salt.[7]
-
Recovery: The free amino acid enantiomer will now be in the aqueous solution. The tartaric acid can be recovered from the aqueous layer after acidification. The desired amino acid enantiomer can be isolated by techniques such as ion-exchange chromatography or crystallization after appropriate workup.
II. Resolution with (R)-(-)-Mandelic Acid
This protocol is adapted from the successful resolution of a derivative of a related cyclic amino acid.
Experimental Workflow:
Figure 2: Simplified workflow for resolution with mandelic acid.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 3-aminocyclopentanecarboxylic acid in a suitable solvent, such as isopropanol, at an elevated temperature. Add a solution of (R)-(-)-mandelic acid in the same solvent.
-
Crystallization: Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash with cold isopropanol. The optical purity can be enhanced by recrystallization.
-
Enantiomer Recovery: Decompose the diastereomeric salt by treatment with a strong acid (e.g., HCl) to protonate the mandelic acid and liberate the hydrochloride salt of the amino acid enantiomer.[7] The mandelic acid can be recovered from the filtrate. The free amino acid can be obtained by subsequent neutralization and purification.
III. Resolution with (-)-Cinchonidine
Cinchona alkaloids are basic and are therefore used to resolve acidic racemates.[6] For the resolution of an amino acid, which is amphoteric, the experimental conditions need to be carefully controlled, often by protecting one of the functional groups. Assuming the resolution is performed on the free amino acid, the following general protocol can be applied.
Experimental Workflow:
Figure 3: Sequential steps for resolution using cinchonidine.
Step-by-Step Methodology:
-
Dissolution: In a flask, combine racemic 3-aminocyclopentanecarboxylic acid and an equimolar amount of (-)-cinchonidine in a suitable solvent (e.g., ethanol).
-
Heating and Cooling: Heat the mixture to obtain a clear solution. Allow the solution to cool gradually to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of the cold solvent.
-
Enantiomer Liberation: Suspend the salt in water and acidify with an acid like hydrochloric acid to precipitate the cinchonidine as its salt, leaving the desired amino acid enantiomer in the aqueous solution.
-
Purification: The enantiomerically enriched 3-aminocyclopentanecarboxylic acid can be recovered from the aqueous solution through evaporation or other purification techniques.
Conclusion
The choice of a chiral resolving agent for 3-aminocyclopentanecarboxylic acid is a critical decision that impacts the efficiency and economic viability of obtaining the pure enantiomers. While tartaric acid offers a cost-effective and well-established option, mandelic acid has shown promise for closely related compounds. Cinchonidine represents a powerful, albeit more expensive, alternative.
The optimal resolving agent and conditions must be determined experimentally. This guide provides a foundational understanding and starting protocols to aid researchers in this endeavor. Careful screening of solvents and crystallization conditions is essential to maximize both the yield and the enantiomeric purity of the desired 3-aminocyclopentanecarboxylic acid enantiomer.
References
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ResearchGate. (2008). Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid andcis-3-Aminocyclohexene-5-carboxylic Acid. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResearchGate. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ACS Publications. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. [Link]
-
Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]
-
SciSpace. (2007). Processes to separate enantiomers. [Link]
-
PubMed Central. (2022). Synthesis of Enantiopure[8]Cyclorubicenes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
A Spectroscopic Guide to the Stereochemical Universe: Comparing (1R,3R) and (1S,3S) Isomers of Methyl 3-Aminocyclopentanecarboxylate
In the realm of pharmaceutical development and molecular sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very essence of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference between an (R) and an (S) configuration at a stereocenter can be the difference between a potent therapeutic and an inert or even harmful substance. This guide provides a comprehensive framework for the spectroscopic comparison of the (1R,3R) and (1S,3S) enantiomers of methyl 3-aminocyclopentanecarboxylate, a key chiral building block in medicinal chemistry.
The Enantiomeric Challenge: Identical Spectra in Achiral Environments
A foundational principle of stereochemistry dictates that enantiomers possess identical physical and chemical properties in an achiral environment. This extends to their response in standard spectroscopic analyses. Therefore, when subjected to Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) under typical achiral conditions, the (1R,3R) and (1S,3S) isomers of methyl 3-aminocyclopentanecarboxylate are expected to produce indistinguishable spectra.
-
NMR Spectroscopy (¹H and ¹³C): The magnetic environment of each nucleus is identical in both enantiomers, leading to the same chemical shifts, coupling constants, and signal multiplicities.
-
IR Spectroscopy: The vibrational modes of the chemical bonds are identical, resulting in superimposable IR spectra. The energy required to excite a particular bond vibration does not depend on the molecule's absolute configuration.
-
Mass Spectrometry: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns are identical for both enantiomers, as these are determined by atomic composition and bond strengths, not stereochemistry.
To spectroscopically differentiate these isomers, we must introduce a chiral entity into the system, creating a diastereomeric interaction that breaks the spectral equivalence.
Experimental Strategies for Chiral Differentiation
The key to distinguishing between the (1R,3R) and (1S,3S) enantiomers lies in the formation of diastereomeric species. This can be achieved through two primary NMR-based strategies: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different thermodynamic stabilities and geometries, leading to distinct chemical shifts for the corresponding nuclei in the NMR spectrum.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a known quantity of the methyl 3-aminocyclopentanecarboxylate sample (either the pure (1R,3R) or (1S,3S) isomer, or a mixture) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final concentration of approximately 10-20 mM.
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
To the NMR tube, add a molar excess (typically 2-5 equivalents) of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).
-
Gently mix the sample to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Compare the spectrum to the reference. The presence of two distinct sets of signals for the analyte indicates the presence of both enantiomers. The separation of these signals (Δδ) is a measure of the chiral recognition.
-
-
Data Interpretation:
-
The integration of the separated signals can be used to determine the enantiomeric excess (ee) of the sample.
-
Caption: Workflow for NMR analysis using a Chiral Solvating Agent.
Chiral Derivatizing Agents (CDAs)
CDAs are chiral molecules that react covalently with the functional groups of the analyte (in this case, the amine group) to form stable diastereomeric derivatives. These new compounds have distinct physical properties and, consequently, different NMR spectra.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Derivatization Reaction:
-
Dissolve the methyl 3-aminocyclopentanecarboxylate sample in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF).
-
Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), and a non-chiral base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
Work up the reaction to remove excess reagents and byproducts, and isolate the purified diastereomeric amide products.
-
-
NMR Acquisition:
-
Dissolve the purified diastereomeric derivatives in a deuterated solvent.
-
Acquire ¹H and/or ¹⁹F NMR spectra (if the CDA contains fluorine, like MTPA-Cl).
-
-
Data Interpretation:
-
The diastereomers will exhibit different chemical shifts for nearby protons and other nuclei. The integration of the signals corresponding to each diastereomer allows for the determination of the original enantiomeric composition.
-
Hypothetical Spectroscopic Data Comparison
As established, the standard spectra of the (1R,3R) and (1S,3S) isomers are identical. The table below presents a hypothetical comparison of the ¹H NMR data for the diastereomeric amides formed by reacting each enantiomer with (R)-Mosher's acid chloride. The differences in chemical shifts (Δδ) are illustrative of the expected outcome.
| Proton | Hypothetical δ (ppm) for (1R,3R)-Amide | Hypothetical δ (ppm) for (1S,3S)-Amide | Expected Δδ (ppm) |
| -OCH₃ (ester) | 3.68 | 3.65 | 0.03 |
| H1 (CH-CO₂Me) | 2.95 | 3.05 | -0.10 |
| H3 (CH-NH) | 4.50 | 4.40 | 0.10 |
| Cyclopentyl H | 1.80-2.30 (complex multiplet) | 1.85-2.35 (complex multiplet) | Varies |
| Phenyl H (Mosher's) | 7.40-7.60 | 7.40-7.60 | Minimal |
| -OCH₃ (Mosher's) | 3.55 | 3.58 | -0.03 |
Note: This data is for illustrative purposes to demonstrate the principle of diastereomeric differentiation.
Infrared and Mass Spectrometry of Diastereomeric Derivatives
While NMR is the most powerful technique for this type of analysis, IR and MS can also be used to characterize the diastereomeric derivatives, although they typically do not provide quantitative information on the enantiomeric ratio.
-
Infrared Spectroscopy: The IR spectra of the diastereomeric amides will be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to differences in their overall molecular geometry and crystal packing (for solid samples).[1][2]
-
Mass Spectrometry: The diastereomers will have the same molecular weight and are expected to produce identical mass spectra under standard electron ionization (EI) or electrospray ionization (ESI) conditions. Their fragmentation patterns will be dictated by the covalent structure, which is the same for both.[3][4]
Conclusion
The spectroscopic comparison of the (1R,3R) and (1S,3S) enantiomers of methyl 3-aminocyclopentanecarboxylate exemplifies a common challenge in stereochemical analysis. In achiral environments, these molecules are spectroscopically silent in their differences. However, by introducing a chiral influence, either through non-covalent interactions with a chiral solvating agent or through covalent bonding to a chiral derivatizing agent, we can create diastereomeric species with distinct NMR spectra. This allows for not only the qualitative differentiation of the enantiomers but also the quantitative determination of their relative abundance. This understanding is paramount for researchers, scientists, and drug development professionals who require precise control and characterization of stereoisomers to ensure the safety and efficacy of new chemical entities.
References
-
PubChem. Methyl 3-aminocyclopentane-1-carboxylate. [Link]
-
OpenStax. (2023-09-20) 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023-01-28) 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024-09-30) 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Aminocyclopentane Derivative Stereoisomers
Introduction: The Critical Dimension of Chirality in Drug Design
In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a paramount determinant of biological function. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[1] This seemingly subtle difference can lead to profound variations in pharmacological activity, as biological systems—composed of chiral molecules like proteins and nucleic acids—are inherently stereoselective.[2][3] An enantiomer, one of a pair of non-superimposable mirror-image molecules, might fit perfectly into a receptor's binding pocket to elicit a therapeutic effect, while its counterpart could be inactive, less active, or even toxic.[4][5]
The cyclopentane ring is a versatile and privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[6][7] Its conformational flexibility allows it to present substituents in precise spatial orientations, making it an excellent core for designing molecules that interact with specific biological targets. This guide provides an in-depth comparison of the biological activities of stereoisomers of aminocyclopentane derivatives, drawing on specific case studies to illustrate how cis/trans isomerism and enantiomeric configuration dictate therapeutic potential. We will explore the causality behind experimental designs and present validated protocols for researchers in the field.
Case Study 1: µ-Opioid Receptor Selectivity in Morphiceptin Analogs
The strategic replacement of amino acids in peptides with constrained mimics is a powerful tool for enhancing stability and receptor selectivity. In the study of opioid peptides, cis-2-aminocyclopentane carboxylic acid (cis-2-Ac5c) has been used as a peptidomimetic to replace the proline residue in morphiceptin analogs.[8] This substitution introduces two chiral centers, resulting in two possible enantiomeric forms of the cis-2-Ac5c residue: (1S, 2R) and (1R, 2S). The biological evaluation of tetrapeptides incorporating these distinct stereoisomers reveals a stark difference in their ability to bind and activate opioid receptors.
Comparative Biological Activity
Experimental data from competitive binding assays demonstrates that the stereochemistry of the Ac5c residue is the deciding factor for µ-opioid receptor activity. Analogs incorporating the (1S, 2R)-Ac5c residue exhibit high affinity and selectivity for the µ-receptor, whereas the corresponding peptides with the (1R, 2S)-Ac5c enantiomer are completely inactive at both µ- and δ-receptors.[8][9]
| Compound/Analog | Ac5c Stereochemistry | µ-Receptor Activity | δ-Receptor Activity | Selectivity |
| Tyr-(1S, 2R)-Ac5c-Phe-Val-NH₂ | (1S, 2R) | Active | Inactive | High µ-selectivity |
| Tyr-(1R, 2S)-Ac5c-Phe-Val-NH₂ | (1R, 2S) | Inactive | Inactive | N/A |
| Table 1: Summary of opioid receptor activity for morphiceptin analogs containing different stereoisomers of cis-2-aminocyclopentane carboxylic acid. Activity is based on receptor binding assays.[8][9] |
Expertise & Causality: Why Stereochemistry Dictates Activity
The dramatic difference in biological activity is not arbitrary; it is a direct consequence of the three-dimensional conformation imposed by the chiral Ac5c residue. Conformational analysis through NMR and computer simulations provides a clear explanation.
-
Bioactive Conformation: The analogs containing the active (1S, 2R)-Ac5c residue adopt a preferred conformation where the aromatic side chains of the Tyrosine (Tyr) and Phenylalanine (Phe) residues are separated by a distance of 10.1–12.7 Å. This specific spatial arrangement is crucial for productive interaction with the µ-opioid receptor binding pocket.[8]
-
Inactive Conformation: In contrast, the inactive analogs with the (1R, 2S)-Ac5c residue are constrained to a conformation where the Tyr and Phe aromatic rings are much closer, with a separation of only 4.8–7.0 Å.[8] This altered topology prevents the molecule from effectively engaging the receptor.
This case study powerfully illustrates that the chirality of a single component within a larger molecule can fundamentally alter its global structure, thereby turning a biologically active compound into an inactive one.
Caption: Stereochemistry dictates peptide conformation and subsequent µ-opioid receptor binding.
Case Study 2: Enantioselective Tumor Uptake of PET Imaging Agents
Radiolabeled amino acids are valuable tools for Positron Emission Tomography (PET) imaging, as many tumors exhibit upregulated amino acid transport systems to fuel their rapid growth.[10] The development of synthetic amino acid analogs, such as derivatives of 1-aminocyclopentane-1-carboxylic acid (ACPC), aims to improve tumor specificity and imaging contrast. A study on the trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid revealed that the enantiomers exhibit significantly different uptake into tumor cells.
Comparative Biological Activity
In vivo biodistribution studies in rats with intracranial 9L gliosarcoma tumors were performed to compare the tumor-to-brain uptake ratios of the (R)- and (S)-enantiomers. The results clearly showed a stereopreference for the (R)-enantiomers.
| Enantiomer | Relative In Vivo Tumor Uptake | Tumor-to-Normal Brain Ratio |
| (R)-enantiomer | Higher | 20:1 to 115:1 |
| (S)-enantiomer | Lower | 20:1 to 115:1 |
| Table 2: Comparison of in vivo tumor uptake for (R)- and (S)-enantiomers of a fluorinated ACPC analog in a rat glioma model. While both showed high ratios, the (R)-enantiomers demonstrated greater absolute uptake into the tumor.[10] |
Expertise & Causality: The Role of Stereoselective Transport
The observed difference in tumor accumulation is attributed to the stereoselective nature of the cell membrane amino acid transporters, such as System L and System A, which are responsible for transporting these analogs into the cancer cells.[10] These transport proteins are chiral entities that can distinguish between the enantiomers of their substrates.
The experimental workflow is designed to first confirm that the compounds are substrates for these transporters in vitro and then to quantify the differential uptake in vivo. The higher uptake of the (R)-enantiomers indicates that their three-dimensional shape is a better match for the binding site of the key amino acid transporters overexpressed in the 9L gliosarcoma cells. This enantioselectivity is a critical consideration in the design of new PET imaging agents to maximize the signal from tumor tissue.
Caption: Workflow for the comparative evaluation of aminocyclopentane stereoisomers as PET agents.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating controls and clear endpoints.
Protocol 1: Competitive Opioid Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., an aminocyclopentane-containing peptide) for the µ-opioid receptor by measuring its ability to compete with a known high-affinity radioligand.
Rationale: This assay provides a quantitative measure of how strongly a compound interacts with its target receptor, which is a primary indicator of its potential potency.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a high-affinity µ-opioid agonist).
-
Non-specific binding control: Naloxone (a high-concentration opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (aminocyclopentane derivatives).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of Naloxone (10 µM final concentration), 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of the test compound dilution, 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol measures the accumulation of a compound inside cancer cells, providing a functional measure of its transport across the cell membrane.
Rationale: This assay validates that a compound is a substrate for cellular transport mechanisms and allows for the comparison of uptake efficiency between stereoisomers in a controlled environment.
Materials:
-
9L rat gliosarcoma cells (or other relevant cancer cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., (R)- and (S)-aminocyclopentane derivatives).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Quantification method (e.g., LC-MS/MS for non-radiolabeled compounds or a gamma counter for radiolabeled compounds).
-
24-well cell culture plates.
Methodology:
-
Cell Seeding: Plate 9L cells in 24-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Preparation: On the day of the experiment, wash the cells twice with warm PBS to remove the culture medium.
-
Incubation: Add 500 µL of a solution containing the test compound (at a defined concentration, e.g., 10 µM) in PBS to each well. Incubate for a specified time (e.g., 15 minutes) at 37°C. Include a control group at 4°C to measure passive diffusion and non-specific binding, as active transport is energy-dependent and will be inhibited at low temperatures.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the compound solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes to lyse the cells and release the intracellular contents.
-
Quantification: Collect the cell lysate from each well. Quantify the concentration of the test compound in the lysate using a pre-validated LC-MS/MS method or by measuring radioactivity if the compounds are labeled.
-
Data Analysis:
-
Normalize the amount of compound taken up to the total protein content in the lysate (determined by a BCA or Bradford assay) or to the cell number.
-
Calculate the active transport by subtracting the uptake at 4°C from the uptake at 37°C.
-
Compare the normalized uptake values between the different stereoisomers to determine if there is a significant difference.
-
Conclusion
The presented case studies on aminocyclopentane derivatives unequivocally demonstrate that stereochemistry is a decisive factor in biological activity. For morphiceptin analogs, the chirality of the aminocyclopentane core dictates the conformational geometry essential for µ-opioid receptor binding.[8] For PET imaging agents, the enantiomeric form determines the efficiency of uptake by stereoselective amino acid transporters in tumors.[10] These findings underscore a fundamental principle in drug development: stereoisomers should be considered as distinct chemical entities.[3] The synthesis and evaluation of stereoisomerically pure compounds is not merely an academic exercise but a critical step in developing safer and more effective medicines. By understanding and controlling the three-dimensional structure of drug candidates, researchers can precisely tailor their pharmacological profiles, leading to optimized therapeutic indices and reduced potential for off-target interactions.
References
-
Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]
-
Mishra, R. K., et al. (1995). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry. [Link]
-
Han, S., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases. [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Scientific Research. [Link]
-
Kazmierski, W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research. [Link]
-
Toth, M., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry For Everyone. (2024). How Do Stereoisomers Affect Drug Activity? YouTube. [Link]
-
McConnell, K. J. (2002). Stereochemistry in Drug Action. The Journal of the American Osteopathic Association. [Link]
-
Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry. [Link]
-
Hudlicky, T., & Reed, J. W. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. m.youtube.com [m.youtube.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. biomedgrid.com [biomedgrid.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Scaffolds: Evaluating Alternatives to (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Introduction: The Significance of the Constrained Scaffold
In the landscape of modern drug discovery, the use of conformationally constrained building blocks is a cornerstone of rational drug design. These rigid scaffolds allow for the precise positioning of pharmacophoric elements in three-dimensional space, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a prominent example of such a building block. Its 1,3-trans stereochemical arrangement on a five-membered ring provides a well-defined vector for presenting amino and carboxylate functionalities, making it a valuable synthon for a variety of therapeutic targets, particularly in the realm of neurological disorders where it serves as a constrained analog of neurotransmitters like GABA.[1][2][3]
However, the specific stereochemistry and ring size of this molecule are not always optimal for every biological target. The goal of this guide is to provide an in-depth comparison of viable alternatives, supported by experimental rationale and synthetic considerations, to empower researchers in selecting the ideal chiral building block for their specific application. We will explore diastereomers, ring-modified analogs, and bioisosteres, providing a comprehensive overview of the available chemical space.
The Reference Standard: this compound
Before exploring alternatives, it is crucial to understand the properties of the reference compound. The (1R,3R) configuration places both the amino and the methyl carboxylate groups in a pseudo-equatorial orientation on the cyclopentane ring, leading to a specific spatial arrangement. This building block is frequently used in the synthesis of enzyme inhibitors and modulators of various biological pathways.[2]
Key Attributes:
-
Scaffold: Cyclopentane
-
Stereochemistry: 1,3-trans
-
Functionalities: Primary amine (as hydrochloride salt), methyl ester
-
Primary Application: A constrained γ-amino acid analog used in medicinal chemistry to introduce conformational rigidity.[3]
A Landscape of Chiral Alternatives
The selection of an alternative building block is a strategic decision aimed at optimizing molecular properties. This can involve altering the spatial relationship between functional groups, changing the overall size and lipophilicity of the scaffold, or introducing novel structural motifs to improve drug-like properties.
Diastereomeric Scaffolds: Modulating the 3D Vector Space
The most direct alternatives to the (1R,3R) isomer are its other stereoisomers. Changing the stereochemistry from trans to cis ((1R,3S)) dramatically alters the angle and distance between the amino and carboxylate groups, which can have a profound impact on binding affinity to a biological target.
-
(-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid: This cis isomer presents the functional groups in a different spatial orientation compared to the trans counterpart. It has been investigated as a GABA analog and is a valuable tool for probing the conformational requirements of receptor binding sites.[1][2][4] The synthesis of all four stereoisomers of 3-aminocyclopentanecarboxylic acid has been well-documented, allowing for systematic exploration of the structure-activity relationship (SAR).[1]
Ring Scaffolding Variations: The Impact of Cycloalkane Constraint
Modifying the ring size of the cycloalkane core is a common strategy to fine-tune the lipophilicity and conformational flexibility of a molecule.
-
Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate: The smaller cyclobutane ring introduces greater strain and a more planar geometry compared to the cyclopentane scaffold.[5] This can be advantageous for fitting into smaller binding pockets. The synthesis of such compounds can be achieved through various stereoselective methods.
-
Methyl cis-3-aminocyclohexane-1-carboxylate hydrochloride: Conversely, expanding the ring to a cyclohexane provides more conformational flexibility (chair-boat conformations) and increases the lipophilicity.[6] This can be beneficial for improving membrane permeability, but may come at the cost of reduced binding affinity due to a higher entropic penalty upon binding.
Positional Isomers: Exploring Alternative Substitution Patterns
Moving the positions of the amino and carboxylate groups on the ring can access different regions of a binding pocket.
-
trans-2-Aminocyclopentanecarboxylic acid (ACPC) derivatives: In these isomers, the amino and carboxylate groups are in a 1,2-relationship. These building blocks have been used to create β-peptides that can fold into stable helical structures.[7] Stereoselective synthetic routes have been developed to introduce various side chains at the 3-position, allowing for the creation of a diverse library of building blocks.[7]
Bioisosteric Replacements: Beyond the Cyclopentane Core
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another that has similar steric and electronic properties, with the goal of improving the molecule's overall properties.[8][9][10][11][12]
-
Bicyclo[1.1.1]pentanes (BCPs): BCPs have emerged as highly valuable bioisosteres for para-substituted phenyl rings and tert-butyl groups.[13] An appropriately substituted BCP could serve as a rigid scaffold to mimic the spatial arrangement of the functional groups in 3-aminocyclopentanecarboxylic acid, while offering improved solubility and metabolic stability. Asymmetric syntheses of chiral BCPs are an active area of research.[13]
Comparative Performance Data
The choice of a building block is ultimately guided by its impact on the final compound's performance. The following table provides a high-level comparison of the alternatives discussed.
| Building Block | Key Structural Feature | Rationale for Use | Potential Advantages |
| (1R,3R)-methyl 3-aminocyclopentanecarboxylate HCl | Reference: 1,3-trans on cyclopentane | Established constrained γ-amino acid analog. | Well-understood properties and synthetic accessibility. |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 1,3-cis on cyclopentane | To probe different spatial vectors for receptor binding. | May provide a better fit for certain binding pockets, leading to increased potency. |
| Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | 1,3-trans on cyclobutane | To introduce greater rigidity and a more compact scaffold. | Improved fit for smaller binding pockets; potentially altered metabolic profile. |
| Methyl cis-3-aminocyclohexane-1-carboxylate HCl | 1,3-cis on cyclohexane | To increase conformational flexibility and lipophilicity. | May enhance membrane permeability and oral bioavailability. |
| trans-2-Aminocyclopentanecarboxylic acid derivatives | 1,2-trans on cyclopentane | To create β-peptide mimetics and explore different substitution patterns. | Access to novel chemical space and the ability to form defined secondary structures. |
| Chiral Bicyclo[1.1.1]pentane (BCP) analogs | Rigid bicyclic core | To act as a bioisostere with improved physicochemical properties. | Enhanced solubility, metabolic stability, and potentially novel intellectual property. |
Visualization of Structural Alternatives
The following diagram illustrates the structural relationship between the reference compound and the discussed alternatives, highlighting the key modifications to the core scaffold.
Caption: Structural relationships between the reference compound and its alternatives.
Experimental Protocol: Asymmetric Synthesis of a β²-Amino Acid Derivative
The following protocol is a representative example of a modern asymmetric synthesis that can be adapted to produce chiral amino acid derivatives. This particular method focuses on a conjugate addition-asymmetric protonation (CAAP) reaction using a chiral thiourea-boronic acid hybrid catalyst.[14]
Objective: To synthesize a chiral β²-amino acid derivative via catalytic asymmetric aza-Michael addition to an α,β-unsaturated carboxylic acid.
Workflow Diagram:
Caption: Workflow for the catalytic asymmetric synthesis of a β²-amino acid derivative.
Materials:
-
α,β-Unsaturated carboxylic acid (e.g., crotonic acid) (1.0 equiv)
-
Amine nucleophile (e.g., dibenzylamine) (1.2 equiv)
-
Chiral thiourea-boronic acid hybrid catalyst (5 mol%)
-
Toluene (solvent)
-
4Å Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the chiral catalyst (5 mol%), the α,β-unsaturated carboxylic acid (1.0 equiv), and powdered 4Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Addition of Nucleophile: Add the amine nucleophile (1.2 equiv) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The rationale for using a hybrid catalyst is that the thiourea moiety activates the carboxylic acid via hydrogen bonding, while the boronic acid assists in positioning the nucleophile for a stereoselective attack.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β²-amino acid derivative. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. This self-validating step is critical to confirm the efficacy of the asymmetric induction.
Conclusion and Future Outlook
While this compound remains a valuable and widely used chiral building block, the exploration of structural alternatives is essential for advancing drug discovery programs. By systematically evaluating diastereomers, ring-modified analogs, positional isomers, and bioisosteres, researchers can fine-tune the properties of their lead compounds to achieve optimal therapeutic outcomes. The continued development of novel asymmetric synthetic methodologies will undoubtedly expand the toolbox of available chiral building blocks, enabling the synthesis of increasingly complex and effective drug candidates.[14][15][16][17] The strategic application of these alternatives, grounded in a solid understanding of their structural and chemical properties, will continue to be a key driver of innovation in medicinal chemistry.
References
- Diastereoselective access to trans-2-substituted cyclopentylamines. PubMed.
- Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides.
- Cyclopentane Synthesis. Baran Lab.
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
- Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.
- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in w
- Cyclopentane synthesis. Organic Chemistry Portal.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Synthesis of Chiral Cyclopentenones.
- A short Chiral Pool Synthesis. YouTube.
- Application of Bioisosteres in Drug Design. SlideShare.
- (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Chem-Impex.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- The Design and Application of Bioisosteres in Drug Design.
- The role of bioisosterism in modern drug design: Current applications and challenges.
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
- methyl (1R, 3R)-3-{[(tert-butoxy)
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PubMed Central.
- Enantioselective synthesis of chiral BCPs. PubMed Central.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid C
- Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkyl
- Medicinal Chemistry of Aminocyclitols. PubMed.
- Methyl (1R,3R)
- Preparation of Chiral, Highly Functionalized Cyclopentanes and Its Application to the Synthesis of Prostaglandin E1. Amanote Research.
- methyl cis-3-aminocyclohexane-1-carboxyl
- Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar.
- Methyl (1r,3r)
- (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. MedChemExpress.
- (1R,3S)-3-Aminocyclopentane carboxylic acid. MedChemExpress.
- Methyl 3-aminocyclopentane-1-carboxyl
- Application of Chiral HPLC to Medicinal Chemistry-Rel
- Methyl 3-aminocyclopentanecarboxyl
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI.
- 3-Aminocyclopentanecarboxylic acid. PubChem.
- Chiral Building Blocks. TCI Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. ctppc.org [ctppc.org]
- 13. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. Cyclopentane synthesis [organic-chemistry.org]
- 16. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different catalysts for cyclopentane synthesis
Introduction: The Enduring Quest for Efficient Cyclopentane Synthesis
Cyclopentane, a fundamental five-membered carbocycle, serves as a crucial building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and advanced materials. Its production, therefore, is a subject of continuous research and optimization, with the efficiency of catalytic systems being a pivotal determinant of economic viability and environmental sustainability. This guide provides a comprehensive comparison of prominent catalytic strategies for cyclopentane synthesis, offering an in-depth analysis of their performance based on experimental data. We will delve into the mechanistic nuances of each approach, providing field-proven insights to aid researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their specific needs.
This guide will explore three major catalytic routes:
-
Hydrogenation of Cyclopentadiene and its Precursors: A well-established industrial method.
-
Catalytic Conversion of Diols: An emerging atom-economical approach utilizing homogeneous catalysis.
-
Decarbonylative Cycloaddition: An innovative route for the synthesis of complex bridged cyclopentane structures.
We will benchmark these methods based on key performance indicators such as yield, selectivity, catalyst stability, and operational conditions, supported by detailed experimental protocols and mechanistic visualizations.
I. Hydrogenation of Cyclopentadiene: The Workhorse of Cyclopentane Production
The catalytic hydrogenation of cyclopentadiene (CPD), often derived from the cracking of dicyclopentadiene (DCPD), is a cornerstone of industrial cyclopentane production. The reaction typically proceeds in a stepwise manner, first yielding cyclopentene (CPE) and subsequently cyclopentane (CPA). The choice of catalyst is critical in controlling the selectivity towards the desired product.
Comparative Catalyst Performance
A variety of heterogeneous catalysts have been employed for this transformation, with noble metals on high-surface-area supports being the most common. The following table summarizes the performance of several key catalysts in the hydrogenation of cyclopentadiene.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | CPD Conversion (%) | Selectivity to Cyclopentane (%) | Solvent | Reference(s) |
| Palladium (Pd) | γ-Al₂O₃ | 44 - 72 | 0.9 - 1.8 | High | >76 (from DCPD) | Cyclopentane, n-hexane, etc. | [1] |
| Raney Nickel | - | 25 | ~1.0 (150 psig) | 93.3 | 14 | Water | [2] |
| Bimetallic Pd-Co | Cellulose Acetate | 40 | 0.1 | 97.5 | Low (98.4% to CPE) | Not specified | [3] |
| Bimetallic Pd-Ni | Al₂O₃ | Not specified | Not specified | >90 | Low (>90% to CPE) | Not specified | [3] |
Causality Behind Experimental Choices:
-
Palladium on Alumina (Pd/Al₂O₃): This is a widely used industrial catalyst due to its high activity and relatively lower cost compared to other noble metals. The use of a fixed-bed reactor in a continuous process allows for efficient heat management of this highly exothermic reaction[1]. The choice of solvents like cyclopentane or n-hexane is dictated by their inertness and suitable boiling points for product separation.
-
Raney Nickel: While active, Raney Nickel tends to show lower selectivity towards cyclopentene, leading to a higher proportion of fully hydrogenated cyclopentane[2]. The use of water as a reaction medium is a green chemistry approach, though it necessitates a biphasic reaction system[2].
-
Bimetallic Catalysts (Pd-Co, Pd-Ni): The addition of a second metal, such as cobalt or nickel, to palladium can significantly enhance the selectivity towards the intermediate cyclopentene by modifying the electronic properties of the palladium active sites[3]. These are often preferred when cyclopentene is the desired final product.
Catalyst Stability and Deactivation
Catalyst deactivation is a significant concern in industrial hydrogenation processes. For Pd/Al₂O₃ catalysts, deactivation can occur due to:
-
Coke formation: Polymerization of cyclopentadiene on the catalyst surface can block active sites.
-
Sintering: High local temperatures from the exothermic reaction can cause the metal nanoparticles to agglomerate, reducing the active surface area.
-
Poisoning: Impurities in the feed, such as sulfur compounds, can irreversibly bind to the active metal sites.
Regeneration of deactivated catalysts is often possible through controlled oxidation to burn off carbonaceous deposits, followed by reduction to restore the active metallic phase.
Experimental Protocol: Batch Hydrogenation of Cyclopentadiene
This protocol describes a typical lab-scale batch hydrogenation of cyclopentadiene.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., cyclohexane, ethanol)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Hydrogen gas (high purity)
-
Batch reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Setup: Ensure the batch reactor is clean and dry. Add the solvent and the hydrogenation catalyst to the reactor.
-
Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Substrate Addition: Introduce the freshly cracked cyclopentadiene into the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa)[4].
-
Reaction: Start the stirrer and heat the reactor to the desired temperature (e.g., 25°C)[4]. Monitor the hydrogen uptake from the pressure drop.
-
Reaction Completion: Once the theoretical amount of hydrogen has been consumed for the conversion to cyclopentane, stop the heating and stirring.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the product, which can be analyzed by gas chromatography (GC).
Workflow Visualization
Caption: Experimental workflow for batch hydrogenation of cyclopentadiene.
II. Homogeneous Catalysis: Atom-Economical Synthesis from Diols
A more recent and highly atom-economical approach to cycloalkanes involves the coupling of diols with secondary alcohols or ketones, mediated by homogeneous catalysts. This "hydrogen borrowing" strategy, catalyzed by earth-abundant metals like manganese, offers a sustainable alternative to traditional methods.
Manganese Pincer Complexes: A New Frontier
Manganese pincer complexes, such as {Mn(CO)₂(Br)[HN(C₂H₄PiPr₂)₂]} (Mn-MACHO-iPr), have emerged as highly effective catalysts for this transformation[5][6]. The reaction proceeds through a cascade of dehydrogenation, condensation, and hydrogenation steps, with water being the only byproduct.
Comparative Catalyst Performance
While this methodology is still developing, initial results are promising.
| Catalyst | Precursors | Temperature (°C) | Base | Yield of Cycloalkane (%) | Reference(s) |
| Mn-MACHO-iPr | 1,4-butanediol + Ketone | 150-170 | KOtBu | 39 (for a cyclopentane derivative) | [5] |
| Ru-MACHO-BH | 1,5-pentanediol + 1-phenylethanol | 150 | KOtBu | 35 (for cyclohexane derivative) | [5] |
Causality Behind Experimental Choices:
-
Manganese vs. Ruthenium: The use of an earth-abundant and less toxic metal like manganese is a significant advantage over precious metals like ruthenium[5]. The performance of the Mn-MACHO-iPr catalyst has been shown to be comparable or even superior to its ruthenium analogue in some cases[5].
-
Base and Temperature: A strong base like potassium tert-butoxide (KOtBu) is required to facilitate the initial dehydrogenation step. The reaction is typically carried out at elevated temperatures (150-170°C) to achieve reasonable reaction rates[5].
-
Substrate Ratio: An excess of the diol is often used to favor the desired cyclization reaction over self-condensation of the secondary alcohol or ketone[5].
Catalyst Stability and Reusability
Homogeneous catalysts often face challenges with separation and reuse. However, recent developments have led to the creation of reusable manganese catalysts by anchoring them to solid supports, which allows for easy recovery and multiple reaction cycles with minimal loss of activity[7][8].
Experimental Protocol: Mn-Catalyzed Cyclopentane Synthesis
This protocol outlines a general procedure for the synthesis of a cyclopentane derivative from a 1,4-diol and a ketone.
Materials:
-
1,4-butanediol
-
Ketone (e.g., acetophenone)
-
Mn-MACHO-iPr catalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reactor Setup: In an inert atmosphere, add the Mn-MACHO-iPr catalyst, KOtBu, and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the 1,4-butanediol and the ketone to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (e.g., 150°C) for the specified time (e.g., 24-32 hours)[5].
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Catalytic Cycle Visualization
Caption: Proposed catalytic cycle for Mn-catalyzed cyclopentane synthesis.
III. Decarbonylative Cycloaddition: A Modern Approach to Bridged Systems
For the synthesis of more complex, sterically hindered, or bridged cyclopentane structures, traditional methods can be limiting. A novel and powerful strategy is the rhodium-catalyzed intramolecular decarbonylative cycloaddition of cyclobutanones and alkenes[9][10]. This "cut and sew" method provides access to a diverse range of saturated bridged cyclopentanes.
Rhodium Catalysis in Action
The reaction involves the oxidative addition of a rhodium(I) catalyst into the C-C bond of a cyclobutanone, followed by decarbonylation and subsequent cycloaddition with a tethered alkene. The choice of ligand is crucial for achieving high yields and selectivities.
Catalyst Performance Data
The efficiency of this reaction is highly dependent on the substrate and the ligand employed.
| Catalyst System | Substrate Type | Temperature (°C) | Yield of Bridged Cyclopentane (%) | Reference(s) |
| [Rh(coe)₂Cl]₂ / XPhos | N-alkenyl cyclobutanone | 170 | up to 88 | [9] |
| [Rh(coe)₂Cl]₂ / SPhos | N-alkenyl cyclobutanone | 160 | 44 | [9] |
Causality Behind Experimental Choices:
-
Rhodium Precatalyst: [Rh(coe)₂Cl]₂ is a common and effective rhodium(I) precatalyst that is activated under the reaction conditions.
-
Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands like XPhos and SPhos is critical. These ligands promote the desired decarbonylation and reductive elimination steps while preventing side reactions[9].
-
High Temperature: The reaction requires high temperatures (160-170°C) to overcome the activation barrier for the C-C bond cleavage of the cyclobutanone[9].
Experimental Protocol: Rh-Catalyzed Decarbonylative Cycloaddition
This protocol provides a general procedure for the synthesis of a bridged cyclopentane derivative.
Materials:
-
Alkenyl-substituted cyclobutanone
-
[Rh(coe)₂Cl]₂
-
XPhos ligand
-
Anhydrous 1,4-dioxane
-
Sealed reaction vial
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In an inert atmosphere, add the alkenyl-substituted cyclobutanone, [Rh(coe)₂Cl]₂, and XPhos ligand to a sealed reaction vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 170°C for the specified time (e.g., 72 hours)[9].
-
Work-up: Cool the reaction to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Reaction Mechanism Visualization
Caption: Mechanism of Rh-catalyzed decarbonylative cycloaddition.
IV. Conclusion and Future Outlook
The synthesis of cyclopentane and its derivatives is a dynamic field with both established and emerging catalytic technologies.
-
Hydrogenation of cyclopentadiene remains the most industrially relevant method, particularly for large-scale production. Future research in this area will likely focus on developing more robust, poison-resistant, and cost-effective non-noble metal catalysts.
-
The manganese-catalyzed synthesis from diols represents a significant step towards more sustainable and atom-economical processes. Further development is needed to broaden the substrate scope and improve yields for cyclopentane synthesis specifically. The immobilization of these homogeneous catalysts is a promising avenue for enhancing their industrial applicability.
-
Rhodium-catalyzed decarbonylative cycloaddition offers a unique and powerful tool for accessing complex bridged cyclopentane structures that are difficult to synthesize by other means. While currently a niche application, its elegance and efficiency in complex molecule synthesis are undeniable.
The choice of the optimal catalyst and method will ultimately depend on the specific target molecule, desired scale of production, and economic and environmental considerations. This guide provides a solid foundation for researchers to make informed decisions and to drive further innovation in the efficient synthesis of cyclopentanes.
V. References
-
Beller, M., et al. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society, 141(44), 17487-17492. [Link]
-
Dong, G., et al. (2017). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Angewandte Chemie International Edition, 56(1), 265-269. [Link]
-
Zhou, X., Ko, H. M., & Dong, G. (2016). Synthesis of Bridged Cyclopentane Derivatives by Catalytic Decarbonylative Cycloaddition of Cyclobutanones and Olefins. Angewandte Chemie, 128(1), 271-275. [Link]
-
Hanika, J., & Sporka, K. (2001). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. Chemical Engineering & Technology, 24(5), 535-540. [Link]
-
Johnson, M. F. L. (1978). U.S. Patent No. 4,131,629. Washington, DC: U.S. Patent and Trademark Office.
-
Maji, B., & Adhikary, A. (2020). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 11(26), 6776-6783. [Link]
-
Milstein, D., et al. (2018). Homogeneous Catalysis by Cobalt and Manganese Pincer Complexes. Chemical Reviews, 118(22), 11047-11109. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Wang, W. J., Qiao, M. H., Li, H. X., Dai, W. L., & Deng, J. F. (1998). Study on the deactivation of amorphous NiB/SiO2 catalyst during the selective hydrogenation of cyclopentadiene to cyclopentene. Applied Catalysis A: General, 168(1), 151-157. [Link]
-
Mizugaki, T., et al. (2015). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Sustainable Chemistry & Engineering, 3(7), 1496-1501. [Link]
-
Ackermann, L., et al. (2021). Reusable Manganese Catalyst for Site-Selective Pyridine C−H Arylations and Alkylations. Chemistry – A European Journal, 27(48), 12288-12292. [Link]
-
Choi, I., et al. (2021). Reusable Manganese Catalyst for Site-Selective Pyridine C-H Arylations and Alkylations. Chemistry – A European Journal, 27(48). [Link]
-
Savary, L., et al. (2012). Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. Journal of the American Chemical Society, 134(27), 11235-11242. [Link]
-
CN1911875A - Method of preparing cyclopentane by continuous hydrogenation of cyclo pentadiene - Google Patents.
-
Liu, C., et al. (2000). Selective hydrogenation of cyclopentadiene in mono- and bimetallic catalytic hollow-fiber reactors. Journal of Molecular Catalysis A: Chemical, 157(1-2), 253-259. [Link]
Sources
- 1. US3853748A - Hydrogenation of cyclopentadiene - Google Patents [patents.google.com]
- 2. US4131629A - Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Reusable Manganese Catalyst for Site‐Selective Pyridine C−H Arylations and Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Chiral Purity Assessment
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the concept of chirality is of paramount importance. A chiral molecule and its non-superimposable mirror image, known as enantiomers, can exhibit markedly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer provided the desired therapeutic effect while the other was teratogenic, serves as a stark reminder of the necessity for stringent control over the stereochemical integrity of drug substances.[1]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines that necessitate the characterization and control of individual enantiomers in chiral drugs.[3][4][5] Consequently, the accurate determination of enantiomeric purity is not merely a quality control metric but a critical component of ensuring drug safety and efficacy. This guide provides an in-depth comparison of analytical techniques for chiral purity assessment and a framework for their cross-validation, ensuring the generation of reliable and defensible data.
An Overview of Key Analytical Techniques for Chiral Purity Assessment
A variety of analytical techniques are available for the separation and quantification of enantiomers. The choice of a primary technique often depends on the physicochemical properties of the analyte, the required sensitivity, and the stage of drug development.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely regarded as the gold standard for enantiomeric separations due to its versatility and the broad range of commercially available chiral stationary phases (CSPs).[2][6] Separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad applicability.[6][8]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering advantages in terms of speed, reduced solvent consumption, and unique selectivity.[9][10][11] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often leads to faster separations and equilibration times.[9][12] This "green chemistry" approach is particularly beneficial for high-throughput screening and preparative separations.[11]
-
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC provides excellent resolution and sensitivity.[13][14] Separation is achieved using a capillary column coated with a chiral stationary phase.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for charged and polar molecules.[15][16] Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[16][17] This forms transient diastereomeric complexes that migrate at different velocities.[15][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique in itself, NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[19][20] These agents induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the respective signals.[21][22]
The Imperative of Cross-Validation: Ensuring Method Robustness and Data Integrity
While a single, well-validated analytical method can provide reliable data, cross-validation using an orthogonal technique significantly enhances confidence in the results.[23] Cross-validation is the process of comparing data generated from two or more distinct analytical methods to verify their equivalence for a specific purpose.[1][13][24] This is particularly crucial when:
-
Transferring a method between laboratories.[25]
-
Implementing a new technology.[13]
-
Confirming results for regulatory submissions.[24]
-
Investigating out-of-specification results.
The primary goal of cross-validation is to demonstrate that the chosen analytical methods produce consistent, reliable, and accurate results, irrespective of the technique employed.[24]
Designing a Cross-Validation Study: A Step-by-Step Guide
A well-designed cross-validation study is essential for a meaningful comparison of analytical techniques. The following steps provide a robust framework for such a study.
Selection of Orthogonal Methods
The cornerstone of a successful cross-validation is the selection of orthogonal methods, which are techniques that rely on different separation or detection principles. For instance, cross-validating a chiral HPLC method (based on chromatographic partitioning) with a chiral CE method (based on electrophoretic mobility) provides a high degree of confidence in the results.
Sample Selection and Preparation
A representative set of samples should be selected for the cross-validation study, including:
-
The drug substance at the target specification for enantiomeric purity.
-
Samples spiked with known amounts of the undesired enantiomer to assess accuracy and linearity.
-
Placebo and samples containing known impurities to evaluate specificity.
It is critical that the same batches of samples are analyzed by both methods to ensure a direct comparison.
Method Validation
Prior to initiating the cross-validation, both analytical methods must be independently validated according to ICH Q2(R1) guidelines.[26][27] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[28]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[26][28]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[27][28]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[27][28]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[26][29]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[27]
Execution of the Cross-Validation Protocol
The following workflow outlines the execution of the cross-validation study:
Data Analysis and Acceptance Criteria
The data from both methods should be tabulated and statistically analyzed to determine if they are equivalent.[28] Statistical tools that can be employed include:
-
Student's t-test: To compare the means of the two sets of data.[28][30]
-
F-test: To compare the variances.[28]
-
Bland-Altman plot: To visualize the agreement between the two methods by plotting the difference between the two measurements against their average.[31]
-
Linear Regression: To evaluate the linear relationship between the test results.[28][32]
Acceptance criteria should be pre-defined in the cross-validation protocol. A common acceptance criterion is that the difference in the mean values of enantiomeric purity between the two methods should not be more than a specified percentage (e.g., ±2.0%).
Comparative Analysis of Common Chiral Purity Assessment Techniques
The following table provides a comparative summary of the key performance attributes of the most common analytical techniques for chiral purity assessment.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[11] | Differential partitioning between a supercritical fluid mobile phase and a CSP.[11][12] | Differential partitioning between a gaseous mobile phase and a solid CSP.[13] | Differential migration in an electric field with a chiral selector in the electrolyte.[15] | Chemical shift non-equivalence induced by chiral agents.[19][20] |
| Typical Analytes | Broad applicability for a wide range of compounds.[6] | Low to moderate molecular weight, thermally labile molecules.[33] | Volatile and thermally stable compounds.[13] | Charged and polar compounds.[15] | Soluble compounds in deuterated solvents.[19][21] |
| Speed | Generally slower analysis times.[11] | Faster separations due to low viscosity of the mobile phase.[9][11] | Typically fast analysis times. | Very fast analysis times.[16] | Rapid data acquisition.[34] |
| Solvent Consumption | Higher consumption of organic solvents.[11] | Significantly lower consumption of organic solvents.[9][11] | Minimal solvent usage. | Minimal solvent and sample consumption.[2] | Requires deuterated solvents. |
| Resolution | Can achieve high resolution.[35] | Often provides unique selectivity and high resolution.[12] | Very high resolution for suitable analytes. | High separation efficiency.[15] | Resolution depends on the chiral agent and magnetic field strength.[20] |
| Advantages | Robust, versatile, wide variety of CSPs available.[6] | Fast, "green" technique, unique selectivity.[9][10] | High sensitivity and resolution. | High efficiency, minimal sample usage.[16] | Non-destructive, provides structural information. |
| Disadvantages | Higher solvent consumption, longer run times.[11] | Requires specialized equipment.[33] | Limited to volatile and thermally stable compounds.[13] | Can be less robust than HPLC, sensitive to matrix effects. | Lower sensitivity compared to chromatographic methods, requires chiral agents.[19] |
Experimental Protocols
Representative Chiral HPLC Method
-
Objective: To determine the enantiomeric purity of a chiral active pharmaceutical ingredient (API).
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[35]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[35]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[35]
-
Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).[26]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Representative Chiral SFC Method
-
Objective: To provide an orthogonal method for the determination of the enantiomeric purity of the same chiral API.
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: The same type of CSP as in the HPLC method can often be used (e.g., Chiralpak® AD-H).[12]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: Same as the HPLC method.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
Conclusion: Best Practices for Ensuring Reliable Chiral Purity Data
The accurate assessment of chiral purity is a non-negotiable aspect of pharmaceutical development and quality control. While a single validated method can be sufficient, the cross-validation of an established method with an orthogonal technique provides an unparalleled level of confidence in the analytical data. By carefully selecting orthogonal methods, designing a robust cross-validation protocol, and applying appropriate statistical analysis, researchers and drug development professionals can ensure the integrity of their chiral purity data, ultimately contributing to the safety and efficacy of the final drug product. This rigorous approach not only satisfies regulatory expectations but also embodies the principles of sound scientific practice.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19).
- LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Causon, T. J., & Lammerhofer, M. (2013, June 6).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- Rondinini, S., et al. (1998, May 20). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector.
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Wang, J., et al. (1995, January 1). Capillary Electrophoresis with Electrochemical Detection for Chiral Separation of Optical Isomers. Analytical Chemistry, 67(1), 143-146.
- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Guillarme, D., & Veuthey, J. L. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319.
- Haginaka, J. (2013). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors.
- BenchChem. (2025).
- Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Pharmazie, 56(12), 958-967.
- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-63.
- Dong, M. W. (2018). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- D'Urso, A., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity.
- Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Stamford Journal of Pharmaceutical Sciences, 8(1), 1-10.
- Reddy, G. S., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(12), 859-865.
- Ahuja, S. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed., Vol. 1, pp. 639-649). Informa Healthcare.
- Ali, I., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Giavarina, D. (2015).
- Wikipedia. (n.d.).
- Simundic, A. M. (2014). Statistical Analysis in Method Comparison Studies Part One.
- Gübitz, G., & Schmid, M. G. (2004). Chiral Separation Principles.
- BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- DeSilva, B., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1194.
- PharmaGuru. (2025, August 11).
- Chiralpedia. (2025, February 17). Chiral Bioequivalence – An Explainer.
- Ofni Systems. (n.d.).
- ExtractAlpha. (2024, August 22).
- Cross Validated. (2010, July 22). What ways are there to show two analytical methods are equivalent?.
- Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 684-694.
- BenchChem. (2025).
- Cirilli, R., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- BenchChem. (2025). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
- Scriba, G. K. (2021, July 14). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 26(14), 4250.
- Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10243-10257.
- Aturki, Z., et al. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2217.
- ElectronicsAndBooks. (n.d.). Chiral drugs: the FDA perspective on manufacturing and control.
- Bristol-Myers Squibb. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bio-rad.com [bio-rad.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 24. pharmaguru.co [pharmaguru.co]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scispace.com [scispace.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 29. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 30. extractalpha.com [extractalpha.com]
- 31. stats.stackexchange.com [stats.stackexchange.com]
- 32. researchgate.net [researchgate.net]
- 33. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 34. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass the entirety of their lifecycle within a research environment. This includes the critical, yet often overlooked, phase of waste disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, authoritative protocol for the safe disposal of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride, designed for the discerning standards of researchers, scientists, and drug development professionals.
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the potential hazards is imperative. While specific toxicological data for this compound may be limited, its chemical structure as an amine hydrochloride allows for an expert assessment of its likely hazard profile. Compounds of this class are frequently classified as skin and eye irritants.[1][2][3] Therefore, it must be handled as a hazardous substance.
Expert Insight: The hydrochloride salt form suggests that upon thermal decomposition or combustion, hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen chloride gas may be generated.[4][5] This potential dictates the necessity of professional disposal via high-temperature incineration.
Adherence to a strict Personal Protective Equipment (PPE) protocol is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][6] | Protects against accidental splashes of solutions or contact with airborne solid particulates. |
| Hand Protection | Chemical-resistant nitrile gloves.[3][6] | Prevents direct skin contact, which can lead to irritation or potential absorption. |
| Body Protection | A standard laboratory coat.[3][6] | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | All handling should occur in a well-ventilated area or a certified chemical fume hood.[1][6] | Minimizes the risk of inhaling fine dust from the solid compound. |
The Regulatory Landscape: EPA and OSHA Compliance
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[7][8][9] Understanding the core principles of these regulations is essential for ensuring compliance.
-
Hazardous Waste Determination: The generator of the waste (i.e., the laboratory) is responsible for determining if a chemical is classified as hazardous.[1] Given its properties, this compound must be managed as a hazardous waste.[6][10]
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in designated SAAs.[8][10][11] These areas have specific storage and labeling requirements.
-
Cradle-to-Grave Responsibility: Laboratories must track hazardous waste from its point of generation to its final disposal by a licensed facility.[10] This documentation is crucial for regulatory compliance.
Step-by-Step Disposal Protocol
The recommended and compliant method for disposing of this compound is through collection and subsequent incineration by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3][12]
Experimental Protocol: Waste Collection and Storage
Objective: To safely collect and prepare waste containing this compound for professional disposal.
Materials:
-
Waste this compound (solid or in solution).
-
Designated hazardous waste container (chemically compatible, e.g., HDPE).
-
Hazardous waste label.
-
Required PPE (as specified in Table 1).
Procedure:
-
Waste Segregation:
-
Action: Designate a specific waste container solely for this compound and its contaminated materials (e.g., weighing paper, gloves).
-
Rationale: Keeping amine waste separate from other chemical streams prevents potentially violent reactions with incompatible substances like strong oxidizing agents or acids.[6][13]
-
-
Container Selection and Labeling:
-
Action: Select a container that is in good condition, compatible with the chemical, and has a tightly sealing lid. Before use, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Labeling Requirements: The label must clearly state the words "Hazardous Waste," the full chemical name: "this compound," and an indication of its hazards (e.g., Irritant).[8][10]
-
Rationale: Proper labeling is an EPA requirement that ensures safe handling and correct disposal by waste management personnel.[10] An incorrectly labeled container can result in improper disposal, posing a risk to personnel and the environment.
-
-
Waste Collection:
-
For Solid Waste: Carefully transfer the solid powder into the designated waste container, minimizing the generation of dust.[6] This should be done within a chemical fume hood.
-
For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid waste container using a funnel.
-
Rationale: Containing the chemical prevents its release into the laboratory environment, protecting personnel from inhalation or contact.
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Action: Keep the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
SAA Requirements: The container must be kept closed at all times except when adding waste. The SAA should also have secondary containment (e.g., a tray or tub) to capture any potential leaks.[11]
-
Rationale: The SAA provides a controlled, safe, and compliant location for the short-term storage of hazardous waste before its transfer to a central accumulation area or pickup by a waste contractor.[8][10]
-
-
Arranging for Final Disposal:
-
Action: Once the waste container is full, or if the research project is complete, contact your institution's EHS office. They will facilitate the pickup, transportation, and final disposal of the waste through a licensed and certified hazardous waste hauler.[9][14]
-
Rationale: Final disposal methods, such as high-temperature incineration, require specialized facilities and permits to ensure the complete destruction of the chemical and neutralization of its hazardous components, in compliance with federal and state regulations.[7][10]
-
Emergency Procedures
-
Spill: In the event of a small spill, wear your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand), and carefully sweep or scoop the material into your hazardous waste container.[1] For large spills, evacuate the area and contact your EHS office immediately.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe and compliant disposal of chemical waste.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). American Society for Clinical Pathology. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Maine Labpack, Inc.. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Video: Proper Handling and Disposal of Laboratory Waste. (2017). JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. emsllcusa.com [emsllcusa.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following protocols are based on established best practices for handling structurally similar amino acid ester hydrochloride salts. The acidic nature of the hydrochloride salt and the potential reactivity of the amino ester functional group are the primary considerations for the safety protocols outlined below.
Hazard Assessment and Risk Mitigation
This compound is a hydrochloride salt of an amino acid derivative. The primary hazards are associated with its potential corrosivity due to its acidic nature and its potential to cause irritation upon contact or inhalation.[1]
Key Potential Hazards:
-
Corrosive: As a hydrochloride salt, it can be acidic and may cause severe skin burns and eye damage upon direct contact.[1]
-
Irritant: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
-
Harmful if Swallowed or Absorbed: Ingestion or absorption through the skin may be harmful.[1]
A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes | Safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[2][3][4] |
| Body | Laboratory coat or protective suit | Protects skin and personal clothing from contamination.[2][3][5] |
| Respiratory | Dust mask or respirator | Recommended when handling the solid form to prevent inhalation of airborne particles.[1][2][5] |
Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during prolonged handling.[3][4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for any available information on the specific hazards of the compound or its analogs.
-
Designate a Work Area: All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible.
Handling the Solid:
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[2][3]
-
Weighing: Tare a clean weighing paper or vessel. Carefully dispense the desired amount of the solid compound, avoiding the creation of dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
Handling Solutions:
-
Dissolution: When dissolving the hydrochloride salt, be aware that the resulting solution will be acidic.
-
Transfers: Use appropriate volumetric glassware and pipetting techniques to transfer solutions, avoiding splashes.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both laboratory personnel and the environment.[1]
Waste Segregation:
-
Solid Waste: Contaminated items such as weighing paper, gloves, and disposable lab coats should be collected in a designated, labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]
Neutralization of Acidic Waste: For aqueous waste streams containing the hydrochloride salt, neutralization is a key step before disposal.[8]
-
Dilution: If the solution is concentrated, first dilute it by slowly adding the acidic solution to a larger volume of cold water. Always add acid to water, never the other way around. [8]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution.[8] The reaction is complete when fizzing ceases.[8]
-
pH Check: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is neutral (pH 7).[8]
-
Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8] Always check with your institution's environmental health and safety office for specific disposal guidelines.[8]
Emergency Response Protocol
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response flowchart for accidental exposure to this compound.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse the mouth with water.[2] Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9]
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance by opening a fume hood sash.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.[6]
-
Clean-up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Report: Report all spills to your laboratory supervisor and the appropriate environmental health and safety personnel.[9]
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound.
References
- H-Pro-NHEt.HCl proper disposal procedures - Benchchem.
- How to dispose of hydrochloric acid - Lab Alley.
- Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab.
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
- SAFETY DATA SHEET - Fisher Scientific.
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
- Chemical Exposure and Spill Response Procedures | New Mexico State University.
- Personal protective equipment in your pharmacy.
- What to do in a chemical emergency - GOV.UK.
- Chemical Spill Response Procedure - University of Manitoba.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- (1S,3R)-3-Aminomethyl-cyclopentanol SAFETY DATA SHEET - Cayman Chemical.
- (1R,3R)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET - Cayman Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. laballey.com [laballey.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
